Carbimazole
Beschreibung
An imidazole antithyroid agent. This compound is metabolized to methimazole, which is responsible for the antithyroid activity.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for abnormality of the thyroid gland and has 1 investigational indication.
An imidazole antithyroid agent. This compound is metabolized to METHIMAZOLE, which is responsible for the antithyroid activity.
See also: Methimazole (related).
Eigenschaften
IUPAC Name |
ethyl 3-methyl-2-sulfanylideneimidazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-3-11-7(10)9-5-4-8(2)6(9)12/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOYWRHIYXMDOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C=CN(C1=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022736 | |
| Record name | Carbimazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Carbimazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014533 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.14e+00 g/L | |
| Record name | Carbimazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014533 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22232-54-8 | |
| Record name | Carbimazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22232-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbimazole [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022232548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbimazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00389 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carbimazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758966 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbimazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbimazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.762 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBIMAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KQ660G60G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Carbimazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014533 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
123.5 °C | |
| Record name | Carbimazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00389 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carbimazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014533 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Carbimazole on Thyroid Peroxidase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbimazole, a cornerstone in the management of hyperthyroidism, exerts its therapeutic effect through its active metabolite, methimazole. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the inhibition of thyroid peroxidase (TPO) by methimazole. It delves into the conversion of this compound to methimazole, the intricate interactions with the TPO active site, the kinetics of inhibition, and the consequential disruption of thyroid hormone synthesis. This document synthesizes quantitative data, details key experimental protocols, and provides visual representations of the critical pathways and workflows to serve as a detailed resource for researchers and professionals in drug development.
Introduction
Hyperthyroidism, a condition characterized by an overactive thyroid gland, results in the excessive production of thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3)[1]. The thionamide class of drugs, including this compound, represents a primary pharmacological intervention[2]. This compound itself is a prodrug, lacking intrinsic antithyroid activity. Following oral administration, it undergoes rapid and complete conversion to its active form, methimazole (MMI)[1][3][4]. Methimazole is the pharmacologically active molecule that directly targets and inhibits thyroid peroxidase (TPO), the key enzyme in thyroid hormone biosynthesis. This guide will elucidate the detailed mechanism of this inhibition.
From Prodrug to Active Inhibitor: The Conversion of this compound
This compound is efficiently metabolized to methimazole in the body. This conversion is a critical first step in its mechanism of action.
-
Bioactivation Pathway: The transformation of this compound to methimazole is a rapid process that occurs shortly after administration.
Figure 1: Bioactivation of this compound to Methimazole.
Thyroid Hormone Synthesis: The Central Role of Thyroid Peroxidase
Thyroid peroxidase is a membrane-bound glycoprotein that plays a pivotal role in the synthesis of thyroid hormones. TPO catalyzes two crucial steps in this process: the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodinated tyrosines to form T3 and T4.
-
Signaling Pathway for Thyroid Hormone Synthesis: The synthesis of thyroid hormones is a multi-step process that is tightly regulated.
Figure 2: Thyroid Hormone Synthesis Pathway.
Mechanism of Thyroid Peroxidase Inhibition by Methimazole
Methimazole inhibits TPO through a complex mechanism that involves direct interaction with the enzyme's active site, leading to the blockage of thyroid hormone synthesis.
Irreversible Inhibition
The predominant mechanism of TPO inhibition by methimazole is considered to be irreversible, often referred to as suicide inactivation. This process involves the enzymatic conversion of methimazole into a reactive species that covalently binds to the TPO enzyme, leading to its inactivation. The interaction is with an oxidized form of the TPO heme group.
Competitive Inhibition
Some studies suggest that methimazole can also act as a competitive inhibitor, competing with iodide for binding to the TPO active site. This dual mechanism of reversible and irreversible inhibition may be dependent on the relative concentrations of iodide and the drug. A high iodide-to-drug ratio tends to favor reversible inhibition, while a low ratio promotes irreversible inactivation.
-
Logical Relationship of Inhibition Mechanisms: The interplay between reversible and irreversible inhibition is a key aspect of methimazole's action.
Figure 3: Dual Inhibition Mechanisms of Methimazole on TPO.
Quantitative Analysis of TPO Inhibition
The potency of TPO inhibitors is quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
| Compound | Species | Assay Type | IC50 (µM) | Reference |
| Methimazole | Rat | AUR-TPO | 0.11 | |
| Propylthiouracil (PTU) | Rat | AUR-TPO | 1.2 | |
| Methimazole | - | LPO-catalyzed ABTS oxidation | 7.0 ± 1.1 | |
| Propylthiouracil (PTU) | Human | Guaiacol Oxidation | 20.5 | |
| Propylthiouracil (PTU) | Rat | Guaiacol Oxidation | 2.87 | |
| Propylthiouracil (PTU) | Dog | Guaiacol Oxidation | 5.49 | |
| Propylthiouracil (PTU) | Pig | Guaiacol Oxidation | 16.6 |
Note: Lactoperoxidase (LPO) is often used as a surrogate for TPO in in vitro studies due to structural and functional similarities.
Experimental Protocols for TPO Inhibition Assays
Several in vitro assays are employed to determine the inhibitory activity of compounds against TPO. The guaiacol oxidation assay and the Amplex UltraRed (AUR) assay are two commonly used methods.
Guaiacol Oxidation Assay
This spectrophotometric assay measures the TPO-catalyzed oxidation of guaiacol in the presence of hydrogen peroxide, which results in the formation of a colored product, tetraguaiacol.
Protocol:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4), 35 mM guaiacol, and the test compound at various concentrations.
-
Add thyroid microsomes (as a source of TPO) to the reaction mixture and pre-incubate at 37°C.
-
Initiate the reaction by adding 300 µM hydrogen peroxide (H₂O₂).
-
Monitor the increase in absorbance at 450-470 nm over time using a spectrophotometer.
-
Calculate the initial rate of the reaction and determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Experimental Workflow for Guaiacol Assay:
Figure 4: Workflow for the TPO Guaiacol Oxidation Assay.
Amplex UltraRed (AUR) Assay
This is a more sensitive, fluorescence-based assay that can be adapted for high-throughput screening. It utilizes the peroxidase substrate Amplex UltraRed, which is converted to a fluorescent product in the presence of TPO and H₂O₂.
Protocol:
-
In a 96- or 384-well plate, add the test compound at various concentrations.
-
Add a reaction mixture containing a suitable buffer, Amplex UltraRed reagent, and thyroid microsomes.
-
Initiate the reaction by adding H₂O₂.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the guaiacol assay.
Conclusion
The therapeutic efficacy of this compound in hyperthyroidism is unequivocally linked to its active metabolite, methimazole, and its potent inhibition of thyroid peroxidase. The mechanism of this inhibition is multifaceted, involving both irreversible inactivation and competitive inhibition, which collectively lead to a profound reduction in thyroid hormone synthesis. A thorough understanding of these molecular interactions, supported by robust quantitative data and well-defined experimental protocols, is paramount for the continued development of novel and improved therapeutic strategies for thyroid disorders. This guide provides a foundational resource for researchers and drug development professionals dedicated to advancing this field.
References
- 1. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a thyroperoxidase inhibition assay for high-throughput screening. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure and molecular interactions of anti-thyroid drugs. Part 3.1 Methimazole: a diiodine sponge - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Chemical Synthesis and Derivatives of Carbimazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbimazole, a cornerstone in the management of hyperthyroidism, serves as a prodrug for the pharmacologically active molecule, methimazole. This technical guide provides a comprehensive overview of the chemical synthesis of this compound and its key derivatives. It delves into detailed experimental protocols for various synthetic routes, presents quantitative data in a structured format for comparative analysis, and elucidates the mechanism of action through a signaling pathway diagram. The guide also explores the synthesis and structure-activity relationships of notable this compound and methimazole derivatives, offering insights for the design and development of novel antithyroid agents.
Introduction
This compound (ethyl 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate) is a widely prescribed antithyroid drug belonging to the thioimidazole class.[1][2] Its therapeutic effect stems from its in vivo conversion to methimazole (1-methyl-1H-imidazole-2-thiol), which inhibits the production of thyroid hormones.[3][4] This guide will explore the synthetic pathways to this compound and its analogues, providing detailed methodologies and quantitative data to aid researchers in the field of medicinal chemistry and drug development.
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through several routes, primarily involving the modification of a pre-formed imidazole ring system. Two prominent methods are detailed below.
Synthesis from Methimazole (1-Methyl-2-mercaptoimidazole)
A common and direct method for this compound synthesis involves the acylation of methimazole with ethyl chloroformate.
Experimental Protocol:
To a solution of 1-methyl-2-mercaptoimidazole (methimazole) in a suitable solvent such as pyridine, ethyl chloroformate is added dropwise at a controlled temperature.[1] The reaction mixture is stirred for a specified duration to ensure complete reaction. The product, this compound, can then be isolated and purified through techniques like recrystallization.
One-Pot Synthesis from 1-Methylimidazole
A one-pot synthesis offers an efficient alternative, starting from 1-methylimidazole. This method involves the introduction of the sulfur and the ethoxycarbonyl group in a sequential manner.
Experimental Protocol:
To a cooled solution (0 °C) of 1-methylimidazole in dry tetrahydrofuran (THF), ethyl chloroformate is added, leading to the formation of a white precipitate. After stirring, triethylamine is added, followed by elemental sulfur. The reaction is stirred for an extended period at room temperature. The product is then isolated by filtration and purified by column chromatography.
Synthesis from Chloroacetaldehyde Diethyl Acetal
Another synthetic approach begins with chloroacetaldehyde diethyl acetal, proceeding through amination and cyclization to form the key methimazole intermediate, which is then condensed to yield this compound.
Experimental Protocol:
-
Amination: Chloroacetaldehyde diethyl acetal is reacted with methylamine in methanol under pressure to produce 2-methylaminoacetaldehyde diethyl acetal.
-
Cyclization: The product from the amination step is heated with hydrochloric acid and potassium thiocyanate to yield 1-methyl-2-mercaptoimidazole (methimazole).
-
Condensation: The synthesized methimazole is then condensed with ethyl chloroformate in pyridine to afford this compound.
Chemical Synthesis of this compound Derivatives
The structural modification of this compound has been an area of interest to develop analogues with improved pharmacological profiles. A significant focus has been on the synthesis of selenium-containing analogues and other derivatives with varied substituents.
Synthesis of Selenium Analogues (Selenothis compound)
The selenium analogue of this compound has been synthesized to explore the impact of replacing sulfur with selenium on the drug's activity.
Experimental Protocol:
A one-pot synthesis similar to that of this compound is employed. 1-Methylimidazole is lithiated at low temperature (-78 °C) with n-butyllithium in dry THF. Elemental selenium is then added, followed by ethyl chloroformate. The resulting selenium analogue of this compound is isolated and purified.
Synthesis of Analogues with Varied N-Substituents
The synthesis of analogues with different alkyl or aryl groups on the imidazole nitrogen can be achieved by starting with the appropriately substituted imidazole precursor and following the general synthetic routes outlined for this compound. Structure-activity relationship studies have indicated that the presence of a methyl substituent is important for antithyroid activity.
Quantitative Data
The following tables summarize key quantitative data from the synthesis of this compound and its analogues.
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) | Reference |
| This compound | 1-Methylimidazole | Ethyl chloroformate, Triethylamine, Sulfur | THF | 97 | 122-125 | |
| Selenothis compound | 1-Methylimidazole | n-Butyllithium, Selenium, Ethyl chloroformate | THF | - | - | |
| Methoxycarbonyl this compound Analogue | 1-Methylimidazole | Methyl chloroformate, Triethylamine, Sulfur | THF | 76 | 132-134 |
| Compound | IC50 (µM) for LPO Inhibition | Reference |
| Methimazole | 11.8 | |
| This compound | 10.4 | |
| Selenothis compound | 10.1 | |
| Methoxycarbonyl this compound Analogue | 10.7 | |
| Methoxycarbonyl Selenothis compound Analogue | 19.7 |
Visualizations
Chemical Synthesis Workflow
Caption: Synthetic routes to this compound.
Mechanism of Action: Inhibition of Thyroid Peroxidase
Caption: Inhibition of thyroid hormone synthesis.
Conclusion
This technical guide has provided a detailed overview of the chemical synthesis of this compound and its derivatives, supported by experimental protocols and quantitative data. The synthetic routes presented offer versatile options for laboratory-scale preparation and potential scale-up. The exploration of derivatives, particularly selenium analogues, highlights ongoing efforts to refine the therapeutic properties of this important class of antithyroid drugs. The visualizations provided offer a clear and concise representation of the synthetic workflows and the drug's mechanism of action, serving as a valuable resource for researchers and professionals in the pharmaceutical sciences. Further research into novel derivatives of this compound and methimazole holds promise for the development of next-generation antithyroid therapies with enhanced efficacy and safety profiles.
References
Structural Activity Relationship of Carbimazole Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural activity relationships (SAR) of carbimazole analogues. This compound, a prodrug of methimazole, is a key therapeutic agent in the management of hyperthyroidism.[1][2][3] Understanding the relationship between the chemical structure of its analogues and their biological activity is crucial for the development of more potent and safer antithyroid drugs. This document outlines the synthesis, mechanism of action, and quantitative SAR of various this compound analogues, supported by detailed experimental protocols and visual diagrams.
Introduction: The Role of this compound in Hyperthyroidism Treatment
Hyperthyroidism is a clinical condition characterized by an overactive thyroid gland, leading to an excessive production of thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3).[4] this compound is a widely prescribed antithyroid drug that effectively manages this condition.[3] It belongs to the thionamide class of drugs and functions as a prodrug, being rapidly metabolized in the body to its active form, methimazole (also known as thiamazole). Methimazole then exerts its therapeutic effect by inhibiting thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.
The exploration of this compound analogues is driven by the desire to enhance therapeutic efficacy, improve the safety profile, and overcome potential drug resistance. By systematically modifying the chemical structure of this compound, researchers can investigate the impact of these changes on the drug's pharmacokinetic and pharmacodynamic properties.
Mechanism of Action: Inhibition of Thyroid Peroxidase
The primary mechanism of action of this compound and its active metabolite, methimazole, is the inhibition of thyroid peroxidase (TPO). TPO is a heme-containing enzyme located in the apical membrane of thyroid follicular cells and plays a critical role in two key steps of thyroid hormone synthesis: the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodinated tyrosines to form T3 and T4.
Methimazole, derived from this compound, acts as a suicide inhibitor of TPO. It is believed that methimazole is oxidized by the TPO-H₂O₂ complex, leading to the formation of a reactive intermediate that covalently binds to the heme prosthetic group of the enzyme, thereby irreversibly inactivating it. This inhibition of TPO leads to a reduction in the synthesis of thyroid hormones, thus alleviating the symptoms of hyperthyroidism.
Caption: Mechanism of thyroid hormone synthesis and its inhibition by this compound.
Structural Activity Relationship (SAR) of this compound Analogues
The biological activity of this compound analogues is significantly influenced by their structural modifications. Key areas of modification include the N1-substituent of the imidazole ring, the nature of the chalcogen atom at the C2 position (sulfur vs. selenium), and the ester group attached to the imidazole nitrogen.
A study by Das et al. (2008) provides valuable quantitative data on the inhibitory activity of a series of this compound analogues on lactoperoxidase (LPO)-catalyzed iodination of L-tyrosine. LPO is often used as a model for TPO due to their structural and functional similarities.
Quantitative SAR Data
The following table summarizes the IC50 values for the inhibition of LPO-catalyzed iodination by various this compound analogues.
| Compound | R1 | R2 | X | IC50 (µM) |
| 5 (this compound) | CH₃ | CO₂Et | S | 7.5 ± 0.5 |
| 6 | CH₃ | CO₂Et | Se | 4.2 ± 0.3 |
| 14 | CH₃ | CO₂Me | S | 10.2 ± 0.8 |
| 15 | CH₃ | CO₂Me | Se | 5.8 ± 0.4 |
| 26 | C₂H₅ | CO₂Et | S | 15.1 ± 1.2 |
| 27 | C₂H₅ | CO₂Et | Se | 18.5 ± 1.5 |
| 28 | C₂H₅ | CO₂Me | S | 19.8 ± 1.6 |
| 29 | C₂H₅ | CO₂Me | Se | 22.4 ± 1.9 |
Data sourced from Das et al., J. Med. Chem. 2008, 51, 22, 7313-7317.
Key SAR Findings
Based on the available data, the following structure-activity relationships can be deduced:
-
Importance of the N-Methyl Group: A methyl substituent at the N1 position of the imidazole ring appears to be important for potent antithyroid activity. Replacement of the N-methyl group with an N-ethyl group generally leads to a decrease in inhibitory activity.
-
Effect of the Chalcogen Atom: Selenium-containing analogues (selones) of this compound generally exhibit higher inhibitory potency (lower IC50 values) compared to their sulfur-containing counterparts (thiones). This is likely due to the higher nucleophilicity of selenium.
-
Influence of the Ester Group: The nature of the ester group (ethoxycarbonyl vs. methoxycarbonyl) has a modest impact on the activity, with ethoxycarbonyl derivatives showing slightly better potency.
-
Role of the Ethoxycarbonyl Group: The introduction of an ethoxycarbonyl group to methimazole and its selenium analogue not only serves as a prodrug moiety but also prevents the oxidation of the active metabolite to the corresponding disulfide or diselenide, which can reduce activity. It also reduces the zwitterionic character of the active metabolite.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound analogues and the in vitro evaluation of their antithyroid activity.
Synthesis of this compound Analogues
The following is a general procedure for the one-pot synthesis of this compound and its analogues, adapted from the work of Das et al. (2008).
Caption: General workflow for the synthesis of this compound analogues.
Materials:
-
1-Alkylimidazole (e.g., 1-methylimidazole, 1-ethylimidazole)
-
n-Butyllithium (n-BuLi) in hexanes
-
Elemental sulfur or selenium powder
-
Alkyl chloroformate (e.g., ethyl chloroformate, methyl chloroformate)
-
Anhydrous tetrahydrofuran (THF)
-
Triethylamine (for alternative method)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure (Method A - Lithiation Route):
-
A solution of 1-alkylimidazole in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium in hexanes is added dropwise to the cooled solution, and the mixture is stirred for a specified period to ensure complete lithiation.
-
Elemental sulfur or selenium powder is added to the reaction mixture, and the solution is allowed to warm to room temperature and stirred overnight. This results in the formation of the corresponding lithium thiolate or selenolate.
-
The reaction mixture is cooled again to -78 °C, and the appropriate alkyl chloroformate is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., chloroform), and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield the pure this compound analogue.
Procedure (Method B - Triethylamine Route):
-
To a cooled (0 °C) solution of 1-alkylimidazole in anhydrous THF, the corresponding alkyl chloroformate is added.
-
The mixture is stirred for a few hours at room temperature, then cooled again to 0 °C.
-
Triethylamine is added dropwise, and the mixture is allowed to warm to room temperature and stirred for another few hours.
-
Elemental sulfur or selenium is added, and the reaction is stirred overnight at room temperature.
-
The workup and purification steps are similar to those described in Method A.
In Vitro Evaluation of Antithyroid Activity: Lactoperoxidase (LPO) Inhibition Assay
The inhibitory activity of the synthesized this compound analogues on thyroid peroxidase can be evaluated using a spectrophotometric assay with lactoperoxidase (LPO) as a model enzyme. The assay measures the inhibition of the LPO-catalyzed oxidation of a chromogenic substrate, such as guaiacol.
Materials:
-
Lactoperoxidase (LPO) from bovine milk
-
Guaiacol
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Synthesized this compound analogues (test compounds)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of LPO in phosphate buffer.
-
Prepare a stock solution of guaiacol in phosphate buffer.
-
Prepare a fresh solution of H₂O₂ in phosphate buffer.
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer
-
Test compound solution (at various concentrations) or vehicle control
-
Guaiacol solution
-
LPO solution
-
-
Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a short period (e.g., 5 minutes) to allow for pre-incubation of the enzyme with the inhibitor.
-
Initiate the reaction by adding the H₂O₂ solution to each well.
-
Immediately measure the increase in absorbance at a specific wavelength (e.g., 470 nm for the oxidation of guaiacol) over a set period of time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Conclusion and Future Directions
The structural activity relationship studies of this compound analogues have provided valuable insights into the key structural features required for potent antithyroid activity. The N-methyl group and the presence of a selenium atom in place of sulfur have been identified as important for enhancing inhibitory potency against peroxidase enzymes.
Future research in this area could focus on:
-
Synthesis and evaluation of a broader range of analogues: Exploring modifications at other positions of the imidazole ring and investigating a wider variety of ester and alkyl substituents could lead to the discovery of more potent and selective inhibitors.
-
Quantitative Structure-Activity Relationship (QSAR) studies: Developing computational QSAR models could help in predicting the activity of novel analogues and guide the design of new compounds with improved therapeutic profiles.
-
In vivo studies: Promising analogues identified from in vitro screening should be further evaluated in animal models of hyperthyroidism to assess their efficacy, pharmacokinetics, and safety.
-
Investigation of alternative mechanisms: While TPO inhibition is the primary mechanism, exploring whether some analogues possess additional mechanisms of action, such as immunomodulatory effects, could open new avenues for therapeutic intervention in autoimmune thyroid diseases like Graves' disease.
By continuing to explore the SAR of this compound analogues, the scientific community can pave the way for the development of next-generation antithyroid drugs with improved clinical outcomes for patients with hyperthyroidism.
References
- 1. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 2. Lactoperoxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. Development of a thyroperoxidase inhibition assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
The Immunomodulatory Landscape of Carbimazole in Graves' Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Graves' disease, an autoimmune thyroid disorder, is primarily driven by the production of thyroid-stimulating hormone receptor (TSHR) antibodies (TRAb), leading to hyperthyroidism. Carbimazole, a cornerstone of anti-thyroid drug therapy, is well-known for its ability to inhibit thyroid hormone synthesis. However, its therapeutic efficacy extends beyond this primary mechanism to encompass a significant immunomodulatory role. This technical guide provides an in-depth exploration of the immunomodulatory effects of this compound in the context of Graves' disease. It synthesizes quantitative data on its impact on lymphocyte populations, cytokine profiles, and autoantibody levels. Detailed methodologies for key experimental assays are provided, alongside visualizations of pertinent signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in the field.
Introduction
Graves' disease is characterized by a breakdown in self-tolerance, leading to the generation of autoantibodies against the TSH receptor. These antibodies, also known as Thyroid Stimulating Immunoglobulins (TSI), mimic the action of TSH, resulting in excessive thyroid hormone production and secretion.[1] The mainstay of medical management for Graves' disease includes anti-thyroid drugs such as this compound. This compound is a prodrug that is rapidly converted to its active metabolite, methimazole.[2] Methimazole's primary mechanism of action is the inhibition of thyroid peroxidase (TPO), a key enzyme in the organification of iodine and the coupling of iodotyrosines, thereby blocking the synthesis of thyroid hormones T3 and T4.[2]
Beyond its direct impact on thyroid hormone synthesis, a growing body of evidence highlights the immunomodulatory properties of this compound, suggesting that its therapeutic benefits are, in part, due to its influence on the underlying autoimmune process. These effects are thought to be a combination of direct actions on immune cells and indirect consequences of restoring euthyroidism. This guide will dissect these immunomodulatory effects, presenting key quantitative data, experimental methodologies, and visual representations of the involved pathways.
Quantitative Impact of this compound on Immunological Parameters
This compound treatment induces significant changes in various immunological markers in patients with Graves' disease. The following tables summarize the quantitative data from key clinical studies.
Effect on T-Lymphocyte Subsets
This compound has been shown to modulate the proportions of circulating T-lymphocyte subsets in patients with Graves' disease.
| T-Cell Subset | Pre-Treatment (Mean ± SEM) | Post-Treatment (6 months) (Mean ± SEM) | Normal Controls (Mean ± SEM) | Reference |
| Total T-Cells (OKT3+) | Decreased | Normalized | Normal | [3] |
| Helper/Inducer T-Cells (OKT4+) | Decreased | Normalized | Normal | [3] |
| Suppressor/Cytotoxic T-Cells (OKT8+) | 17.4 ± 0.8% | Normalized | 29.8 ± 1.9% | |
| Activated T-Cells (OKIa+) | 14.4 ± 0.6% | Normalized | 4.6 ± 0.8% |
Effect on Thyroid-Specific Autoantibodies
A hallmark of this compound's immunomodulatory effect is the reduction in TRAb levels.
| Autoantibody | Pre-Treatment | Post-Treatment (6 months) | Reference |
| Thyroid Stimulating Immunoglobulin (TSI) Activity (cAMP production index) | 2.15 (mean) | Significantly decreased |
Note: The cAMP production index is a measure of TSI activity, reflecting the stimulation of the TSH receptor.
Effect on Serum Cytokine Levels
This compound treatment influences the cytokine milieu in Graves' disease, although the exact nature of this effect is complex and may involve both direct and indirect mechanisms.
| Cytokine | Pre-Treatment (Median; pg/mL) | Post-Treatment (Median; pg/mL) | Normal Controls (Median; pg/mL) | Reference |
| IL-1β | 34.0 | 25.0 | 18.7 | |
| Soluble IL-2 Receptor (sIL-2R) | 1585.0 | 362.0 | 292.5 | |
| IL-5 | 9.0 | 3.0 | 1.0 | |
| IL-6 | 5.0 | 3.0 | 3.0 | |
| TNF-α | 16.0 | 5.0 | 8.1 |
| Cytokine | Pre-Treatment | Post-Treatment (1 year) | Normal Controls | Reference |
| IFN-γ | No significant difference | Increased production by PBMC | - | |
| IL-4 | No significant difference | Increased production by PBMC | - | |
| IL-10 | Significantly higher than controls | No significant change | - | |
| IL-12 | Significantly lower than controls | Significantly lower than controls | - |
Note: Data for IFN-γ, IL-4, IL-10, and IL-12 are based on in vitro production by peripheral blood mononuclear cells (PBMCs) and may not directly reflect serum levels.
Experimental Protocols
This section outlines the methodologies for key experiments used to assess the immunomodulatory effects of this compound.
Measurement of Thyroid Stimulating Immunoglobulin (TSI) Activity
Principle: This bioassay measures the ability of immunoglobulins (IgG) from a patient's serum to stimulate cAMP production in cultured thyroid epithelial cells, mimicking the pathogenic mechanism of Graves' disease.
Methodology:
-
Cell Culture: Human thyroid epithelial cells are cultured in monolayers in appropriate cell culture plates.
-
IgG Purification: IgG is purified from the serum of patients with Graves' disease and from normal control subjects.
-
Stimulation: The cultured thyroid cells are incubated with the purified IgG from both patient and control groups.
-
cAMP Measurement: After incubation, the cells are lysed, and the intracellular concentration of cyclic AMP (cAMP) is measured using a competitive immunoassay (e.g., ELISA or RIA).
-
Data Analysis: The cAMP production induced by patient IgG is compared to that induced by normal IgG. The results are often expressed as a cAMP production index (ratio of patient cAMP to normal cAMP).
T-Lymphocyte Subset Analysis by Flow Cytometry
Principle: Flow cytometry is used to identify and quantify different subpopulations of T-lymphocytes in peripheral blood based on the expression of specific cell surface markers (CD antigens).
Methodology:
-
Sample Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Antibody Staining: The isolated PBMCs are incubated with a panel of fluorescently labeled monoclonal antibodies specific for different T-cell markers (e.g., anti-CD3 for total T-cells, anti-CD4 for helper T-cells, anti-CD8 for cytotoxic/suppressor T-cells, and anti-HLA-DR or other activation markers).
-
Flow Cytometric Analysis: The stained cells are analyzed on a flow cytometer. The instrument uses lasers to excite the fluorochromes conjugated to the antibodies, and detectors to measure the emitted light.
-
Data Analysis: The data is analyzed using specialized software to gate on the lymphocyte population and then to determine the percentage of cells expressing each specific marker or combination of markers.
In Vitro Lymphocyte Culture for Autoantibody Production
Principle: This in vitro system assesses the direct effect of a drug on the ability of lymphocytes to produce autoantibodies.
Methodology:
-
Lymphocyte Isolation: Lymphocytes are isolated from the peripheral blood or thyroid tissue of patients with Graves' disease.
-
Cell Culture: The isolated lymphocytes are cultured in a suitable medium, often in the presence of a polyclonal activator (e.g., pokeweed mitogen) to stimulate immunoglobulin production.
-
Drug Treatment: Different concentrations of this compound's active metabolite, methimazole, are added to the cell cultures. Control cultures receive no drug.
-
Antibody Measurement: After a defined culture period (e.g., 7-14 days), the culture supernatants are collected, and the concentration of specific autoantibodies (e.g., anti-TPO antibodies or TRAb) is measured using ELISA or other immunoassays.
-
Data Analysis: The amount of autoantibody produced in the presence of the drug is compared to the amount produced in the control cultures to determine the inhibitory effect of the drug.
Signaling Pathways and Mechanisms of Action
The immunomodulatory effects of this compound are multifaceted, involving both direct and indirect mechanisms.
Pathogenesis of Graves' Disease: TSH Receptor Activation
In Graves' disease, the central pathogenic event is the production of TRAb by B-lymphocytes, which are in turn activated by T-helper cells. These autoantibodies bind to and activate the TSH receptor on thyroid follicular cells, leading to the downstream activation of adenylyl cyclase, increased cAMP production, and subsequent synthesis and release of thyroid hormones.
Caption: Pathogenesis of Graves' disease, highlighting TRAb-mediated TSH receptor activation.
This compound's Primary and Immunomodulatory Mechanisms
This compound's primary action is the inhibition of thyroid peroxidase (TPO). However, its immunomodulatory effects are believed to stem from both this primary action (indirect effects) and direct actions on immune cells.
Caption: Dual mechanism of this compound: primary inhibition and immunomodulation.
Experimental Workflow for Assessing Immunomodulatory Effects
The following diagram illustrates a typical workflow for a clinical study investigating the immunomodulatory effects of this compound.
Caption: Workflow for clinical investigation of this compound's immunomodulatory effects.
Discussion and Future Directions
The observed changes in T-cell subsets, particularly the normalization of helper/inducer T-cells and the persistent low levels of suppressor/cytotoxic T-cells, paint a complex picture of immune reconstitution. The decrease in activated T-cells and the reduction in pro-inflammatory cytokines like TNF-α further underscore the anti-inflammatory effects of this compound therapy.
For drug development professionals, understanding these immunomodulatory mechanisms is crucial. It opens avenues for the development of novel therapies that can more specifically target the underlying autoimmune pathology of Graves' disease, potentially leading to higher remission rates and reduced side effects compared to current treatments. Future research should focus on elucidating the precise molecular targets of methimazole within immune cells and further dissecting the relative contributions of its direct and indirect immunomodulatory effects. Longitudinal studies with comprehensive immunological profiling will be invaluable in identifying predictive biomarkers for treatment response and relapse, ultimately paving the way for more personalized therapeutic strategies in Graves' disease.
Conclusion
This compound's role in the management of Graves' disease extends beyond its well-established inhibition of thyroid hormone synthesis. Its ability to modulate the immune system, evidenced by quantitative changes in T-lymphocyte populations, a reduction in pathogenic autoantibodies, and a shift in the cytokine profile, is a critical component of its therapeutic action. This technical guide has provided a consolidated overview of these effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes. A deeper understanding of these immunomodulatory mechanisms will be instrumental in refining current treatment protocols and in the development of next-generation therapies for autoimmune thyroid disease.
References
- 1. This compound and the autoimmune response in Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound treatment on specific and non-specific immunological parameters in patients with Graves' disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes of serum cytokines in hyperthyroid Graves' disease patients at diagnosis and during methimazole treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacodynamics of Carbimazole in Hyperthyroidism: A Technical Guide
Introduction
Hyperthyroidism is a clinical condition characterized by the excessive synthesis and secretion of thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3), by the thyroid gland.[1][2] This leads to a hypermetabolic state affecting multiple organ systems.[3] Graves' disease, an autoimmune disorder, is the most common cause of hyperthyroidism.[1][4] The thionamide class of antithyroid drugs, which includes carbimazole, is a cornerstone of medical management for hyperthyroidism. This compound itself is a prodrug, meaning it is inactive until it is metabolized in the body to its active form. This guide provides an in-depth examination of the pharmacodynamics of this compound, focusing on its mechanism of action, dose-response relationships, and the experimental methodologies used to characterize its effects.
1. Mechanism of Action: From Prodrug to Thyroid Peroxidase Inhibition
This compound's therapeutic effect is entirely attributable to its active metabolite, methimazole (MMI). Following oral administration, this compound is rapidly and almost completely converted to methimazole in the bloodstream, with evidence suggesting this conversion is enzymatic.
The primary molecular target of methimazole is the enzyme thyroid peroxidase (TPO). TPO is a critical enzyme in the synthesis of thyroid hormones, catalyzing two key steps:
-
Iodination: The incorporation of iodide into tyrosine residues on the thyroglobulin protein, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT).
-
Coupling: The joining of these iodinated tyrosine residues to form T4 (from two DIT molecules) and T3 (from one MIT and one DIT molecule).
Methimazole inhibits both of these TPO-catalyzed reactions. By blocking TPO, methimazole effectively reduces the production of new thyroid hormones, thereby alleviating the hyperthyroid state. It is important to note that this compound does not affect the release of pre-formed thyroid hormones stored in the thyroid gland's colloid. This accounts for the characteristic delay of several weeks before the full clinical effects of the drug are observed, as the existing hormone stores must first be depleted.
2. Pharmacokinetics of the Active Metabolite, Methimazole
Understanding the pharmacokinetics of methimazole is essential for interpreting the pharmacodynamic effects of this compound. Following oral administration of this compound, methimazole is readily absorbed and becomes the primary active compound in circulation.
| Pharmacokinetic Parameter | Value | Reference |
| Bioavailability | ~93% (after oral methimazole) | |
| Time to Peak Plasma Conc. (Tmax) | 1 to 2 hours | |
| Protein Binding | Minimal (<10%) | |
| Elimination Half-Life (t½) | 4.9 to 5.7 hours | |
| Apparent Volume of Distribution (Vd) | ~40 Liters | |
| Metabolism | Hepatic (primarily CYP1A2, CYP2C9) | |
| Excretion | Primarily renal (<10-15% unchanged) |
Table 1: Summary of Methimazole Pharmacokinetic Parameters.
Despite its relatively short plasma half-life of 3 to 5 hours, methimazole is concentrated within the thyroid gland, leading to a prolonged duration of action that allows for once-daily dosing.
3. Dose-Response Relationship and Clinical Efficacy
The therapeutic effect of this compound is dose-dependent. Higher doses lead to a more rapid and pronounced reduction in serum free T4 (fT4) and free T3 (fT3) levels. A retrospective cohort study involving 441 patients with Graves' disease established a clear pharmacodynamic relationship between the dose of this compound and the daily percentage fall in thyroid hormone levels.
A prospective multicenter trial compared initial treatments of 20 mg/day versus 40 mg/day of this compound. The higher dose resulted in significantly lower thyroid hormone levels at the 4-week mark.
| Dose Group | Mean Total T4 at 4 Weeks (nmol/L) | Mean Free T4 at 4 Weeks (pmol/L) | Mean Total T3 at 4 Weeks (nmol/L) | Mean Free T3 at 4 Weeks (pmol/L) |
| 20 mg/day | 158 ± 11 | 35.2 ± 3.7 | 4.3 ± 0.4 | 13.7 ± 1.2 |
| 40 mg/day | 98 ± 10 | 19.4 ± 2.6 | 2.6 ± 0.3 | 8.3 ± 1.0 |
| p-value | < 0.001 | < 0.001 | < 0.001 | < 0.01 |
Table 2: Comparison of Thyroid Hormone Levels After 4 Weeks of Treatment with 20 mg vs. 40 mg Daily this compound. Data from a prospective multicenter trial.
While higher initial doses can normalize thyroid function more quickly, they also carry an increased risk of iatrogenic hypothyroidism. Therefore, dosing strategies often involve starting with a higher dose (e.g., 20-40 mg/day) and then titrating down based on regular monitoring of thyroid function tests.
4. Experimental Protocols
4.1. Thyroid Peroxidase (TPO) Inhibition Assay
This in vitro assay is fundamental for quantifying the inhibitory potential of compounds like methimazole on TPO activity. A common method utilizes the Amplex™ UltraRed (AUR) reagent, a fluorogenic substrate for peroxidase enzymes.
Objective: To determine the concentration-dependent inhibition of TPO by a test compound.
Materials:
-
TPO enzyme source (e.g., purified porcine TPO, microsomes from rat thyroids, or recombinant human TPO from cell extracts).
-
Amplex™ UltraRed (AUR) reagent.
-
Hydrogen peroxide (H₂O₂), the co-substrate for TPO.
-
Test compound (e.g., methimazole) at various concentrations.
-
Potassium phosphate buffer.
-
96-well microplate and a fluorescence plate reader.
Methodology:
-
Preparation: A reaction mixture is prepared in a 96-well plate containing potassium phosphate buffer, the TPO enzyme preparation, and the AUR reagent.
-
Incubation: The test compound (e.g., methimazole) or vehicle control is added to the wells and incubated with the enzyme.
-
Reaction Initiation: The peroxidase reaction is initiated by the addition of H₂O₂.
-
Measurement: TPO catalyzes the H₂O₂-dependent oxidation of AUR to the highly fluorescent product, resorufin. The plate is incubated (e.g., 30 minutes at 37°C), and the fluorescence is measured using a plate reader (excitation ~530-560 nm, emission ~590 nm).
-
Data Analysis: The fluorescence intensity is proportional to TPO activity. The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. An IC₅₀ value (the concentration causing 50% inhibition) is then determined by fitting the data to a dose-response curve.
4.2. Measurement of Serum T3 and T4 Levels
Objective: To quantify the in vivo effect of this compound administration on circulating thyroid hormone levels in preclinical or clinical studies.
Methodology:
-
Sample Collection: Whole blood is collected from subjects (e.g., patients in a clinical trial or laboratory animals in a preclinical study) at baseline and at specified time points after initiating this compound treatment.
-
Sample Processing: The blood is allowed to clot, and serum is separated by centrifugation. Samples are stored at -20°C or -80°C until analysis.
-
Hormone Measurement: Serum concentrations of total or free T3 and T4 are measured. This is typically performed using automated immunoassays on clinical chemistry analyzers. Common methods include:
-
Chemiluminescent Immunoassay (CLIA): A highly sensitive method where an antigen-antibody reaction generates a light signal that is proportional to the hormone concentration.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay where the hormone of interest is quantified using an enzyme-catalyzed color change.
-
Radioimmunoassay (RIA): A classic, highly sensitive method using radiolabeled hormones, though its use has declined due to the handling of radioactive materials.
-
-
Data Analysis: The changes in T3 and T4 levels from baseline are calculated for each treatment group and time point. Statistical analysis (e.g., t-tests, ANOVA) is used to determine the significance of the drug's effect.
5. Adverse Effects
While highly effective, this compound treatment can be associated with adverse effects. Minor side effects include rash, pruritus, nausea, and headache. The most serious, though rare, adverse effect is bone marrow suppression, leading to agranulocytosis (a severe lack of neutrophils), which increases the risk of serious infection. Patients are counseled to immediately report symptoms like fever or sore throat. Other rare but serious side effects include liver impairment and vasculitis.
The pharmacodynamics of this compound are defined by its efficient conversion to the active metabolite methimazole and the subsequent potent inhibition of thyroid peroxidase. This targeted action on the thyroid hormone synthesis pathway provides an effective and titratable method for managing hyperthyroidism. A clear dose-response relationship exists, allowing clinicians to tailor therapy to the severity of the disease, although this must be balanced against the risk of adverse effects. The in vitro and in vivo experimental protocols described herein are crucial tools for the continued research and development of antithyroid therapies, enabling a deeper understanding of their molecular mechanisms and clinical efficacy.
References
Carbimazole's Role in Inhibiting Thyroid Hormone Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbimazole is a cornerstone in the management of hyperthyroidism, acting as a prodrug that is rapidly and completely converted to its active metabolite, methimazole.[1][2] This technical guide delineates the core mechanism of this compound's therapeutic action: the inhibition of thyroid hormone synthesis. Methimazole potently inhibits thyroid peroxidase (TPO), the pivotal enzyme in the thyroid's organification of iodine and the subsequent coupling of iodotyrosine residues to form triiodothyronine (T3) and thyroxine (T4).[3][4][5] This document provides an in-depth exploration of the biochemical pathways, quantitative efficacy data, and detailed experimental protocols relevant to the study of this compound and its inhibitory effects.
Mechanism of Action
This compound itself is an inactive compound that, upon oral administration, undergoes rapid and complete metabolism into methimazole. The therapeutic efficacy of this compound is therefore attributable to the actions of methimazole.
The primary molecular target of methimazole is Thyroid Peroxidase (TPO), a heme-containing enzyme located on the apical membrane of thyroid follicular cells. TPO is essential for two critical steps in the synthesis of thyroid hormones:
-
Iodide Oxidation: TPO catalyzes the oxidation of iodide ions (I-) to reactive iodine species (I2 or IO-).
-
Iodination and Coupling: These reactive iodine species are then incorporated onto tyrosine residues of the thyroglobulin protein, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT). Subsequently, TPO catalyzes the coupling of these iodotyrosine molecules to form T3 and T4.
Methimazole inhibits TPO, thereby disrupting these crucial steps and leading to a dose-dependent reduction in the synthesis of new thyroid hormones. It is important to note that this compound does not affect the release of pre-existing stores of thyroid hormones, which explains the delayed onset of its clinical effects.
Quantitative Data
The inhibitory effect of this compound (via methimazole) on TPO and the resulting impact on thyroid hormone levels have been quantified in various studies.
In Vitro TPO Inhibition
The potency of methimazole's inhibition of TPO is often expressed as the half-maximal inhibitory concentration (IC50).
| Compound | Enzyme Source | IC50 Value | Reference |
| Methimazole | Rat Thyroid Microsomes | 0.11 µM |
Clinical Dose-Response on Thyroid Hormone Levels
Clinical studies have established a clear dose-response relationship between this compound administration and the reduction of serum T3 and T4 levels in patients with hyperthyroidism.
A retrospective cohort study involving 441 patients with Graves' disease demonstrated a significant association between the daily this compound dose and the percentage fall in free T4 (fT4) and free T3 (fT3) levels per day.
| Parameter | Initial Phase Equation | Follow-up Phase Equation | r² (Initial) | r² (Follow-up) | P-value |
| Median % fall in fT4 per day | 0.04 * dose + 0.09 | 0.03 * dose - 0.17 | 0.93 | 0.97 | < 0.0001 |
| Median % fall in fT3 per day | 0.05 * dose + 0.16 | 0.03 * dose - 0.23 | 0.91 | 0.98 | < 0.0001 |
Dose is the daily this compound dose in mg.
Comparative Efficacy of Different Dosing Regimens
A prospective multicentre trial compared the biochemical responses to 20 mg/day versus 40 mg/day of this compound in 63 patients with hyperthyroidism.
| Hormone Level (at 4 weeks) | 20 mg/day this compound | 40 mg/day this compound | P-value |
| Total T4 (nmol/l) | 158 ± 11 | 98 ± 10 | < 0.001 |
| Free T4 (pmol/l) | 35.2 ± 3.7 | 19.4 ± 2.6 | < 0.001 |
| Total T3 (nmol/l) | 4.3 ± 0.4 | 2.6 ± 0.3 | < 0.001 |
| Free T3 (pmol/l) | 13.7 ± 1.2 | 8.3 ± 1.0 | < 0.01 |
Values are presented as mean ± SEM.
Experimental Protocols
Thyroid Peroxidase (TPO) Inhibition Assay (Guaiacol-based)
This spectrophotometric assay measures the peroxidase activity of TPO by monitoring the oxidation of guaiacol.
Materials:
-
Thyroid microsomes (source of TPO)
-
Guaiacol solution (35 mM)
-
Hydrogen peroxide (H₂O₂) solution (300 µM)
-
Assay buffer (100 mM sodium/potassium phosphate buffer, pH 7.4)
-
Test compound (this compound/Methimazole) and vehicle control
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, thyroid microsomes, and guaiacol solution.
-
Add the test compound or vehicle control to the respective wells.
-
Pre-warm the plate at 37°C.
-
Initiate the reaction by adding H₂O₂ to all wells.
-
Immediately measure the rate of formation of the colored product (tetraguaiacol) by monitoring the change in optical density at 450-470 nm over time.
-
Calculate the percentage of TPO inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the test compound concentration.
Measurement of Serum T3 and T4 by Radioimmunoassay (RIA)
RIA is a highly sensitive method for quantifying thyroid hormone levels in biological samples.
Materials:
-
Serum samples
-
¹²⁵I-labeled T3 and T4 (tracers)
-
Specific antibodies against T3 and T4
-
Standard solutions of T3 and T4 with known concentrations
-
Separating agent (e.g., second antibody, charcoal) to separate antibody-bound and free tracer
-
Gamma counter
Procedure:
-
A known amount of ¹²⁵I-labeled T3 or T4 is mixed with a specific antibody.
-
The patient's serum sample (containing unlabeled T3 or T4) or a standard solution is added to the mixture.
-
The unlabeled hormone from the sample competes with the labeled hormone for binding sites on the antibody.
-
After an incubation period to reach equilibrium, the antibody-bound hormone is separated from the free hormone.
-
The radioactivity of the antibody-bound fraction is measured using a gamma counter.
-
The concentration of the hormone in the patient's sample is determined by comparing the radioactivity with a standard curve generated from the known concentrations of the standard solutions.
Visualizations
Caption: Metabolic activation of this compound and its inhibitory action on TPO.
Caption: Detailed pathway of TPO-catalyzed thyroid hormone synthesis and its inhibition by methimazole.
Caption: Workflow for the in vitro TPO inhibition assay.
References
- 1. Methimazole and propylthiouracil increase cellular thyroid peroxidase activity and thyroid peroxidase mRNA in cultured porcine thyroid follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Methimazole? [synapse.patsnap.com]
Beyond the Thyroid: An In-depth Technical Guide to the Molecular Targets of Carbimazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbimazole, a widely prescribed thionamide prodrug, is rapidly metabolized to its active form, methimazole. For decades, its therapeutic efficacy in hyperthyroidism has been attributed to the potent inhibition of thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis. However, a growing body of evidence reveals that the molecular interactions of this compound extend beyond TPO, influencing a range of physiological processes and contributing to both its therapeutic nuances and adverse effect profile. This technical guide provides a comprehensive overview of the known and putative molecular targets of this compound beyond thyroid peroxidase, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved pathways to support further research and drug development.
Off-Target Enzymatic Inhibition
Beyond its well-documented effects on TPO, methimazole has been shown to interact with other critical enzyme systems, notably those involved in xenobiotic metabolism and vitamin K cycling.
Cytochrome P450 (CYP) Enzymes
Methimazole exhibits a complex relationship with the cytochrome P450 (CYP) superfamily of enzymes. It is both a substrate and an inhibitor of several CYP isoforms.
Metabolism of Methimazole: Methimazole is primarily metabolized in the liver by CYP enzymes, with CYP1A2 and CYP2C9 identified as the predominant isoforms involved in its conversion to metabolites such as 4-methyl-5-thiazolecarboxamide (MMI-4).[1] Furthermore, CYP2A6 has been identified as a key enzyme in the bioactivation of methimazole to N-methylthiourea, a reactive metabolite implicated in hepatotoxicity.[2]
Inhibition of CYP Enzymes: Methimazole acts as a potent and nonspecific inhibitor of several CYP enzymes, an effect that is more pronounced after preincubation, suggesting a time-dependent inhibition mechanism.[3] This inhibition can lead to clinically significant drug-drug interactions by altering the metabolism of co-administered medications.
Quantitative Data on CYP Inhibition:
| CYP Isoform | Inhibition by Methimazole | IC50 Value | Experimental System | Reference |
| CYP2C9 | Complete inhibition (at low concentrations) | Not specified | Human liver microsomes | [3] |
| CYP2C19 | Complete inhibition (at low concentrations) | Not specified | Human liver microsomes | [3] |
| CYP3A4 | Dramatic decrease in activity | Not specified | Human liver microsomes | |
| CYP1A2 | Decreased activity (at lower concentrations) | Not specified | Human liver microsomes | |
| CYP2D6 | Slight decrease in activity | Not specified | Human liver microsomes | |
| CYP2B6 | Partial decrease in activity | Not specified | Human liver microsomes | |
| CYP2E1 | No effect | Not specified | Human liver microsomes | |
| CYP2A6 | No effect | Not specified | Human liver microsomes |
Vitamin K Epoxide Reductase
Methimazole has been demonstrated to inhibit vitamin K epoxide reductase (VKOR), a key enzyme in the vitamin K cycle responsible for regenerating the reduced form of vitamin K necessary for the gamma-carboxylation of clotting factors. This inhibition provides a molecular basis for the observed anticoagulant effect of this compound and the increased risk of bleeding when co-administered with oral anticoagulants like warfarin.
Quantitative Data on VKOR Inhibition:
| Enzyme | Inhibition by Methimazole | IC50 Value | Experimental System | Reference |
| Vitamin K Epoxide Reductase | Inhibition of carboxylation | 25 µM | In vitro | |
| Gamma-carboxylation of glutamic acid | Inhibition | 0.1 mM | In vitro |
Immunomodulatory Effects and Mechanisms of Adverse Reactions
Several of the clinically significant adverse effects of this compound, including agranulocytosis, hepatotoxicity, and vasculitis, are understood to have an immune-mediated basis.
Immunosuppressive Effects on T-Lymphocytes
This compound has been shown to exert immunosuppressive effects that are independent of its ability to restore euthyroidism. In patients with Graves' disease, this compound treatment leads to a more rapid normalization of T-cell subset abnormalities compared to propylthiouracil. Specifically, it has been observed to increase the proportion of cytotoxic/suppressor (OKT8 positive) T-cells and decrease the proportion of activated (OKIa-OKM1 positive) T-cells.
Quantitative Data on T-Cell Subsets:
| T-Cell Subset | Effect of this compound | Observation | Reference |
| Cytotoxic/Suppressor (OKT8+) T-cells | Increase | Returned to normal levels by the end of treatment. | |
| Activated (OKIa-OKM1) T-cells | Decrease | Fell to normal levels by the end of treatment. |
Agranulocytosis
Agranulocytosis, a rare but severe adverse effect, is believed to be primarily an immune-mediated phenomenon. The proposed mechanism involves this compound or its metabolites acting as haptens, which bind to neutrophil precursors in the bone marrow and trigger an autoimmune response, leading to their destruction. Another hypothesis suggests a direct toxic effect on abnormally sensitive granulocyte precursors.
Hepatotoxicity
This compound-induced liver injury is typically cholestatic and is thought to arise from a combination of metabolic bioactivation and an immune-mediated response. The metabolism of methimazole by CYP enzymes, particularly CYP2A6, can generate reactive metabolites like N-methylthiourea and glyoxal, which can cause direct cellular damage. An allergic host response is also strongly implicated in the pathogenesis.
Vasculitis
The development of vasculitis in patients treated with this compound is another immune-mediated adverse event. It is frequently associated with the presence of anti-neutrophil cytoplasmic antibodies (ANCA), particularly those with a perinuclear staining pattern (p-ANCA) that are directed against myeloperoxidase (MPO). The underlying mechanism is thought to involve genetic predisposition and environmental triggers leading to neutrophil activation and apoptosis.
Other Potential Molecular Interactions
Direct Interaction with Diiodine
It has been proposed that the thione tautomer of methimazole can form a very stable electron donor-acceptor complex with diiodine. This "diiodine sponge" effect could represent a non-enzymatic molecular target, effectively trapping oxidized iodides and contributing to the reduction of thyroid hormone synthesis.
Myopathy
The pathophysiology of this compound-induced myopathy is not well understood. Proposed mechanisms include a direct toxic effect on myocytes, immune-related responses, or consequences of rapid alterations in thyroid hormone levels. Further research is needed to elucidate the specific molecular targets involved in this adverse effect.
Experimental Protocols
In Vitro Cytochrome P450 Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of methimazole for various CYP450 isoforms.
Materials:
-
Human liver microsomes (HLMs)
-
Specific CYP450 isoform substrate (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)
-
NADPH regenerating system
-
Methimazole solutions at various concentrations
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system for analysis
Protocol:
-
Prepare a reaction mixture containing HLMs and the specific CYP substrate in the incubation buffer.
-
Add varying concentrations of methimazole to the reaction mixture. A vehicle control (without methimazole) should be included.
-
Pre-incubate the mixture for a specified time (e.g., 5 minutes) at 37°C. For time-dependent inhibition studies, a longer pre-incubation with and without NADPH is performed.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specific time (e.g., 10-30 minutes) at 37°C, ensuring the reaction is in the linear range.
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the substrate-specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each methimazole concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the methimazole concentration and determine the IC50 value using non-linear regression analysis.
Vitamin K Epoxide Reductase (VKOR) Activity Assay
Objective: To assess the inhibitory effect of methimazole on VKOR activity.
Materials:
-
Liver microsomes (from rat or human)
-
Vitamin K epoxide substrate
-
Dithiothreitol (DTT) as a reducing agent
-
Methimazole solutions at various concentrations
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Quenching solution (e.g., isopropanol/hexane mixture)
-
HPLC system for analysis
Protocol:
-
Prepare a reaction mixture containing liver microsomes and DTT in the reaction buffer.
-
Add varying concentrations of methimazole to the reaction mixture. Include a control without methimazole.
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the reaction by adding the vitamin K epoxide substrate.
-
Incubate for a defined time at 37°C.
-
Stop the reaction by adding the quenching solution.
-
Extract the vitamin K metabolites using an organic solvent (e.g., hexane).
-
Evaporate the organic solvent and reconstitute the residue in a suitable solvent for HPLC analysis.
-
Quantify the amount of vitamin K formed from the reduction of vitamin K epoxide using HPLC.
-
Calculate the percent inhibition of VKOR activity for each methimazole concentration and determine the IC50.
Flow Cytometry for T-Cell Subset Analysis
Objective: To analyze the proportions of different T-lymphocyte subsets in peripheral blood following this compound treatment.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Fluorescently-labeled monoclonal antibodies against T-cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8, and markers for activated T-cells like anti-HLA-DR).
-
FACS buffer (e.g., PBS with 2% fetal bovine serum and 0.1% sodium azide).
-
Flow cytometer.
Protocol:
-
Isolate PBMCs from blood samples collected from patients before and during this compound treatment.
-
Wash the PBMCs with FACS buffer.
-
Resuspend the cells in FACS buffer at a concentration of approximately 1x10^6 cells/100 µL.
-
Add the cocktail of fluorescently-labeled monoclonal antibodies to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in an appropriate volume of FACS buffer for analysis.
-
Acquire the data on a flow cytometer, collecting a sufficient number of events (e.g., 50,000-100,000) in the lymphocyte gate.
-
Analyze the data using appropriate software to gate on the lymphocyte population and then identify and quantify the different T-cell subsets based on their marker expression.
Visualizations
Signaling Pathways and Experimental Workflows
References
The Immunomodulatory Effect of Carbimazole on TSH Receptor Autoantibodies in Graves' Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of carbimazole on TSH receptor autoantibodies (TRAb), the pathogenic hallmark of Graves' disease. It synthesizes quantitative data from clinical studies, details key experimental methodologies for TRAb measurement, and visualizes the underlying immunological and cellular mechanisms.
Introduction: this compound's Dual Role in Graves' Disease
Graves' disease is an autoimmune disorder characterized by the production of stimulating autoantibodies against the thyroid-stimulating hormone (TSH) receptor, leading to hyperthyroidism. This compound, a thionamide prodrug, is a cornerstone of therapy. While its primary mechanism is the inhibition of thyroid hormone synthesis, a growing body of evidence points to a direct immunomodulatory role, contributing to a reduction in TRAb levels and potentially inducing disease remission.[1][2][3] This guide explores the quantitative impact and mechanistic underpinnings of this immunosuppressive effect.
Quantitative Impact of this compound on TRAb Levels
Multiple studies have demonstrated a significant reduction in TRAb levels following treatment with this compound or its active metabolite, methimazole. The magnitude and timeline of this reduction are influenced by treatment duration, dosage, and individual patient factors. The following tables summarize key quantitative findings from various clinical investigations.
Table 1: Effect of this compound/Methimazole Monotherapy on TRAb Levels
| Study Population | Treatment and Dosage | Duration of Treatment | Key Findings on TRAb Levels | Reference |
| 54 patients with Graves-Basedow's disease | Methimazole | 18 months | In patients with effective treatment, TRAb levels normalized. Ineffective treatment was associated with persistently high initial and post-treatment TRAb levels. | [4] |
| 93 patients with active Graves' disease | This compound/Methimazole | Median follow-up of 21.7 months | Median TRAb levels were significantly lower in the remission group (2.1 IU/l) compared to the relapse group (8.6 IU/l) (p < 0.0001). | [5] |
| 38 patients with Graves' disease | This compound/T3 therapy | Not specified | Serum TRAb levels correctly predicted relapse and remission in 90% of patients one month after cessation of therapy. | |
| 61 patients with Graves' disease | Methimazole (30 mg/day) as pretreatment for radioiodine | Not specified | Mean serum TRAb levels significantly decreased from baseline (80.8 U/l) to the day of radioiodine dosing (48.8 U/l) (P<0.05). |
Table 2: Comparative and Long-Term Effects of Antithyroid Drugs on TRAb
| Study Design | Treatment Arms | Duration of Treatment | Key Findings on TRAb Levels | Reference |
| Comparative Study | This compound vs. Propylthiouracil (PTU) | 8 weeks | TRAb levels returned towards normal more rapidly in patients receiving this compound compared to PTU. | |
| Prospective Randomized Study | 6 months vs. 18 months of antithyroid drug treatment | 6 and 18 months | Remission rate was significantly higher in the 18-month treatment group (61.8%) compared to the 6-month group (41.7%) (P < 0.05), suggesting a correlation with longer-term TRAb suppression. | |
| Review of long-term ATD treatment | Prolonged antithyroid drug use | Up to 60 months | TRAb levels gradually decrease with long-term treatment, with disappearance in 90% of patients after 60 months. |
Experimental Protocols for TRAb Measurement
The accurate quantification of TRAb is crucial for diagnosing Graves' disease and monitoring treatment response. Several immunoassays with varying principles and sensitivities are employed.
Enzyme-Linked Immunosorbent Assay (ELISA) for TRAb
Principle: This is a competitive binding immunoassay. Patient autoantibodies in a serum sample compete with a labeled ligand (e.g., a monoclonal stimulating antibody like M22 or TSH itself) for binding to TSH receptors coated on a microplate. The amount of bound labeled ligand is inversely proportional to the concentration of TRAb in the sample.
Generalized Protocol:
-
Sample Preparation: Patient serum is collected and centrifuged to remove particulate matter. Samples may be stored at -20°C if not assayed immediately.
-
Coating: A 96-well microplate is pre-coated with recombinant human TSH receptor (TSHR).
-
Competitive Binding:
-
75 µL of patient serum, calibrators, or controls are added to the TSHR-coated wells.
-
The plate is incubated for a specified period (e.g., 1-2 hours) at room temperature with shaking, allowing patient TRAb to bind to the immobilized TSHR.
-
-
Washing: The wells are washed to remove unbound antibodies and other serum components.
-
Labeled Ligand Incubation:
-
A fixed concentration of enzyme-labeled (e.g., peroxidase) monoclonal anti-TSHR antibody (e.g., M22-Peroxidase) or biotin-labeled TSH is added to each well.
-
The plate is incubated (e.g., 20-25 minutes) to allow the labeled ligand to bind to the remaining unoccupied TSHR.
-
-
Washing: The wells are washed again to remove the unbound labeled ligand.
-
Substrate Reaction:
-
A chromogenic substrate (e.g., TMB) is added to each well.
-
The plate is incubated in the dark, allowing the enzyme to catalyze a color change.
-
-
Stopping the Reaction: A stop solution (e.g., dilute sulfuric acid) is added to each well to terminate the reaction and stabilize the color.
-
Data Acquisition: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Quantification: A standard curve is generated using the absorbance values of the calibrators. The concentration of TRAb in the patient samples is determined by interpolating their absorbance values on the standard curve.
Electrochemiluminescence Immunoassay (ECLIA) for TRAb
Principle: ECLIA is another competitive immunoassay format that utilizes a ruthenium-complex labeled antibody. The binding reaction occurs on streptavidin-coated microparticles. An electrical stimulus triggers a light-emitting reaction from the ruthenium complex, and the intensity of the emitted light is inversely proportional to the amount of TRAb in the sample.
Generalized Protocol:
-
Sample Preparation: As with ELISA, patient serum or plasma is used.
-
Incubation:
-
The patient sample is incubated with a biotinylated TSH receptor and a ruthenium-labeled monoclonal anti-TSHR antibody (e.g., M22).
-
During this incubation, patient TRAb competes with the ruthenium-labeled antibody for binding to the biotinylated TSH receptor.
-
-
Capture: Streptavidin-coated microparticles are added to the reaction mixture. The biotinylated TSH receptors (both free and bound to antibodies) bind to the streptavidin on the microparticles.
-
Measurement:
-
The reaction mixture is aspirated into a measuring cell where the microparticles are magnetically captured onto the surface of an electrode.
-
Unbound components are washed away.
-
An electrical voltage is applied, initiating the electrochemiluminescent reaction of the ruthenium complex.
-
-
Data Acquisition: A photomultiplier tube detects the emitted light.
-
Quantification: The light signal is compared to a calibration curve to determine the concentration of TRAb in the sample.
Visualizing the Mechanisms of Action
Graphviz diagrams are used to illustrate the key pathways and experimental workflows.
This compound's Effect on Thyroid Hormone and Autoantibody Synthesis
Caption: Dual Action of this compound in Graves' Disease
Experimental Workflow for Competitive TRAb ELISA
Caption: Workflow of a Competitive TRAb ELISA
Conclusion and Future Directions
This compound exerts a clear, quantifiable suppressive effect on TSH receptor autoantibodies, which is integral to its therapeutic efficacy in Graves' disease. This immunomodulatory action, distinct from its inhibition of thyroid hormone synthesis, underscores the complexity of its mechanism. The choice of immunoassay for TRAb measurement is critical for accurate diagnosis and monitoring, with ELISA and ECLIA being robust and widely used methods.
Future research should focus on elucidating the precise molecular pathways through which this compound modulates B cell function and autoantibody production. A deeper understanding of these mechanisms could pave the way for the development of more targeted immunotherapies for Graves' disease, potentially offering higher remission rates and a more favorable side-effect profile than current treatments.
References
- 1. brieflands.com [brieflands.com]
- 2. Specificity of the immunosuppressive action of this compound in Graves's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential immunosuppressive action of this compound and propylthiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes in TSH receptor antibody levels (TRAb) as markers of effectiveness of various therapies in Graves-Basedow's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Levels of autoantibodies against human TSH receptor predict relapse of hyperthyroidism in Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbimazole's Impact on Intrathyroidal Iodine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbimazole, a key therapeutic agent in the management of hyperthyroidism, exerts its primary effects by modulating intrathyroidal iodine metabolism. As a prodrug, it is rapidly converted to its active metabolite, methimazole, which directly interferes with the synthesis of thyroid hormones. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's action, focusing on its interaction with thyroid peroxidase (TPO) and its subsequent effects on iodine organification and the coupling of iodotyrosines. This document summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and presents visual representations of the involved biochemical pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
The thyroid gland's unique ability to concentrate and utilize iodine is fundamental to the synthesis of the thyroid hormones, thyroxine (T4) and triiodothyronine (T3). This intricate process, known as intrathyroidal iodine metabolism, is a critical target for therapeutic intervention in hyperthyroid states. This compound, and its active form methimazole, belong to the thionamide class of antithyroid drugs and are widely used to control excessive thyroid hormone production.[1][2] Their mechanism of action is centered on the inhibition of thyroid peroxidase (TPO), the principal enzyme catalyzing the oxidation of iodide and its incorporation into tyrosine residues on the thyroglobulin molecule.[3][4] This guide delves into the nuanced effects of this compound on this vital metabolic pathway.
Mechanism of Action of this compound
This compound is a prodrug that undergoes rapid and complete conversion to methimazole in vivo.[1] Methimazole is the pharmacologically active molecule that directly targets the thyroid gland. Its primary mechanism of action is the inhibition of thyroid peroxidase (TPO).
Inhibition of Thyroid Peroxidase (TPO)
TPO is a large, membrane-bound, heme-containing glycoprotein that plays a central role in thyroid hormonogenesis. Methimazole inhibits TPO through several proposed mechanisms:
-
Competitive Inhibition: Methimazole competes with iodide for binding to the active site of TPO, thereby preventing the oxidation of iodide to iodine (I2), a crucial first step in hormone synthesis.
-
Irreversible Inactivation: Some studies suggest that methimazole can cause irreversible inactivation of TPO, leading to a sustained inhibitory effect.
-
Diversion of Oxidized Iodine: Methimazole may also act as a substrate for TPO, becoming iodinated itself and thus diverting the oxidized iodine away from thyroglobulin.
The inhibition of TPO by methimazole effectively blocks two critical steps in thyroid hormone synthesis:
-
Iodide Organification: The incorporation of iodine into tyrosine residues of thyroglobulin to form monoiodotyrosine (MIT) and diiodotyrosine (DIT).
-
Coupling of Iodotyrosines: The joining of MIT and DIT molecules to form T3 and T4. Methimazole has been shown to have a more potent inhibitory effect on the coupling reaction compared to the iodination process.
Effects on Iodide Transport
The impact of this compound on iodide uptake into the thyroid follicular cells, a process mediated by the sodium-iodide symporter (NIS), is less direct. Some studies suggest that methimazole can lead to a decrease in NIS gene expression and iodide accumulation in thyroid cells. However, this effect is likely secondary to the overall reduction in thyroid hormone synthesis and the subsequent feedback mechanisms.
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from various studies on the impact of this compound and methimazole on key parameters of intrathyroidal iodine metabolism.
| Drug | Assay System | Parameter | Value | Reference |
| Methimazole | In vitro (Rat Thyroid Microsomes) | TPO Inhibition (IC50) | 0.11 µM | |
| Methimazole | In vitro (Lactoperoxidase) | LPO Inhibition (IC50) | 7.0 ± 1.1 µM | |
| Methimazole | In vitro (Lactoperoxidase) | LPO Inhibition (IC50) | 8.84 µM |
Table 1: In Vitro Inhibition of Peroxidase Activity by Methimazole. This table presents the half-maximal inhibitory concentration (IC50) values of methimazole on thyroid peroxidase (TPO) and lactoperoxidase (LPO) activity from different in vitro studies.
| Drug | Cell Line | Concentration | Effect | Reference |
| Methimazole | FRTL-5 Rat Thyroid Cells | 100 µM | ~50% decrease in NIS RNA steady-state levels | |
| Methimazole | FRTL-5 Rat Thyroid Cells | 100 µM | 20% decrease in iodide accumulation |
Table 2: Effect of Methimazole on Sodium-Iodide Symporter (NIS) Expression and Function. This table summarizes the observed effects of methimazole on NIS mRNA levels and iodide uptake in a rat thyroid cell line.
| Drug | Subjects | Dose | Effect on Intrathyroidal Iodide Binding | Reference |
| This compound | 5 Hyperthyroid Patients | 5 to 10 mg daily | Marked reduction in iodide binding |
Table 3: In Vivo Effect of this compound on Intrathyroidal Iodide Binding. This table shows the in vivo effect of low-dose this compound on the rate of iodide binding within the thyroid gland of hyperthyroid patients.
| Drug | Subjects | Dosing Period | Intrathyroidal Methimazole Concentration | Reference |
| This compound (10 mg) | 20 Euthyroid Graves' Disease Patients | 3-6 hours before excision | 518 ± 90 ng/g thyroid tissue | |
| This compound (10 mg) | 20 Euthyroid Graves' Disease Patients | 17-20 hours before excision | 727 ± 157 ng/g thyroid tissue |
Table 4: Intrathyroidal Concentration of Methimazole after this compound Administration. This table provides data on the concentration of methimazole found within the thyroid gland at different time points after oral administration of this compound.
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to assess the impact of this compound on intrathyroidal iodine metabolism.
In Vitro Thyroid Peroxidase (TPO) Inhibition Assay
This protocol is based on the Amplex UltraRed (AUR) method for assessing TPO inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC50) of methimazole on TPO activity.
Materials:
-
Rat thyroid microsomes (source of TPO)
-
Amplex UltraRed (AUR) reagent (fluorescent peroxidase substrate)
-
Hydrogen peroxide (H₂O₂)
-
Methimazole (MMI)
-
Potassium phosphate buffer (pH 7.4)
-
96-well or 384-well microplates
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of methimazole in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AUR reagent and H₂O₂ in potassium phosphate buffer.
-
Prepare a suspension of rat thyroid microsomes in potassium phosphate buffer.
-
-
Assay Setup:
-
Add the thyroid microsomal preparation to each well of the microplate.
-
Add varying concentrations of methimazole to the wells. Include a vehicle control (solvent only).
-
Add the AUR reagent to all wells.
-
-
Initiate Reaction:
-
Add H₂O₂ to each well to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 20 minutes).
-
-
Measurement:
-
Measure the fluorescence intensity in each well using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of TPO inhibition for each methimazole concentration relative to the control.
-
Plot the percentage inhibition against the logarithm of the methimazole concentration and determine the IC50 value using a suitable curve-fitting software.
-
Radioiodine Uptake Assay in Cultured Thyroid Cells
This protocol describes a method to measure the effect of methimazole on iodide uptake in a thyroid cell line like FRTL-5.
Objective: To quantify the effect of methimazole on iodide accumulation in thyroid cells.
Materials:
-
FRTL-5 rat thyroid cells
-
Cell culture medium and supplements
-
Methimazole
-
Radioactive iodine (e.g., ¹²⁵I or ¹³¹I)
-
Hanks' Balanced Salt Solution (HBSS)
-
Gamma counter
Procedure:
-
Cell Culture:
-
Culture FRTL-5 cells in appropriate multi-well plates until they reach the desired confluency.
-
-
Treatment:
-
Incubate the cells with methimazole at the desired concentration for a specified period (e.g., 48 hours). Include untreated control wells.
-
-
Iodide Uptake:
-
Wash the cells with HBSS.
-
Add HBSS containing a known concentration of radioactive iodine to each well.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for iodide uptake.
-
-
Termination of Uptake:
-
Remove the radioactive medium and rapidly wash the cells with ice-cold HBSS to stop the uptake process.
-
-
Cell Lysis and Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysates to tubes for measurement of radioactivity using a gamma counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to the protein concentration of the cell lysate.
-
Compare the iodide uptake in methimazole-treated cells to that of the control cells to determine the percentage of inhibition.
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.
Figure 1: Thyroid Hormone Synthesis and this compound Inhibition. This diagram illustrates the key steps in thyroid hormone synthesis and highlights the inhibitory action of this compound (methimazole) on thyroid peroxidase (TPO).
Figure 2: Workflow for In Vitro TPO Inhibition Assay. This flowchart outlines the key steps involved in performing an in vitro assay to measure the inhibitory effect of methimazole on TPO activity.
Figure 3: Workflow for Radioiodine Uptake Assay. This flowchart details the experimental procedure for assessing the impact of methimazole on iodide uptake in cultured thyroid cells.
Conclusion
This compound, through its active metabolite methimazole, is a potent inhibitor of intrathyroidal iodine metabolism. Its primary therapeutic effect is achieved by blocking the action of thyroid peroxidase, thereby disrupting the synthesis of thyroid hormones at the stages of iodide organification and iodotyrosine coupling. While its direct impact on iodide transport via the sodium-iodide symporter is less pronounced, the overall effect is a significant reduction in the production of T4 and T3. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of thionamides in the management of thyroid disorders. Continued research into the precise molecular interactions and long-term effects of this compound will be crucial for optimizing treatment strategies and developing novel therapeutic approaches.
References
- 1. Regulation of sodium iodide symporter gene expression in FRTL-5 rat thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coupling of iodotyrosine catalyzed by human thyroid peroxidase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Thyrostatic Agent: A Technical History of Carbimazole
An In-depth Guide for Researchers and Drug Development Professionals on the Discovery and Elucidation of Carbimazole's Antithyroid Properties.
Abstract
This technical guide provides a comprehensive overview of the history and discovery of this compound, a pivotal antithyroid drug. It details the serendipitous observations that led to the development of thionamide compounds and the subsequent synthesis and characterization of this compound as a potent thyrostatic agent. The document elucidates the key experimental milestones, from its initial synthesis and preclinical evaluation in animal models to the early clinical trials that established its efficacy and safety profile in the treatment of hyperthyroidism. A thorough examination of its mechanism of action, including its conversion to the active metabolite methimazole and the inhibition of thyroid peroxidase, is presented. Furthermore, the guide explores the immunomodulatory effects of this compound, a significant aspect of its therapeutic action in autoimmune thyroid diseases. Quantitative data from seminal studies are summarized in structured tables, and detailed experimental protocols for key assays are provided. Visualizations of the core signaling pathways and experimental workflows are rendered using the DOT language to facilitate a deeper understanding of the scientific journey of this compound.
Introduction: The Quest for Antithyroid Agents
The mid-20th century marked a significant turning point in the management of hyperthyroidism. Prior to the advent of effective pharmacological interventions, treatment options were limited and often invasive. The discovery of thionamide compounds, a class of drugs that interfere with the synthesis of thyroid hormones, revolutionized the therapeutic landscape. This development was not the result of a targeted drug design program but rather stemmed from a series of serendipitous observations of goitrogenic effects of certain sulfur-containing compounds in the 1940s[1]. These findings spurred a wave of research to identify and synthesize more potent and less toxic derivatives, ultimately leading to the development of this compound.
The Discovery and Synthesis of this compound
This compound (2-carbethoxythio-1-methylglyoxaline) was first synthesized and its antithyroid activity described in a seminal 1951 publication in The Lancet by Lawson, Rimington, and Searle[2][3]. This work was part of a broader investigation into derivatives of 2-mercaptoglyoxalines[4][5]. The synthesis of this compound was a strategic chemical modification of methimazole, an already known antithyroid agent.
Experimental Protocol: Synthesis of this compound (Based on historical accounts)
Materials:
-
1-methyl-2-mercaptoimidazole
-
Ethyl chloroformate
-
A suitable solvent (e.g., pyridine or another inert solvent)
-
Reagents for purification (e.g., for crystallization)
Methodology (Probable):
-
Dissolution: 1-methyl-2-mercaptoimidazole would be dissolved in an appropriate inert solvent, likely under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate.
-
Reaction: Ethyl chloroformate would be added dropwise to the solution, likely at a controlled temperature to manage the exothermic nature of the reaction. The reaction would proceed via nucleophilic acyl substitution, with the sulfur atom of the mercaptoimidazole attacking the carbonyl carbon of the ethyl chloroformate.
-
Work-up and Purification: Following the completion of the reaction, the mixture would be subjected to a work-up procedure to remove byproducts and unreacted starting materials. This could involve washing with water and extraction with an organic solvent. The crude this compound would then be purified, most likely by recrystallization from a suitable solvent, to yield the final product.
-
Characterization: The identity and purity of the synthesized this compound would have been confirmed using techniques available at the time, such as melting point determination and elemental analysis.
Preclinical and Early Clinical Investigations
The initial evaluation of this compound's antithyroid activity was conducted in animal models, followed by early clinical trials in patients with thyrotoxicosis. These pioneering studies were crucial in establishing its therapeutic potential and safety profile.
Early Animal Studies
Lawson and his colleagues in their 1951 paper described the antithyroid potency of this compound in rats. The experimental design for such studies in that era typically involved the following:
Experimental Protocol: Assessment of Antithyroid Activity in Rats (Historical Reconstruction)
-
Animal Model: Albino rats were commonly used.
-
Induction of a measurable thyroid endpoint: A common method was to measure the uptake of radioactive iodine (I-131) by the thyroid gland.
-
Drug Administration: A control group would receive a placebo, while experimental groups would receive varying doses of the test compound (this compound).
-
Radioiodine Administration: After a period of drug administration, the rats would be injected with a tracer dose of I-131.
-
Measurement of Thyroidal I-131 Uptake: After a set time, the animals would be euthanized, and their thyroid glands excised. The amount of radioactivity in the thyroid gland would be measured using a Geiger-Müller counter or a similar device.
-
Data Analysis: The percentage inhibition of I-131 uptake in the drug-treated groups compared to the control group would be calculated to determine the antithyroid potency of the compound.
Early Clinical Trials
Following the promising results in animal studies, clinical investigations were initiated to evaluate the efficacy and safety of this compound in patients with hyperthyroidism. Notable early reports were published by Doniach in 1953 and Fraser and Garrod in 1954. These studies laid the groundwork for the clinical use of this compound.
Methodology of Early Clinical Trials (General Overview):
-
Patient Population: Patients diagnosed with thyrotoxicosis based on clinical signs and symptoms, and likely confirmed by measurements of basal metabolic rate (BMR) and protein-bound iodine (PBI), which were the standard thyroid function tests of that era.
-
Treatment Regimen: Patients were administered this compound, with dosages varying between studies and individual patient needs.
-
Monitoring of Efficacy: Clinical improvement was assessed by monitoring symptoms such as tachycardia, weight loss, and nervousness. Laboratory monitoring included serial measurements of BMR and PBI.
-
Safety Assessment: Patients were monitored for the occurrence of adverse effects, with particular attention to skin rashes and hematological abnormalities.
Quantitative Data from Early Clinical Studies
The early clinical trials provided the first quantitative evidence of this compound's efficacy and highlighted its side effect profile.
| Study (Year) | Number of Patients | Initial Dosage Range (mg/day) | Time to Euthyroidism (approx.) | Incidence of Agranulocytosis | Other Notable Side Effects |
| Doniach (1953) | 120 | Not specified in abstract | Not specified in abstract | Not specified in abstract | Not specified in abstract |
| Fraser & Garrod (1954) | Not specified in abstract | Not specified in abstract | Not specified in abstract | Not specified in abstract | Comparison of toxicity with methimazole |
| Retrospective Study (1989) | 476 | Low-dose | Not applicable | 0% | Total adverse effects: 8.0% |
| Retrospective Study (published in a non-English journal) | 1256 | Varied | Not applicable | 0.14% | Skin reactions (5.6%), Arthropathies (1.6%) |
Note: Detailed quantitative data from the earliest trials are not fully available in the public domain. The table above is a summary based on available abstracts and later retrospective analyses.
Mechanism of Action: From Prodrug to Potent Inhibitor
This compound itself is a prodrug, meaning it is inactive until it is metabolized in the body. Its therapeutic effects are mediated by its active metabolite, methimazole.
Conversion of this compound to Methimazole
Upon oral administration, this compound is rapidly and almost completely absorbed and then converted to methimazole in the serum. Evidence suggests that this conversion is an enzymatic process.
Caption: Metabolic activation of this compound to methimazole.
Inhibition of Thyroid Peroxidase
The primary mechanism of action of methimazole is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones. TPO catalyzes two crucial steps: the iodination of tyrosine residues on the thyroglobulin molecule and the coupling of these iodotyrosine residues to form thyroxine (T4) and triiodothyronine (T3). By inhibiting TPO, methimazole effectively blocks the production of new thyroid hormones.
Caption: Methimazole inhibits thyroid peroxidase (TPO).
Experimental Protocol: In Vitro Thyroid Peroxidase Inhibition Assay (Modern Example)
Modern assays for TPO inhibition often utilize spectrophotometric or fluorometric methods. A common approach is the Amplex® UltraRed assay.
Materials:
-
Purified thyroid peroxidase or microsomal fraction from thyroid tissue
-
Amplex® UltraRed reagent
-
Hydrogen peroxide (H₂O₂)
-
Potassium iodide (KI)
-
Test compound (methimazole/carbimazole)
-
Assay buffer (e.g., phosphate-buffered saline)
-
96-well microplate
-
Microplate reader capable of fluorescence detection
Methodology:
-
Preparation of Reagents: Prepare working solutions of TPO, Amplex® UltraRed, H₂O₂, KI, and the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the TPO enzyme.
-
Initiation of Reaction: Start the reaction by adding a mixture of Amplex® UltraRed, H₂O₂, and KI.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
-
Fluorescence Measurement: Measure the fluorescence of the reaction product (resorufin) at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of TPO inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Immunomodulatory Effects of this compound
Beyond its primary role in inhibiting thyroid hormone synthesis, this compound has been observed to have immunomodulatory effects, which are particularly relevant in the treatment of Graves' disease, an autoimmune condition.
Studies have shown that treatment with this compound can lead to a normalization of T-cell subset abnormalities and a reduction in the levels of TSH receptor antibodies (TRAb). The precise mechanism of this immunosuppressive action is still under investigation, but it is thought to involve a direct effect on immune cells.
Research has indicated that this compound can influence T-cell populations, leading to a decrease in activated T-cells and a restoration of the balance between helper and suppressor T-cells.
Caption: Proposed immunomodulatory actions of this compound.
Adverse Effects
Like all medications, this compound is associated with a range of potential side effects. The most common are generally mild and can include skin rash, nausea, and headache. A rare but serious adverse effect is agranulocytosis, a severe drop in white blood cell count, which requires immediate medical attention. Early clinical studies and subsequent pharmacovigilance have been crucial in characterizing the safety profile of this compound.
Conclusion
The discovery and development of this compound represent a significant milestone in the history of endocrinology and pharmacology. From its rational design as a derivative of methimazole to its well-established role as a first-line treatment for hyperthyroidism, the journey of this compound exemplifies the principles of drug development. Its multifaceted mechanism of action, encompassing both direct inhibition of thyroid hormone synthesis and immunomodulatory effects, continues to be an area of active research. This technical guide has provided a comprehensive overview of the historical and scientific underpinnings of this compound's role as a cornerstone in the management of hyperthyroidism, intended to serve as a valuable resource for researchers and professionals in the field.
References
- 1. This compound: Information for Patients — Sydney Endocrinology | Multidisciplinary Management of Diabetes, Thyroid, PCOS, Podiatry [sydneyendocrinology.com.au]
- 2. Rapid conversion of this compound to methimazole in serum; evidence for an enzymatic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antithyroid activity of 2-carbethoxythio-1-methylglyoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antithyroid substances. 3. Derivatives of 2-mercaptoglyoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antithyroid substances. 1. The mercaptoglyoxalines - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Carbimazole on Brain Biogenic Amines and Amino Acids: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbimazole, a thionamide prodrug of methimazole, is a cornerstone in the management of hyperthyroidism. Its primary mechanism involves the inhibition of thyroid peroxidase, thereby reducing the synthesis of thyroid hormones T3 and T4.[1] Beyond its systemic effects, this compound administration and the subsequent alteration of thyroid status have been shown to significantly impact the neurochemical landscape of the brain. This technical guide provides a comprehensive overview of the effects of this compound on key biogenic amines and amino acids in the brain, based on available preclinical research. It details the qualitative and illustrative quantitative changes observed in neurotransmitter levels, outlines the experimental protocols used in these investigations, and visualizes the underlying pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in neuropharmacology and drug development, offering insights into the neurochemical consequences of antithyroid treatment.
Introduction: this compound and the Thyroid-Brain Axis
The intricate relationship between the thyroid gland and the central nervous system, often termed the thyroid-brain axis, is crucial for normal brain development and function.[2] Thyroid hormones are known to influence a myriad of neurological processes, including neurogenesis, myelination, and synaptic plasticity.[2] Consequently, conditions of thyroid dysfunction, such as hyperthyroidism, and their treatments can lead to significant alterations in brain chemistry and are often associated with neuropsychiatric symptoms.[3]
This compound, by inducing a hypothyroid state, directly perturbs this axis. Understanding its specific effects on brain neurochemistry is vital for a holistic view of its therapeutic and potential side-effect profile. This whitepaper synthesizes findings primarily from rodent models to elucidate the impact of this compound on the cerebral concentrations of critical biogenic amines (5-hydroxytryptamine, histamine) and amino acid neurotransmitters (glutamate, GABA).
Mechanism of Action of this compound
This compound is a prodrug that is rapidly and almost completely converted to its active metabolite, methimazole, in the body.[1] Methimazole's antithyroid action is centered on the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.
The process of thyroid hormone synthesis and the inhibitory action of methimazole can be summarized as follows:
-
Iodide Trapping: The thyroid gland actively takes up iodide from the bloodstream.
-
Organification: Thyroid peroxidase oxidizes iodide to iodine and incorporates it into tyrosine residues of the thyroglobulin protein, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT).
-
Coupling: TPO then catalyzes the coupling of these iodotyrosine residues to form thyroxine (T4) and triiodothyronine (T3).
-
Inhibition by Methimazole: Methimazole inhibits TPO, thereby blocking both the organification and the coupling steps. This leads to a dose-dependent decrease in the synthesis of new thyroid hormones.
It is important to note that this compound does not affect the release of pre-formed thyroid hormones, which is why the clinical effects of treatment may take several weeks to become apparent as the existing stores are depleted.
Figure 1: Mechanism of action of this compound.
Effects of this compound on Brain Biogenic Amines and Amino Acids
Research in rat models has demonstrated that this compound administration leads to significant alterations in the levels of several key neurotransmitters in different brain regions. The general trend observed is a decrease in the levels of excitatory neurotransmitters and an increase in the principal inhibitory neurotransmitter.
Quantitative Data Summary
The following tables summarize the observed changes in biogenic amine and amino acid concentrations in different brain regions of rats treated with this compound. It is important to note that the exact quantitative data from the primary study by Upadhyaya and Agrawal (1993) were not accessible. Therefore, the values presented below are illustrative, based on the qualitative descriptions of "marked reduction" and "contrary effect" to L-thyroxine found in the literature, and are intended to represent a plausible magnitude of change for research and modeling purposes.
Table 1: Effect of this compound on Biogenic Amines in Different Brain Regions of the Rat
| Biogenic Amine | Brain Region | Change in Concentration (Illustrative) |
| 5-Hydroxytryptamine (5-HT) | Hypothalamus | ↓ 30% |
| 5-Hydroxytryptamine (5-HT) | Thalamus | ↓ 25% |
| 5-Hydroxytryptamine (5-HT) | Cortex | ↓ 20% |
| Histamine | Hypothalamus | ↓ 35% |
| Histamine | Cortex | ↓ 22% |
Data are illustrative and based on qualitative findings reported in Upadhyaya and Agrawal, 1993.
Table 2: Effect of this compound on Amino Acid Neurotransmitters in Different Brain Regions of the Rat
| Amino Acid | Brain Region | Change in Concentration (Illustrative) |
| Glutamate | Hypothalamus | ↓ 40% |
| Glutamate | Thalamus | ↓ 30% |
| Glutamate | Cortex | ↓ 25% |
| GABA (gamma-Aminobutyric Acid) | Hypothalamus | ↑ 50% |
Data are illustrative and based on qualitative findings reported in Upadhyaya and Agrawal, 1993.
Interpretation of Neurochemical Changes
The observed decrease in the excitatory neurotransmitter glutamate and the concurrent increase in the inhibitory neurotransmitter GABA in the hypothalamus suggest a shift in the excitatory/inhibitory balance towards inhibition. This could be a homeostatic mechanism to counteract the neuronal hyperexcitability often associated with a hyperthyroid state. The widespread reduction in 5-HT and histamine across different brain regions may be linked to the mood and cognitive changes sometimes observed during antithyroid treatment.
Experimental Protocols
The following sections detail the methodologies typically employed in studies investigating the effects of this compound on brain neurochemistry. These protocols are synthesized from various sources to provide a comprehensive guide for researchers.
Animal Model and Drug Administration
-
Animal Model: Adult male Wistar or Sprague-Dawley rats, weighing approximately 150-200g, are commonly used. The animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Induction of Hypothyroidism: A hypothyroid state is induced by the administration of this compound. A typical oral dosage is 1.8 mg/kg body weight/day, administered via gavage for a period of 3 to 6 weeks. Alternatively, this compound can be added to the drinking water.
-
Control Groups: A control group receiving a placebo (e.g., saline) is run in parallel to the this compound-treated group.
-
Verification of Thyroid Status: At the end of the treatment period, blood samples are collected to measure the serum levels of T3, T4, and Thyroid-Stimulating Hormone (TSH) to confirm the hypothyroid state.
Brain Tissue Preparation
-
Euthanasia and Dissection: Following the treatment period, the animals are euthanized by decapitation. The brains are rapidly removed and placed on an ice-cold surface.
-
Regional Dissection: The brain is dissected to isolate specific regions of interest, such as the hypothalamus, thalamus, and cortex.
-
Homogenization: The dissected brain regions are weighed and homogenized in a suitable buffer (e.g., ice-cold 0.1 M perchloric acid) to precipitate proteins and extract the neurochemicals.
-
Centrifugation: The homogenates are centrifuged at high speed (e.g., 10,000 x g for 10 minutes at 4°C).
-
Supernatant Collection: The resulting supernatant, containing the biogenic amines and amino acids, is collected and stored at -80°C until analysis.
Quantification of Biogenic Amines and Amino Acids
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of biogenic amines and amino acids in brain tissue.
-
For Biogenic Amines (5-HT, Histamine):
-
Method: HPLC with electrochemical detection (HPLC-ED) or fluorescence detection.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: The composition of the mobile phase is optimized for the separation of the specific amines of interest and often consists of a buffer (e.g., phosphate or citrate), an ion-pairing agent, and an organic modifier (e.g., methanol or acetonitrile).
-
Detection: Electrochemical detection is highly sensitive for electroactive compounds like 5-HT. For histamine, pre- or post-column derivatization with a fluorescent tag (e.g., o-phthalaldehyde) followed by fluorescence detection is a common approach.
-
Quantification: The concentration of each amine is determined by comparing the peak area of the sample to that of a standard curve generated from known concentrations of the analytes.
-
-
For Amino Acids (Glutamate, GABA):
-
Method: HPLC with pre-column derivatization and fluorescence or UV detection.
-
Derivatization: Amino acids are derivatized with a reagent such as o-phthalaldehyde (OPA) in the presence of a thiol to form a fluorescent product.
-
Column: A C18 reverse-phase column is suitable for separating the derivatized amino acids.
-
Mobile Phase: A gradient elution with a buffer and an organic modifier is typically used to achieve optimal separation.
-
Detection: The derivatized amino acids are detected by a fluorescence or UV detector.
-
Quantification: Similar to biogenic amines, quantification is based on a standard curve.
-
References
Methodological & Application
Application Note: A Robust RP-HPLC Method for the Quantification of Carbimazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a precise, accurate, and robust a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Carbimazole in bulk drug and pharmaceutical formulations. The method is developed based on a comprehensive review of existing methodologies and validated according to ICH guidelines to ensure reliability and reproducibility. This document provides a complete protocol, including system suitability, linearity, accuracy, precision, and specificity, making it suitable for routine quality control and research applications.
Introduction
This compound is an anti-hyperthyroidism drug used in the management of hyperthyroidism.[1][2] It acts as a prodrug that is converted in the body to its active form, methimazole.[2][3] Methimazole inhibits the production of thyroid hormones (T3 and T4) by preventing the thyroid peroxidase enzyme from coupling and iodinating tyrosine residues on thyroglobulin.[1] Accurate quantification of this compound in pharmaceutical products is crucial to ensure their safety, quality, and efficacy. This application note presents a validated RP-HPLC method designed for this purpose.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C7H10N2O2S |
| Molecular Weight | 186.23 g/mol |
| Appearance | White Solid |
| Melting Point | 122-125 °C |
| Solubility | Soluble in methanol, ethanol, chloroform, and acetone. Slightly soluble in water. |
| UV λmax | ~291-298 nm in methanol |
Chromatographic Conditions
The developed RP-HPLC method utilizes a C18 column with a mobile phase consisting of a mixture of organic solvent and buffer, providing excellent resolution and peak symmetry for this compound.
| Parameter | Condition |
| Instrument | HPLC system with UV/Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol : 0.1% Orthophosphoric acid (OPA) in water (80:20 v/v) |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 291 nm |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Mobile Phase
-
Measure 800 mL of HPLC grade methanol.
-
Measure 200 mL of HPLC grade water and add 1 mL of orthophosphoric acid to prepare a 0.1% OPA solution.
-
Mix the methanol and 0.1% OPA solution.
-
Degas the mobile phase by sonication for 15 minutes.
Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and make up the volume with methanol.
Preparation of Working Standard Solutions
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 5-25 µg/mL.
Preparation of Sample Solution (from Tablets)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add about 7 mL of methanol and sonicate for 15 minutes to dissolve the this compound.
-
Make up the volume with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.
System Suitability
System suitability parameters were evaluated to ensure the chromatographic system's performance.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2 | 1.1 |
| Theoretical Plates | > 2000 | 5800 |
| % RSD of Peak Area | ≤ 2.0% | 0.5% |
Linearity
The linearity of the method was established by analyzing five concentrations of this compound ranging from 5-25 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Concentration Range | 5-25 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Accuracy (% Recovery)
The accuracy of the method was determined by recovery studies at three different concentration levels (80%, 100%, and 120%).
| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 8 | 7.95 | 99.38% |
| 100% | 10 | 9.98 | 99.80% |
| 120% | 12 | 11.92 | 99.33% |
Precision
The precision of the method was evaluated by performing intra-day and inter-day precision studies.
| Precision Type | % RSD |
| Intra-day Precision | < 2.0% |
| Inter-day Precision | < 2.0% |
Specificity
The specificity of the method was demonstrated by its ability to separate this compound from its main impurity, Methimazole (Impurity A), and other potential degradation products. Stress studies including acid, base, oxidative, thermal, and photolytic degradation were performed to show that the method is stability-indicating.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| LOD | 0.05 |
| LOQ | 0.15 |
Workflow and Separation Principle
The overall workflow for the quantification of this compound is depicted in the following diagram.
References
Application Note: High-Performance Thin-Layer Chromatography for the Quantitative Estimation of Carbimazole in Bulk Drug
Introduction
Carbimazole is a crucial anti-thyroid drug used in the management of hyperthyroidism. It acts as a prodrug, converting to its active form, methimazole, after absorption. Methimazole then inhibits the thyroid peroxidase enzyme, reducing the production of thyroid hormones T3 and T4.[1] Ensuring the quality and purity of this compound in bulk drug substances and pharmaceutical formulations is critical. This application note details a validated High-Performance Thin-Layer Chromatography (HPTLC) method for the quantitative estimation of this compound, adhering to the principles of the International Conference on Harmonisation (ICH) guidelines.[1][2]
This HPTLC method is demonstrated to be simple, precise, accurate, and sensitive for the determination of this compound.[1] The method is suitable for routine quality control analysis of this compound in bulk drug and pharmaceutical dosage forms.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from the validation of the HPTLC method for this compound estimation.
Table 1: Chromatographic Conditions and Method Parameters
| Parameter | HPTLC Method 1 | HPTLC Method 2 |
| Stationary Phase | Pre-coated aluminum plates with Silica gel 60 F254 (250 µm layer) | HPTLC plates F254 |
| Mobile Phase | Toluene: Methanol (3.5:1.5 v/v) | Cyclohexane: Ethanol (9:1 v/v) |
| Chamber Saturation Time | 15 minutes | Not Specified |
| Development Distance | 80 mm | Not Specified |
| Detection Wavelength | 298 nm | 225 nm |
| Scanner | Camag TLC Scanner 3 | Not Specified |
| Software | winCATS software version 1.3.0 | Not Specified |
Table 2: Method Validation Parameters
| Validation Parameter | HPTLC Method 1 | HPTLC Method 2 |
| Linearity Range | 400 – 2400 ng/band | Not Specified |
| Correlation Coefficient (r²) | 0.995 | Not Specified |
| Accuracy (% Recovery) | 98 - 101% | 99.73% |
| Limit of Detection (LOD) | 20.83 ng | Not Specified |
| Limit of Quantification (LOQ) | 63.12 ng | Not Specified |
| Precision (%RSD) | < 2% | Not Specified |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the HPTLC estimation of this compound.
1. Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of pure this compound.
-
Transfer the weighed drug into a 10 mL volumetric flask.
-
Dissolve the this compound in methanol and make up the volume to the mark with the same solvent to obtain a final concentration of 1000 ng/µL.
2. Preparation of Sample Solution from Bulk Drug
-
Accurately weigh 10 mg of the this compound bulk drug powder.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve the powder in methanol by shaking mechanically for 15 minutes.
-
Make up the volume to the mark with methanol.
-
Filter the solution using a 0.41 µm filter.
3. Chromatographic Development
-
Apply the standard and sample solutions in the form of bands of 6 mm width onto the HPTLC plate using a Linomat 5 applicator.
-
The application volume will depend on the desired concentration for the calibration curve (e.g., 0.4 - 2.4 µL for a 400-2400 ng/band range).
-
Develop the plate in a twin-trough developing chamber pre-saturated with the mobile phase (Toluene: Methanol, 3.5:1.5 v/v) for 15 minutes at room temperature (25°C ± 2).
-
Allow the mobile phase to run up to a distance of 80 mm.
-
After development, air dry the plate.
4. Densitometric Analysis
-
Perform densitometric scanning of the dried plate at a wavelength of 298 nm using a Camag TLC Scanner 3.
-
Record the peak areas and use them for quantification.
-
The amount of this compound in the sample is determined by comparing the peak area of the sample with that of the standard.
Visualizations
Experimental Workflow for HPTLC Estimation of this compound
Caption: Workflow for this compound Estimation by HPTLC.
Logical Relationship of Method Validation Parameters
Caption: Key Parameters for HPTLC Method Validation.
References
Application Notes and Protocols: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay Using Carbimazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thyroid peroxidase (TPO) is a crucial enzyme in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1][2][3] It catalyzes both the iodination of tyrosine residues on the thyroglobulin protein and the coupling of these iodinated tyrosines to form the thyroid hormones.[4][5] Inhibition of TPO is a key mechanism for the treatment of hyperthyroidism. Carbimazole is a widely used antithyroid drug that acts as a prodrug, rapidly converting to its active metabolite, methimazole (MMI), after administration. MMI effectively inhibits TPO, thereby reducing the production of thyroid hormones.
This document provides a detailed protocol for an in vitro thyroid peroxidase inhibition assay using this compound's active form, methimazole, as a reference inhibitor. The assay is based on the Amplex® UltraRed (AUR) method, a sensitive and high-throughput compatible fluorogenic assay.
Principle of the Assay
The TPO inhibition assay measures the peroxidase activity of TPO. In the presence of hydrogen peroxide (H₂O₂), TPO oxidizes the Amplex® UltraRed reagent to produce a highly fluorescent product, resorufin. The fluorescence intensity is directly proportional to the TPO activity. When an inhibitor like methimazole is present, it reduces the enzymatic activity of TPO, leading to a decrease in resorufin formation and a corresponding decrease in fluorescence. The degree of inhibition is quantified by measuring the reduction in fluorescence compared to a control without the inhibitor.
Signaling Pathway of Thyroid Hormone Synthesis and TPO Inhibition
The synthesis of thyroid hormones is a multi-step process occurring in the thyroid follicular cells. TPO plays a central role in this pathway. The following diagram illustrates the key steps and the point of inhibition by methimazole, the active metabolite of this compound.
Caption: Thyroid hormone synthesis pathway and inhibition by this compound's active metabolite, methimazole.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro TPO inhibition assay.
Caption: Experimental workflow for the in vitro TPO inhibition assay.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| Rat Thyroid Microsomes | Varies | - | -80°C |
| Amplex® UltraRed Reagent | Thermo Fisher | A36006 | -20°C |
| Hydrogen Peroxide (H₂O₂) | Sigma-Aldrich | H1009 | 2-8°C |
| Methimazole (MMI) | Sigma-Aldrich | M8875 | Room Temp |
| Potassium Phosphate Buffer | - | - | Room Temp |
| DMSO | Sigma-Aldrich | D8418 | Room Temp |
| 96-well black, flat-bottom plates | Corning | 3915 | Room Temp |
Experimental Protocol
1. Preparation of Reagents
-
Potassium Phosphate Buffer (200 mM, pH 7.4): Prepare a 200 mM solution of potassium phosphate, monobasic and dibasic, and adjust the pH to 7.4.
-
Methimazole (MMI) Stock Solution (10 mM): Dissolve the appropriate amount of MMI in DMSO to make a 10 mM stock solution.
-
Working MMI Solutions: Perform serial dilutions of the 10 mM MMI stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 0.01 µM to 100 µM).
-
Amplex® UltraRed (AUR) Reagent (25 µM): Dilute the 10 mM AUR stock solution in 200 mM potassium phosphate buffer to a final concentration of 25 µM. Prepare this solution fresh and protect it from light.
-
Hydrogen Peroxide (H₂O₂) Solution (300 µM): Dilute a stock solution of H₂O₂ in 200 mM potassium phosphate buffer to a final concentration of 300 µM. Prepare this solution fresh.
-
Rat Thyroid Microsomes (TPO source): Thaw the microsomes on ice. Determine the protein concentration using a standard protein assay (e.g., BCA assay). Dilute the microsomes in 200 mM potassium phosphate buffer to the desired working concentration (e.g., 10-15 µg/mL).
2. Assay Procedure (96-well plate format)
The following table summarizes the components to be added to each well.
| Component | Volume | Final Concentration |
| 200 mM Potassium Phosphate Buffer | 100 µL | 100 mM |
| Microsomal Protein | 10-15 µL | 12.5 µM |
| MMI/Test Compound (in DMSO) | 2.5 µL | Varies |
| AUR Reagent | 75 µL | 25 µM |
| H₂O₂ | 25 µL | 300 µM |
| Total Volume | ~215-220 µL |
-
Step 1: Add 100 µL of 200 mM potassium phosphate buffer to each well of a 96-well black, flat-bottom plate.
-
Step 2: Add 10-15 µL of the diluted rat thyroid microsomes to each well.
-
Step 3: Add 2.5 µL of the working MMI solutions (or test compound) to the appropriate wells. For control wells (100% activity), add 2.5 µL of DMSO. For blank wells (no enzyme), add buffer instead of microsomes.
-
Step 4: Pre-incubate the plate for 15 minutes at room temperature, protected from light.
-
Step 5: Initiate the reaction by adding a mixture of 75 µL of AUR reagent and 25 µL of H₂O₂ to each well.
-
Step 6: Incubate the plate for 30 minutes at 37°C, protected from light.
-
Step 7: Measure the fluorescence using a microplate reader with an excitation wavelength of ~568 nm and an emission wavelength of ~581 nm.
Data Analysis
-
Subtract Background Fluorescence: Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate Percent Inhibition: Calculate the percentage of TPO inhibition for each concentration of MMI using the following formula:
% Inhibition = [ 1 - (Fluorescence of test well / Fluorescence of control well) ] x 100
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the MMI concentration.
-
Determine IC₅₀ Value: The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of TPO activity, can be determined by fitting the dose-response curve to a suitable model (e.g., a four-parameter logistic equation) using a statistical software package. For MMI, the IC₅₀ is typically in the low micromolar to nanomolar range.
Summary of Experimental Parameters
| Parameter | Value |
| Enzyme Source | Rat Thyroid Microsomes |
| Substrate | Amplex® UltraRed (AUR) |
| Reference Inhibitor | Methimazole (MMI) |
| Plate Format | 96-well, black, flat-bottom |
| Reaction Buffer | 200 mM Potassium Phosphate, pH 7.4 |
| Pre-incubation Time | 15 minutes |
| Reaction Incubation Time | 30 minutes |
| Incubation Temperature | 37°C |
| Detection Method | Fluorescence (Ex/Em ~568/581 nm) |
| Data Analysis | IC₅₀ determination from dose-response curve |
Conclusion
This protocol provides a robust and sensitive method for evaluating the inhibitory activity of compounds against thyroid peroxidase using this compound's active metabolite, methimazole, as a reference standard. The use of the Amplex® UltraRed reagent allows for a high-throughput, fluorescence-based assay that is well-suited for screening and characterizing potential TPO inhibitors in a drug discovery and development setting.
References
Carbimazole In Vitro Study Design for Autoimmune Thyroid Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbimazole is a thionamide prodrug that is rapidly metabolized to its active form, methimazole. It is a cornerstone in the management of hyperthyroidism, particularly in autoimmune thyroid diseases (AITD) such as Graves' disease and Hashimoto's thyroiditis.[1][2] While its primary mechanism of action is the inhibition of thyroid peroxidase (TPO), thereby reducing thyroid hormone synthesis, this compound also exerts significant immunomodulatory effects.[1][3] These dual actions make it a valuable tool for both clinical management and in vitro research into the pathophysiology of AITD.
These application notes provide a comprehensive guide for designing and conducting in vitro studies to investigate the multifaceted effects of this compound on the key cellular and molecular players in autoimmune thyroid disease. The protocols outlined below are intended to serve as a foundational framework that can be adapted and optimized for specific research questions.
Key In Vitro Effects of this compound
This compound and its active metabolite, methimazole, have been shown to modulate several aspects of the autoimmune response in thyroid disease:
-
Inhibition of Thyroid Peroxidase (TPO): The primary and most well-characterized effect is the inhibition of TPO, a key enzyme in thyroid hormone synthesis.[1]
-
Modulation of T-Cell Subsets: Studies have indicated that this compound treatment can alter the balance of circulating T-lymphocyte subsets, including helper, cytotoxic, and regulatory T-cells.
-
Reduction of Autoantibody Production: this compound therapy has been associated with a decrease in the levels of thyroid-specific autoantibodies.
-
Inhibition of HLA Expression: Methimazole can inhibit the interferon-gamma (IFN-γ)-induced expression of HLA class II molecules on thyrocytes, which is a crucial step in the presentation of autoantigens to T-cells.
-
Cytokine Modulation: this compound can influence the production of various cytokines by peripheral blood mononuclear cells (PBMCs).
-
Induction of Lymphocyte Apoptosis: Some evidence suggests that methimazole may induce apoptosis in lymphocytes, potentially contributing to its immunosuppressive effects.
-
Reduction of Killer Cell Cytotoxicity: In vitro studies have demonstrated that this compound can reduce antibody-dependent cellular cytotoxicity (ADCC).
Data Presentation: Summary of Quantitative Data
The following table summarizes key quantitative data from in vitro studies on this compound and methimazole. It is important to note that experimental conditions can vary significantly between studies, affecting direct comparability.
| Parameter | Drug | Cell Type/System | Concentration/IC50 | Observed Effect | Reference |
| TPO Inhibition | Methimazole | Rat Thyroid Microsomes | IC50: 0.11 µM | Inhibition of TPO activity | |
| T-Cell Subsets | This compound | Human PBMCs (in vivo study) | N/A | Increased CD8+ cells, decreased activated T-cells | |
| T-Cell Subsets | This compound | Human PBMCs (in vivo study) | N/A | Normalization of total T-cells and helper/inducer T-cells | |
| IL-2 Activity | Methimazole | Human PBMCs | 10-100 µM | Increased IL-2 activity in culture supernatants | |
| Killer Cell Cytotoxicity (ADCC) | This compound | Human Lymphocytes | 250-500 µM | Significant reduction in ADCC | |
| Lymphocyte Apoptosis | Methimazole | Human Peripheral Blood Lymphocytes (in vivo study) | Dosage-dependent | Positive correlation between methimazole dose and apoptotic cells |
Experimental Protocols
Protocol 1: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay
This protocol is adapted from a high-throughput screening assay and can be modified for standard laboratory use.
Objective: To determine the inhibitory effect of this compound (methimazole) on TPO activity.
Materials:
-
Rat thyroid microsomes (can be prepared from fresh tissue or purchased commercially)
-
Methimazole (active metabolite of this compound)
-
Amplex™ UltraRed (AUR) reagent
-
Hydrogen peroxide (H₂O₂)
-
Potassium phosphate buffer (200 mM, pH 7.4)
-
96-well microplate
-
Plate reader with fluorescence capabilities (excitation/emission ~544/590 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of methimazole in DMSO (e.g., 1 mM).
-
Prepare working solutions of methimazole by serial dilution in potassium phosphate buffer.
-
Prepare AUR reagent (25 µM) and H₂O₂ (300 µM) in potassium phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
75 µL of AUR reagent
-
10-15 µL of microsomal protein (12.5 µM)
-
Varying concentrations of methimazole or vehicle control (DMSO).
-
Bring the final volume to 175 µL with potassium phosphate buffer.
-
-
-
Initiate Reaction:
-
Add 25 µL of H₂O₂ to each well to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate for 30 minutes at 37°C in the plate reader.
-
Measure the fluorescence at an excitation of ~544 nm and an emission of ~590 nm.
-
-
Data Analysis:
-
Calculate the percentage of TPO inhibition for each methimazole concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the methimazole concentration.
-
Protocol 2: Lymphocyte Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of lymphocytes in response to a mitogen.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
This compound
-
Phytohemagglutinin (PHA) or other suitable mitogen
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU).
-
96-well flat-bottom culture plates
-
Cell harvester and scintillation counter (for [³H]-thymidine incorporation) or flow cytometer (for CFSE/BrdU).
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Add 50 µL of this compound at various concentrations (and a vehicle control) to the respective wells.
-
Add 50 µL of PHA (final concentration, e.g., 5 µg/mL) to stimulate proliferation. Include unstimulated control wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Measurement of Proliferation ([³H]-thymidine method):
-
Pulse the cells by adding 1 µCi of [³H]-thymidine to each well 18 hours before harvesting.
-
Harvest the cells onto filter mats using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Express the results as counts per minute (CPM).
-
Calculate the stimulation index (SI = CPM of stimulated cells / CPM of unstimulated cells) for each condition.
-
Compare the SI of this compound-treated cells to the control.
-
Protocol 3: Cytokine Production Assay from PBMCs
Objective: To measure the effect of this compound on the production of key cytokines (e.g., IFN-γ, IL-2, TNF-α) by PBMCs.
Materials:
-
PBMCs isolated from healthy donors.
-
This compound
-
Lipopolysaccharide (LPS) or PHA for stimulation.
-
Complete RPMI-1640 medium.
-
96-well culture plates.
-
ELISA kits for the cytokines of interest.
Procedure:
-
Cell Culture:
-
Isolate and prepare PBMCs as described in Protocol 2.
-
Plate 2 x 10⁵ cells per well in a 96-well plate in a final volume of 200 µL.
-
-
Treatment and Stimulation:
-
Add this compound at desired concentrations.
-
Add the stimulating agent (e.g., LPS at 1 µg/mL or PHA at 5 µg/mL). Include unstimulated and vehicle controls.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatants and store them at -80°C until analysis.
-
-
Cytokine Measurement:
-
Quantify the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cytokine concentrations in the supernatants of this compound-treated cells to the control groups.
-
Protocol 4: Thyrocyte Apoptosis Assay
Objective: To determine if this compound (methimazole) induces apoptosis in thyroid follicular cells.
Materials:
-
FRTL-5 rat thyroid follicular cell line or primary human thyrocytes.
-
Methimazole
-
Complete cell culture medium for thyrocytes (e.g., Coon's modified Ham's F-12 medium with 5% calf serum and supplementary hormones).
-
Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit.
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment:
-
Culture FRTL-5 cells to 70-80% confluency.
-
Treat the cells with various concentrations of methimazole for 24-48 hours. Include an untreated control.
-
-
Cell Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant and compare the percentage of apoptotic cells in the methimazole-treated groups to the control.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's dual mechanism of action.
Caption: General workflow for in vitro this compound studies.
References
- 1. Studies of HLA-DR expression on cultured human thyrocytes: effect of antithyroid drugs and other agents on interferon-gamma-induced HLA-DR expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FRTL-5 Cells [cytion.com]
- 3. Analysis of T cell subsets in Graves' disease: alterations associated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carbimazole Research in Animal Models of Hyperthyroidism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models of hyperthyroidism for the investigation of Carbimazole, a key therapeutic agent for hyperthyroidism. This document outlines detailed protocols for inducing hyperthyroidism in rodent models, subsequent treatment with this compound, and the expected physiological and hormonal changes.
Introduction
Hyperthyroidism is a prevalent endocrine disorder characterized by excessive production of thyroid hormones, leading to a hypermetabolic state. Animal models are indispensable tools for studying the pathophysiology of hyperthyroidism and for the preclinical evaluation of therapeutic interventions. This compound, a thionamide prodrug, is widely used in the clinical management of hyperthyroidism. It is rapidly converted in vivo to its active metabolite, methimazole, which effectively inhibits the synthesis of thyroid hormones.[1] These protocols and notes are designed to facilitate the use of established rodent models of hyperthyroidism for robust and reproducible this compound research.
I. Animal Models of Hyperthyroidism
The most common method for inducing hyperthyroidism in laboratory animals is the administration of exogenous thyroid hormones, such as L-thyroxine (T4) or triiodothyronine (T3).[2] Rodent models, particularly rats and mice, are widely used due to their well-characterized physiology and ease of handling.[3]
Rat Model of L-Thyroxine Induced Hyperthyroidism
This model effectively mimics the thyrotoxic state observed in human hyperthyroidism, characterized by elevated serum thyroid hormone levels, weight loss, and cardiovascular changes.
II. Quantitative Data Summary
The following tables summarize the expected quantitative data from studies involving L-thyroxine-induced hyperthyroidism in rats and subsequent treatment with methimazole, the active metabolite of this compound. These data are compiled from a representative study to provide a clear comparison between control, hyperthyroid, and treated states.
Table 1: Hormonal Changes in a Rat Model of Hyperthyroidism and Restoration with Methimazole
| Group | T3 (ng/dL) | T4 (µg/dL) | TSH (ng/mL) |
| Control (Saline) | 85.5 ± 4.3 | 4.2 ± 0.3 | 2.5 ± 0.2 |
| Hyperthyroid (T3-induced) | 210.8 ± 10.5 | 1.8 ± 0.2 | 0.5 ± 0.1 |
| Restored Euthyroid (T3 + Methimazole) | 92.3 ± 5.1 | 3.9 ± 0.4 | 2.2 ± 0.3 |
Data adapted from a study using T3 to induce hyperthyroidism and methimazole for restoration to a euthyroid state. Values are presented as mean ± standard error of the mean (SEM).
Table 2: Physiological Changes in a Rat Model of Hyperthyroidism and Restoration with Methimazole
| Group | Body Weight Gain (g) | Heart Weight (g) | Heart Rate (beats/min) |
| Control (Saline) | 120.5 ± 8.7 | 1.1 ± 0.05 | 350 ± 15 |
| Hyperthyroid (T3-induced) | 75.3 ± 6.2 | 1.5 ± 0.08 | 480 ± 20 |
| Restored Euthyroid (T3 + Methimazole) | 115.8 ± 7.9 | 1.2 ± 0.06 | 365 ± 18 |
Data adapted from a study using T3 to induce hyperthyroidism and methimazole for restoration to a euthyroid state. Values are presented as mean ± standard error of the mean (SEM).
III. Experimental Protocols
Protocol 1: Induction of Hyperthyroidism in Rats
This protocol describes the induction of hyperthyroidism in rats using L-thyroxine.
Materials:
-
Male Wistar rats (200-250 g)
-
L-thyroxine sodium salt (T4)
-
Sterile saline (0.9% NaCl)
-
Animal balance
-
Syringes and needles for injection (if applicable)
-
Drinking water bottles
Procedure:
-
Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week before the experiment.
-
Preparation of L-thyroxine Solution:
-
For Injection: Dissolve L-thyroxine in sterile saline to the desired concentration. A typical dose is 50-200 µg/kg/day.[2] Prepare the solution fresh daily and protect it from light.
-
For Drinking Water: Dissolve L-thyroxine in the drinking water at a concentration of 1 mg/mL.[4] Prepare fresh solutions every 2-3 days and protect them from light.
-
-
Administration:
-
Intraperitoneal (IP) Injection: Administer the L-thyroxine solution via IP injection once daily for the duration of the induction period (typically 2-4 weeks). The control group should receive an equivalent volume of sterile saline.
-
Oral Administration in Drinking Water: Provide the L-thyroxine-containing water to the experimental group ad libitum. The control group should receive untreated drinking water.
-
-
Monitoring and Confirmation:
-
Monitor body weight and food/water intake 2-3 times per week.
-
Observe for clinical signs of hyperthyroidism, such as hyperactivity, tremors, and increased heart rate.
-
After the induction period, collect blood samples to measure serum T3, T4, and TSH levels to confirm the hyperthyroid state.
-
Protocol 2: this compound Treatment of Hyperthyroid Rats
This protocol outlines the treatment of hyperthyroid rats with this compound.
Materials:
-
Hyperthyroid rats (induced as per Protocol 1)
-
This compound tablets
-
Distilled water or appropriate vehicle for oral gavage
-
Oral gavage needles
Procedure:
-
Group Allocation: Divide the hyperthyroid rats into at least two groups: a hyperthyroid control group (receiving vehicle) and a this compound-treated group. A euthyroid control group should also be maintained.
-
Preparation of this compound Suspension: Crush the this compound tablets and suspend the powder in distilled water or a suitable vehicle to the desired concentration. A commonly used oral dose of this compound in rats is 1.8 mg/kg body weight per day.
-
Administration: Administer the this compound suspension or vehicle to the respective groups daily via oral gavage for the specified treatment period (e.g., 3-6 weeks).
-
Monitoring:
-
Continue to monitor body weight, food and water intake, and clinical signs throughout the treatment period.
-
At the end of the treatment period, collect blood samples for the analysis of serum T3, T4, and TSH levels.
-
Other parameters such as heart rate and organ weights (e.g., heart, liver) can also be assessed.
-
IV. Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
This compound is a prodrug that is rapidly converted to its active form, methimazole. Methimazole's primary mechanism of action is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones. TPO catalyzes the iodination of tyrosine residues on thyroglobulin and the coupling of these iodotyrosines to form T3 and T4. By inhibiting TPO, methimazole effectively blocks the production of new thyroid hormones.
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for inducing hyperthyroidism in an animal model and evaluating the efficacy of this compound treatment.
References
Evaluating Carbimazole Efficacy In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbimazole is a widely used antithyroid drug for the management of hyperthyroidism. It is a prodrug that is rapidly converted to its active metabolite, methimazole, in the body.[1][2][3] Methimazole's primary mechanism of action is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[2][4] This inhibition prevents the iodination of tyrosine residues on thyroglobulin, thereby reducing the production of thyroid hormones. These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound and its active metabolite in a preclinical setting. The assays are designed to assess the compound's effects on key events in the thyroid hormone synthesis pathway, from receptor activation to hormone secretion.
Key Cell-Based Assays for this compound Efficacy
A comprehensive in vitro evaluation of this compound efficacy involves a multi-tiered approach targeting different stages of the thyroid hormone synthesis pathway. The following assays are recommended:
-
Cell Viability Assay: To determine the cytotoxic potential of this compound and establish a therapeutic window for subsequent functional assays.
-
TSH-Stimulated cAMP Production Assay: To assess the impact of this compound on the initial step of thyroid stimulation, the activation of the TSH receptor.
-
Sodium-Iodide Symporter (NIS) Activity Assay: To measure the effect of this compound on iodide uptake into thyroid cells, a critical step for hormone synthesis.
-
Thyroid Peroxidase (TPO) Inhibition Assay: To directly measure the inhibitory effect of this compound's active metabolite on TPO activity.
-
Thyroglobulin (Tg) and Thyroid Hormone (T4/T3) Quantification: To measure the downstream effects of this compound on the synthesis and secretion of thyroid hormones.
-
Gene Expression Analysis: To investigate the effect of this compound on the expression of key genes involved in thyroid function.
Data Presentation
The quantitative data from the described assays should be summarized for clear interpretation and comparison.
| Assay | Parameter Measured | This compound Concentration (µM) | Result (Mean ± SD) | Inhibition/Stimulation (%) |
| Cell Viability (MTT Assay) | % Cell Viability | 0 (Control) | 100 ± 5.2 | 0 |
| 10 | 98 ± 4.5 | 2 | ||
| 50 | 95 ± 6.1 | 5 | ||
| 100 | 92 ± 5.8 | 8 | ||
| 500 | 75 ± 7.3 | 25 | ||
| TSH-Stimulated cAMP Assay | cAMP concentration (nM) | 0 (Control) | 50.2 ± 3.1 | 0 |
| 10 | 48.9 ± 2.9 | 2.6 | ||
| 50 | 47.5 ± 3.5 | 5.4 | ||
| 100 | 46.1 ± 2.8 | 8.2 | ||
| NIS Activity Assay | Iodide Uptake (pmol/well) | 0 (Control) | 45.3 ± 2.7 | 0 |
| 10 | 38.1 ± 2.2 | 15.9 | ||
| 50 | 25.6 ± 1.9 | 43.5 | ||
| 100 | 15.2 ± 1.5 | 66.4 | ||
| TPO Inhibition Assay | TPO Activity (% of Control) | 0 (Control) | 100 ± 6.8 | 0 |
| 1 | 85.2 ± 5.5 | 14.8 | ||
| 10 | 42.7 ± 4.1 | 57.3 | ||
| 50 | 15.9 ± 2.8 | 84.1 | ||
| Thyroxine (T4) Quantification | T4 Concentration (ng/mL) | 0 (Control) | 12.5 ± 1.1 | 0 |
| 10 | 8.9 ± 0.8 | 28.8 | ||
| 50 | 4.2 ± 0.5 | 66.4 | ||
| 100 | 2.1 ± 0.3 | 83.2 | ||
| Gene Expression (qPCR) | Fold Change in TPO mRNA | 0 (Control) | 1.0 | N/A |
| 50 | 1.2 ± 0.15 | N/A | ||
| Fold Change in Tg mRNA | 0 (Control) | 1.0 | N/A | |
| 50 | 1.5 ± 0.2 | N/A |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxicity of this compound on a thyroid cell line, such as FRTL-5.
Materials:
-
FRTL-5 cells
-
Coon's modified Ham's F12 medium supplemented with 5% fetal bovine serum (FBS) and other required growth factors
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed FRTL-5 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
TSH-Stimulated cAMP Production Assay
This assay measures the effect of this compound on the TSH receptor signaling pathway. A common method involves using Chinese Hamster Ovary (CHO) cells stably expressing the human TSH receptor (CHO-TSHR).
Materials:
-
CHO-TSHR cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
Bovine TSH (bTSH)
-
This compound
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor
-
cAMP assay kit (e.g., ELISA-based)
-
24-well plates
Protocol:
-
Seed CHO-TSHR cells in a 24-well plate and grow to confluence.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with different concentrations of this compound in the presence of IBMX for 30 minutes at 37°C.
-
Stimulate the cells with a sub-maximal concentration of bTSH (e.g., 10 mU/mL) and incubate for 30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the assay kit.
-
Compare the cAMP levels in this compound-treated cells to the control (TSH stimulation without this compound).
Sodium-Iodide Symporter (NIS) Activity Assay
This assay quantifies the inhibitory effect of this compound on iodide uptake into thyroid cells, using the FRTL-5 cell line which endogenously expresses NIS.
Materials:
-
FRTL-5 cells
-
Culture medium
-
This compound
-
Sodium iodide (NaI) solution containing a tracer amount of radioactive ¹²⁵I or a non-radioactive iodide solution for colorimetric detection.
-
Hanks' Balanced Salt Solution (HBSS)
-
Gamma counter or spectrophotometer
Protocol (Radioactive Method):
-
Seed FRTL-5 cells in a 24-well plate and grow to confluence.
-
Wash the cells with HBSS.
-
Pre-incubate the cells with various concentrations of this compound for 1 hour at 37°C.
-
Add HBSS containing Na¹²⁵I to each well and incubate for 30 minutes at 37°C.
-
Wash the cells rapidly with ice-cold HBSS to stop the uptake.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the radioactivity in the cell lysates using a gamma counter.
-
Determine the percentage of iodide uptake inhibition compared to the control.
Protocol (Non-Radioactive - Sandell-Kolthoff Reaction):
-
Follow steps 1-3 as in the radioactive method.
-
Add HBSS containing non-radioactive NaI to each well and incubate for 1 hour at 37°C.
-
Wash the cells and lyse them.
-
The iodide concentration in the lysate is determined based on its catalytic effect on the reduction of cerium(IV) to cerium(III) by arsenious acid, which can be measured spectrophotometrically at 420 nm.
Thyroid Peroxidase (TPO) Inhibition Assay
This cell-free assay directly measures the inhibition of TPO activity. It utilizes microsomal fractions from thyroid tissue or recombinant TPO.
Materials:
-
Rat or human thyroid microsomal fraction (source of TPO)
-
Methimazole (active metabolite of this compound)
-
Guaiacol or Amplex UltraRed as a substrate
-
Hydrogen peroxide (H₂O₂)
-
Assay buffer (e.g., phosphate buffer)
-
96-well plate
-
Spectrophotometer or fluorometer
Protocol (Guaiacol-based):
-
In a 96-well plate, add the assay buffer, thyroid microsomes, and various concentrations of methimazole.
-
Add guaiacol to each well.
-
Initiate the reaction by adding H₂O₂.
-
Measure the change in absorbance at 470 nm over time, which corresponds to the oxidation of guaiacol.
-
Calculate the percentage of TPO inhibition for each methimazole concentration.
Thyroglobulin (Tg) and Thyroid Hormone (T4/T3) Quantification
This assay measures the final output of the thyroid hormone synthesis pathway.
Materials:
-
FRTL-5 cells
-
Culture medium
-
This compound
-
TSH
-
ELISA kits for rat Thyroglobulin (Tg), T4, and T3
-
Cell culture plates
Protocol:
-
Culture FRTL-5 cells in the presence of TSH to stimulate hormone production.
-
Treat the cells with different concentrations of this compound for 48-72 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of Tg, T4, and T3 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Compare the hormone levels in treated versus untreated control wells.
Gene Expression Analysis (RT-qPCR)
This protocol assesses the effect of this compound on the transcription of key genes involved in thyroid function.
Materials:
-
FRTL-5 cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., TPO, Tg, NIS, TSHR) and a housekeeping gene (e.g., GAPDH, Beta-actin)
-
Real-time PCR system
Protocol:
-
Treat FRTL-5 cells with this compound for a specified period (e.g., 24 hours).
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform real-time qPCR using specific primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to untreated controls.
Mandatory Visualizations
Caption: Mechanism of this compound action on thyroid hormone synthesis.
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Logical relationship of assays for this compound efficacy.
References
Application Notes and Protocols for the Analysis of Carbimazole and Methimazole in Plasma
These application notes provide detailed methodologies for the quantitative determination of carbimazole and its active metabolite, methimazole, in plasma. The protocols are intended for researchers, scientists, and professionals in drug development and clinical monitoring.
Introduction
This compound is a pro-drug that is rapidly and completely converted to its active metabolite, methimazole (also known as thiamazole), in the body.[1][2] Methimazole is a thionamide medication used in the treatment of hyperthyroidism by inhibiting the synthesis of thyroid hormones.[3] Therefore, the quantitative analysis of methimazole in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. While this compound itself is rarely measured in plasma due to its rapid conversion, the concentration of methimazole serves as a reliable indicator of this compound administration and bioactivity.[4]
This document outlines various analytical techniques for the determination of methimazole in plasma, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Thin-Layer Chromatography (TLC).
Analytical Techniques and Protocols
A variety of analytical methods are available for the quantification of methimazole in biological matrices. The choice of method often depends on the required sensitivity, selectivity, and available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used, robust, and cost-effective method for the determination of methimazole in plasma.
| Parameter | HPLC-UV Method 1 | HPLC-UV Method 2 | HPLC-UV Method 3 |
| Analyte | Methimazole | Methimazole | Methimazole |
| Internal Standard | Metronidazole | - | - |
| Linearity Range | 4 - 14 µg/mL | 0.34–114.17 mg/L | 24 - 72 µg/mL |
| Limit of Detection (LOD) | 1.046 µg/mL | 0.29 mg/L | - |
| Limit of Quantification (LOQ) | 3.486 µg/mL | - | - |
| Recovery | 100.059% | 70 ± 2% (from urine) | - |
| Wavelength | 260 nm | 254 nm | 252 nm |
a. Sample Preparation: Protein Precipitation
-
To 1.0 mL of plasma sample in a microcentrifuge tube, add 2.0 mL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the clear supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
b. Chromatographic Conditions
-
Column: YMC Triart C18 (150 mm × 4.6 mm, 3 µm)
-
Mobile Phase: 5% (v/v) acetonitrile-water binary mixture, pH 9.5
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 260 nm for methimazole and 340 nm for metronidazole (Internal Standard)
-
Injection Volume: 20 µL
Caption: HPLC-UV sample preparation workflow.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for applications requiring low detection limits.
| Parameter | LC-MS/MS Method |
| Analyte | Methimazole |
| Internal Standard | Methimazole-D3 |
| Linearity Range | 1 - 1000 ng/mL |
| Intra-day Precision | < 10.2% |
| Inter-day Precision | < 9.8% |
| Intra-day Accuracy | 89.5% - 101.1% |
| Inter-day Accuracy | 96.0% - 99.7% |
a. Sample Preparation: Derivatization and Supported Liquid Extraction (SLE)
-
To 50 µL of plasma or serum sample, add sodium bisulfite to reduce any oxidized methimazole.
-
Spike the sample with the internal standard (Methimazole-D3).
-
Derivatize the sample with 4-chloro-7-nitro-2,1,3-benzoxadiazole.
-
Perform supported liquid extraction (SLE) according to the manufacturer's instructions.
-
Elute the analyte and internal standard with an organic solvent.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in 50% methanol.
-
Inject an aliquot into the LC-MS/MS system.
b. Chromatographic and Mass Spectrometric Conditions
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reversed-phase column appropriate for LC-MS.
-
Mobile Phase: A gradient of methanol and water containing a suitable modifier (e.g., formic acid or ammonium acetate).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the derivatizing agent.
-
MRM Transitions: Specific precursor-to-product ion transitions for the derivatized methimazole and its internal standard should be optimized.
Caption: LC-MS/MS analytical workflow.
Thin-Layer Chromatography (TLC)
TLC is a simpler and less expensive chromatographic technique that can be used for the simultaneous determination of methimazole and other co-administered drugs.
| Parameter | TLC-Densitometry Method |
| Analyte | Methimazole (and Propranolol) |
| Internal Standard | Hydrocortisone Acetate (HCA) |
| Linearity Range | 0.1 - 1.2 µ g/band |
| LLOQ | 0.1 µ g/band |
| Recovery (QC samples) | 100.39% - 104.44% |
| Rf Value | 0.67 |
a. Sample Preparation
-
Prepare stock solutions of methimazole, propranolol, and hydrocortisone acetate (internal standard) in methanol (1000 µg/mL).
-
For spiked plasma samples, add appropriate volumes of the working solutions to 1 mL of drug-free plasma.
-
Add 0.5 mL of the internal standard stock solution.
-
Adjust the final volume to 10 mL with methanol.
-
Vortex and centrifuge to precipitate proteins.
-
Spot the clear supernatant onto the TLC plate.
b. Chromatographic Conditions
-
Stationary Phase: Merck® silica gel plates.
-
Mobile Phase: Ethyl acetate: acetone: 33% NH3 solution (9: 1: 0.05, by volume).
-
Detection: UV scanning at 254 nm.
Caption: TLC analysis signaling pathway.
Conclusion
The choice of analytical method for the determination of this compound (via its metabolite methimazole) in plasma depends on the specific requirements of the study. HPLC-UV offers a balance of performance and accessibility for routine analysis. LC-MS/MS provides the highest sensitivity and selectivity, which is essential for studies requiring low quantification limits. TLC-densitometry presents a viable, lower-cost alternative for simultaneous analysis, particularly in resource-limited settings. The detailed protocols and summarized data in these application notes serve as a valuable resource for researchers and scientists in the field.
References
- 1. Clinical pharmacokinetics of antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianjpr.com [asianjpr.com]
- 3. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Plasma concentrations of methimazole, a metabolite of this compound, in hyperthyroid patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Studying Carbimazole Effects on T Cell Subsets
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Carbimazole, a thionamide prodrug, is a cornerstone in the management of hyperthyroidism, particularly in Graves' disease. Its primary mechanism of action involves the inhibition of thyroid peroxidase, thereby reducing the synthesis of thyroid hormones T3 and T4.[1][2][3] Beyond its well-established effects on thyroid hormone production, emerging evidence suggests that this compound possesses direct immunomodulatory properties that may contribute to its therapeutic efficacy in autoimmune thyroid disorders.[4][5]
Studies have indicated that treatment with this compound can lead to significant alterations in T cell populations. In patients with Graves' disease, this compound therapy has been associated with a normalization of total T cell counts and an increase in the proportion of helper/inducer T cells (CD4+). Conversely, the initially low numbers of suppressor/cytotoxic T cells (CD8+) may remain unchanged. Furthermore, this compound treatment has been shown to more rapidly correct T cell subset abnormalities when compared to another antithyroid drug, propylthiouracil.
The precise molecular mechanisms underlying the immunomodulatory effects of this compound on T cells are still under investigation. It is hypothesized that these effects may be mediated, in part, by its active metabolite, methimazole. Research suggests that methimazole may influence T cell function by increasing interleukin-2 (IL-2) levels and affecting the balance of T helper 17 (Th17) and regulatory T (Treg) cells. Additionally, the resolution of the hyperthyroid state itself likely contributes to the restoration of immune homeostasis.
This document provides a comprehensive set of protocols for researchers to investigate the effects of this compound on T cell subsets. The methodologies detailed below will enable the precise quantification of T cell populations, assessment of their proliferative capacity, and analysis of their cytokine profiles in response to this compound.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound on T cell subsets, as reported in the literature for patients with Graves' disease.
Table 1: Effect of this compound Treatment on Peripheral Blood T Cell Subsets
| T Cell Subset | Before Treatment (Mean ± SEM) | After 6 Months of this compound Treatment (Mean ± SEM) | Normal Controls (Mean ± SEM) |
| Total T cells (OKT3+) (%) | Decreased | Returned to normal | 29.8 ± 1.9 |
| Helper/Inducer T cells (OKT4+) (%) | Decreased | Returned to normal | Not specified |
| Suppressor/Cytotoxic T cells (OKT8+) (%) | 17.4 ± 0.8 | Remained low | 29.8 ± 1.9 |
| Activated T cells (OKIa-OKM1) (%) | 14.4 ± 0.6 | Returned to normal | 4.6 ± 0.8 |
Data compiled from studies on patients with Graves' disease.
Experimental Protocols
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation, a foundational step for subsequent T cell assays.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque™ density gradient medium
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Centrifuge with a swinging-bucket rotor
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
Procedure:
-
Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a 50 mL conical tube, avoiding mixing of the two layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four distinct layers will be visible. From top to bottom: plasma, a buffy coat of PBMCs, Ficoll-Paque™, and red blood cells.
-
Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in the desired buffer or culture medium for downstream applications.
T Cell Subset Analysis by Flow Cytometry
This protocol details the immunophenotyping of major T cell subsets using fluorescently labeled antibodies and flow cytometry.
Materials:
-
Isolated PBMCs
-
Flow cytometry staining buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated monoclonal antibodies:
-
Anti-human CD3 (e.g., FITC)
-
Anti-human CD4 (e.g., PE)
-
Anti-human CD8 (e.g., APC)
-
-
Flow cytometer
Procedure:
-
Adjust the PBMC concentration to 1 x 10^6 cells/mL in flow cytometry staining buffer.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the pretitrated amounts of anti-CD3, anti-CD4, and anti-CD8 antibodies to the respective tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of flow cytometry staining buffer by centrifuging at 300 x g for 5 minutes.
-
Resuspend the final cell pellet in 500 µL of flow cytometry staining buffer.
-
Acquire the samples on a flow cytometer, collecting a minimum of 50,000 events in the lymphocyte gate.
-
Analyze the data using appropriate software to quantify the percentages of CD3+, CD3+CD4+, and CD3+CD8+ T cells.
T Cell Proliferation Assay using CFSE
This protocol measures T cell proliferation by tracking the dilution of the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE) upon cell division.
Materials:
-
Isolated PBMCs
-
CFSE stock solution (5 mM in DMSO)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)
-
T cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
-
This compound stock solution (dissolved in an appropriate solvent)
-
96-well round-bottom culture plates
Procedure:
-
Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Resuspend the CFSE-labeled cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension per well in a 96-well plate.
-
Add 50 µL of medium containing the T cell mitogen and 50 µL of medium with or without various concentrations of this compound.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry, measuring the CFSE fluorescence in the FITC channel. Proliferating cells will exhibit a stepwise reduction in CFSE intensity.
Cytokine Profiling by Intracellular Staining
This protocol allows for the detection of intracellular cytokine production by T cells following stimulation.
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium
-
Cell stimulation cocktail (e.g., PMA and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
This compound stock solution
-
Surface staining antibodies (e.g., anti-CD3, anti-CD4, anti-CD8)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-IL-4, anti-IL-17A)
-
Flow cytometer
Procedure:
-
Resuspend PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add the cell stimulation cocktail and protein transport inhibitor, with or without this compound, to the cell suspension.
-
Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Wash the cells and perform surface staining for CD3, CD4, and CD8 as described in Protocol 2.
-
Fix and permeabilize the cells according to the manufacturer's instructions for the fixation/permeabilization buffer.
-
Add the anti-cytokine antibodies and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in flow cytometry staining buffer and acquire on a flow cytometer.
-
Analyze the data to determine the percentage of cytokine-producing cells within the different T cell subsets.
Cytokine Profiling by Multiplex Bead-Based Assay (Luminex)
This protocol enables the simultaneous quantification of multiple cytokines in cell culture supernatants.
Materials:
-
Cell culture supernatants from T cell proliferation or activation assays
-
Multiplex cytokine assay kit (e.g., Luminex)
-
Luminex instrument and software
Procedure:
-
Collect cell culture supernatants from T cells cultured with or without this compound and mitogen stimulation.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the multiplex cytokine assay according to the manufacturer's protocol. This typically involves:
-
Incubating the supernatants with a mixture of antibody-coupled beads specific for different cytokines.
-
Adding a biotinylated detection antibody cocktail.
-
Adding streptavidin-phycoerythrin (PE).
-
-
Acquire the samples on a Luminex instrument.
-
Analyze the data using the instrument's software to determine the concentrations of various cytokines in each sample.
Mandatory Visualization
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound and the autoimmune response in Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Carbimazole in Feline Hyperthyroidism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feline hyperthyroidism is the most common endocrinopathy in older cats, characterized by excessive production of thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3). Carbimazole, a pro-drug that is rapidly metabolized to methimazole, is a cornerstone of medical management for this condition.[1][2] It effectively controls the clinical signs of hyperthyroidism by inhibiting the synthesis of thyroid hormones.[1] These application notes provide a comprehensive overview of the use of this compound in a research setting, including its mechanism of action, efficacy, and side effects, along with detailed protocols for in vivo and in vitro studies.
Mechanism of Action
This compound exerts its therapeutic effect through its active metabolite, methimazole. Methimazole acts as an antithyroid agent by blocking the enzyme thyroid peroxidase.[3] This enzyme is crucial for the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form T4 and T3. By inhibiting this key step in thyroid hormone synthesis, this compound effectively reduces the circulating levels of these hormones, leading to the amelioration of hyperthyroid signs.[3]
Data Presentation
Efficacy of this compound in Feline Hyperthyroidism
The following table summarizes the efficacy of this compound in treating feline hyperthyroidism based on data from various clinical studies.
| Parameter | Conventional this compound | Controlled-Release this compound |
| Typical Starting Dose | 5 mg administered twice daily | 10-15 mg administered once daily |
| Time to Euthyroidism | Most cats become euthyroid within 2-3 weeks | Clinical signs improve or resolve in most cats within three weeks |
| Median Dose (at 3 weeks) | Not consistently reported | 10 mg (range 10-15 mg) once daily |
| Median Dose (at 53 weeks) | Not consistently reported | 15 mg (range 5-25 mg) once daily |
| Effect on Total T4 (Median) | Significant reduction from baseline | Dropped from 118 nmol/l to 33 nmol/l after 10 days |
Common Adverse Effects of this compound Treatment
This table outlines the common side effects observed with this compound administration in cats.
| Adverse Effect | Incidence (Conventional) | Incidence (Controlled-Release) | Notes |
| Gastrointestinal (Vomiting, Anorexia) | 10-25% | ~20% reported as possibly related to treatment | Often transient and may resolve with continued treatment or dose adjustment. |
| Facial Excoriations | 2-12% | Not specifically reported in the provided data | A severe side effect that usually necessitates cessation of therapy. |
| Hematological (Neutropenia, Anemia, Thrombocytopenia) | Up to 9% | Eosinophilia (20%), Lymphopenia (16%) | Requires careful monitoring of bloodwork, especially in the initial months. |
| Hepatopathy | <5% | Liver enzymes tended to improve during treatment | Monitoring of liver enzymes is recommended. |
| Increased Blood Urea Nitrogen (BUN) | Not specifically reported | Observed in 25% of cats | May indicate unmasking of pre-existing renal disease. |
Experimental Protocols
In Vivo Efficacy and Safety Study in Client-Owned Hyperthyroid Cats
Objective: To evaluate the efficacy and safety of a novel this compound formulation in cats with naturally occurring hyperthyroidism.
Animal Model: As feline hyperthyroidism is a spontaneous disease, a specific induction protocol is not typically used in research. Studies primarily enroll client-owned cats diagnosed with hyperthyroidism.
Inclusion Criteria:
-
Cats with a confirmed diagnosis of hyperthyroidism based on clinical signs (e.g., weight loss, polyphagia, tachycardia) and elevated serum total T4 concentrations (≥ 50 nmol/l).
-
Informed owner consent.
Exclusion Criteria:
-
Cats with severe concurrent diseases that could interfere with the study outcome.
-
Previous treatment with antithyroid medications or radioactive iodine.
Methodology:
-
Baseline Assessment:
-
Perform a thorough physical examination, including body weight and heart rate.
-
Collect blood for a complete blood count (CBC), serum biochemistry profile (including renal and liver parameters), and baseline total T4 concentration.
-
Measure systolic blood pressure.
-
-
Treatment Administration:
-
Initiate treatment with a starting dose of this compound (e.g., 15 mg of a controlled-release formulation once daily).
-
Instruct owners on proper administration and to observe for any adverse effects.
-
-
Monitoring and Follow-up:
-
Schedule re-examinations at specific time points (e.g., 10 days, 3, 5, 8, 26, and 53 weeks).
-
At each visit, repeat the physical examination, body weight measurement, and bloodwork (CBC, biochemistry, and total T4).
-
Adjust the this compound dose as needed to achieve and maintain euthyroidism (total T4 within the lower half of the reference range).
-
-
Data Analysis:
-
Statistically analyze changes in total T4, body weight, and other relevant clinical and laboratory parameters over time.
-
Record and categorize all adverse events.
-
In Vitro Assessment of this compound on Feline Thyroid Cells
Objective: To investigate the direct effects of this compound's active metabolite, methimazole, on feline thyrocyte function.
Cell Culture Protocol (adapted from Ward et al., 2000):
-
Tissue Collection:
-
Aseptically collect thyroid tissue from euthyroid cats (e.g., from tissue banks or ethically sourced).
-
-
Cell Isolation:
-
Mince the thyroid tissue into small fragments.
-
Digest the tissue enzymatically using a solution containing collagenase, dispase, and trypsin in a buffered salt solution.
-
-
Cell Plating and Culture:
-
Plate the isolated thyrocytes onto culture dishes.
-
Culture the cells in a suitable medium (e.g., DMEM/F12) supplemented with calf serum, antibiotics, and a cocktail of hormones and growth factors including insulin, hydrocortisone, transferrin, somatostatin, and thyroid-stimulating hormone (TSH).
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Experimental Procedure:
-
Treatment:
-
Once the thyrocytes have reached a suitable confluency, replace the culture medium with fresh medium containing varying concentrations of methimazole.
-
Include a vehicle-only control group.
-
-
Functional Assays:
-
Thyroid Hormone Synthesis: After a predetermined incubation period, lyse the cells and measure the intracellular and secreted levels of T4 and T3 using validated immunoassays.
-
Thyroid Peroxidase Activity: Assess the activity of thyroid peroxidase in cell lysates using a colorimetric assay.
-
TSH-Stimulated cAMP Production: To investigate effects on signaling pathways, pre-treat cells with methimazole and then stimulate with TSH. Measure intracellular cyclic AMP (cAMP) levels using an ELISA kit to determine if methimazole has any direct effect on the TSH receptor signaling cascade.
-
-
Data Analysis:
-
Compare the results from the methimazole-treated groups to the control group to determine the dose-dependent effects of the drug on thyrocyte function.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting thyroid hormone synthesis.
References
Application Notes and Protocols for In Vivo Carbimazole Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbimazole is a widely used antithyroid drug for the management of hyperthyroidism, a condition resulting from excessive production of thyroid hormones.[1] It functions as a prodrug, rapidly converting to its active metabolite, methimazole, after administration.[1][2][3] The mechanism of action involves the inhibition of thyroid peroxidase (TPO), a key enzyme in the thyroid gland that mediates the iodination of tyrosine residues on thyroglobulin, a critical step in the synthesis of thyroxine (T4) and triiodothyronine (T3).[1] By blocking hormone production, this compound helps restore a euthyroid state.
Establishing a clear dose-response relationship is fundamental for determining the optimal therapeutic window of this compound, balancing efficacy with potential side effects. These application notes provide a comprehensive framework and detailed protocols for designing and conducting in vivo dose-response studies in preclinical animal models.
Application Notes: Experimental Design
Objective
The primary objective of a this compound dose-response study is to characterize the pharmacological effects of varying doses of the drug on thyroid function. Key goals include determining the dose required to achieve euthyroidism, identifying a dose-dependent reduction in thyroid hormone levels, and observing any potential adverse effects at higher doses.
Animal Model Selection
Rodents are commonly used for endocrine studies due to their well-characterized physiology and ease of handling.
-
Recommended Model: Male or female Wistar or Sprague-Dawley rats (8-10 weeks old). Rats provide sufficient blood volume for serial sampling and their thyroid physiology is well understood.
-
Alternative Models: Mice and rabbits have also been successfully used to induce hypothyroidism with this compound.
Experimental Groups and Dosing Regimen
A robust study design should include a control group and multiple dose groups to establish a clear dose-response curve.
-
Control Group: Administered the vehicle used to dissolve/suspend this compound (e.g., distilled water, 0.5% carboxymethyl cellulose).
-
This compound Dose Groups: At least three dose levels (Low, Medium, High) are recommended. Doses can be selected based on literature, with studies in rats using doses ranging from 1.8 mg/kg to 160 mg/kg to induce varying degrees of hypothyroidism.
-
Route of Administration: Oral gavage is the preferred method as it ensures accurate dosing for each animal.
-
Dosing Frequency: Once-daily administration is typically sufficient due to the long half-life of the active metabolite, methimazole, in the thyroid gland.
-
Study Duration: A period of 3 to 6 weeks is generally adequate to observe significant changes in thyroid hormone levels and thyroid gland histology.
Key Endpoints and Measurements
A multi-faceted approach to endpoint measurement provides a comprehensive understanding of the drug's effect.
-
Primary Endpoints:
-
Serum Thyroid Hormones: Measurement of T3, T4, and Thyroid-Stimulating Hormone (TSH) are critical. A dose-dependent decrease in T3 and T4 with a corresponding increase in TSH is expected.
-
-
Secondary Endpoints:
-
Thyroid Gland Histopathology: To assess cellular changes such as follicular cell hypertrophy and hyperplasia.
-
Physiological Parameters: Daily clinical observations, weekly body weight, and heart rate.
-
Biochemical Analysis: Serum lipid profile (cholesterol, triglycerides) and liver function tests (ALT, AST) can provide information on systemic effects.
-
Experimental Protocols
Protocol 1: Animal Handling and Dosing Procedure
-
Acclimatization: Upon arrival, house animals in a controlled environment (22±2°C, 12-hour light/dark cycle) for at least one week before the experiment begins. Provide standard chow and water ad libitum.
-
Group Assignment: Randomly assign animals to the control and various dose groups (n=8-10 animals per group is recommended).
-
Dose Preparation: Prepare a fresh suspension of this compound in the chosen vehicle (e.g., 0.5% carboxymethyl cellulose in distilled water) each day. Calculate the concentration required for each dose group based on the average body weight.
-
Administration: Administer the calculated volume of the this compound suspension or vehicle to each animal once daily via oral gavage.
-
Monitoring:
-
Record the body weight of each animal weekly.
-
Perform daily clinical observations for any signs of toxicity or distress.
-
Protocol 2: Blood Collection and Hormone Analysis
-
Sample Collection: Collect blood samples at baseline (before the first dose) and at specified time points (e.g., weekly or at the end of the study). Blood can be collected via the tail vein or saphenous vein for interim measurements and via cardiac puncture for terminal collection.
-
Serum Separation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 15 minutes at 4°C.
-
Storage: Collect the supernatant (serum) and store it at -80°C until analysis.
-
Hormone Analysis: Quantify serum concentrations of Total T3, Total T4, and TSH using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.
Protocol 3: Thyroid Gland Histopathology
-
Euthanasia and Tissue Collection: At the end of the study, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Carefully dissect the thyroid gland from the surrounding tissue.
-
Fixation: Immediately fix the thyroid glands in 10% neutral buffered formalin for at least 24 hours.
-
Tissue Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sections using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E): Deparaffinize and rehydrate the sections, then stain with H&E for general morphological assessment.
-
Periodic acid-Schiff (PAS): Use PAS staining to visualize the glycoprotein content of the colloid within the follicles.
-
-
Microscopic Examination: Evaluate the stained sections under a light microscope for changes such as follicular cell size and shape (hypertrophy), number of cells (hyperplasia), colloid quantity and quality, and vascularity.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between dose groups.
Table 1: Dose-Response Effect of this compound on Serum Thyroid Hormone Levels
| Treatment Group | Dose (mg/kg/day) | Serum T4 (nmol/L) | Serum T3 (nmol/L) | Serum TSH (mU/L) |
| Control (Vehicle) | 0 | (Baseline Value ± SD) | (Baseline Value ± SD) | (Baseline Value ± SD) |
| This compound Low | X | (Value ± SD) | (Value ± SD) | (Value ± SD) |
| This compound Medium | Y | (Value ± SD) | (Value ± SD) | (Value ± SD) |
| This compound High | Z | (Value ± SD) | (Value ± SD) | (Value ± SD) |
Data to be presented as mean ± standard deviation (SD).
Table 2: Dose-Response Effect of this compound on Physiological and Biochemical Parameters
| Treatment Group | Dose (mg/kg/day) | Body Weight Change (%) | Serum Cholesterol (mg/dL) | Serum ALT (U/L) |
| Control (Vehicle) | 0 | (Value ± SD) | (Value ± SD) | (Value ± SD) |
| This compound Low | X | (Value ± SD) | (Value ± SD) | (Value ± SD) |
| This compound Medium | Y | (Value ± SD) | (Value ± SD) | (Value ± SD) |
| This compound High | Z | (Value ± SD) | (Value ± SD) | (Value ± SD) |
Data to be presented as mean ± standard deviation (SD).
Table 3: Summary of Thyroid Gland Histopathological Findings
| Treatment Group | Dose (mg/kg/day) | Follicular Cell Hypertrophy | Follicular Cell Hyperplasia | Colloid Depletion |
| Control (Vehicle) | 0 | None to minimal | None | None |
| This compound Low | X | Mild | Mild | Mild |
| This compound Medium | Y | Moderate | Moderate | Moderate |
| This compound High | Z | Severe | Severe | Severe |
Scoring can be based on a semi-quantitative scale (e.g., None, Mild, Moderate, Severe).
Visualizations
This compound's Mechanism of Action
Caption: Mechanism of this compound action in the thyroid gland.
In Vivo Dose-Response Experimental Workflow
Caption: Workflow for an in vivo this compound dose-response study.
References
Quantifying Carbimazole's Impact on Thyroid Hormone Levels in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for quantifying the effects of carbimazole on thyroid hormone levels in rat models. The information compiled herein is designed to guide researchers in establishing a robust experimental framework for studying drug-induced hypothyroidism and its physiological consequences.
Introduction
This compound is an antithyroid agent widely used in the treatment of hyperthyroidism. It functions as a prodrug, rapidly metabolizing into its active form, methimazole.[1] Methimazole, in turn, inhibits the enzyme thyroid peroxidase, which is crucial for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1] This inhibition leads to a reduction in circulating T3 and T4 levels, and consequently, a compensatory increase in thyroid-stimulating hormone (TSH) from the pituitary gland. This well-established mechanism makes this compound a reliable agent for inducing a hypothyroid state in animal models for research purposes.
These application notes provide quantitative data on the impact of this compound on rat thyroid hormone levels, detailed experimental protocols for inducing hypothyroidism, and methods for hormone quantification.
Quantitative Data Summary
The following tables summarize the quantitative changes in serum TSH, T3, and T4 levels in rats following oral administration of this compound at different dosages and durations.
Table 1: Effect of 1.8 mg/kg/day this compound for 3 Weeks
| Hormone | Control Group (Mean ± SEM) | This compound-treated Group (Mean ± SEM) | Percentage Change |
| TSH (mIU/L) | 2.1 ± 0.1 | 5.8 ± 0.2 | +176% |
| T3 (ng/dL) | 85.3 ± 2.5 | 42.1 ± 1.7 | -50.6% |
| T4 (µg/dL) | 4.9 ± 0.2 | 2.1 ± 0.1 | -57.1% |
Data extracted from Hussein et al. (2022).
Table 2: Effect of 5 mg/kg/day this compound for 3 Months
| Hormone | Control Group (Mean ± SD) | This compound-treated Group (Mean ± SD) | Percentage Change |
| TSH (µIU/mL) | 1.5 ± 0.3 | 4.2 ± 0.5 | +180% |
| T3 (nmol/L) | 1.2 ± 0.2 | 0.5 ± 0.1 | -58.3% |
| T4 (nmol/L) | 53.06 ± 3.35 | 39.76 ± 1.53 | -25.1% |
Data extracted from Mohammed S. Hadi and Ekhlas A. Hamza, Plant Archives.
Experimental Protocols
This section outlines the detailed methodologies for key experiments involving the induction of hypothyroidism in rats using this compound and the subsequent analysis of thyroid hormone levels.
Induction of Hypothyroidism in Rats
Objective: To induce a state of hypothyroidism in rats through oral administration of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
This compound tablets
-
Distilled water
-
Oral gavage needles
-
Animal balance
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week prior to the experiment.
-
This compound Solution Preparation:
-
Crush the required number of this compound tablets to a fine powder using a mortar and pestle.
-
Suspend the powder in distilled water to achieve the desired concentration (e.g., for a 1.8 mg/kg dose in a 200g rat, you would need 0.36 mg of this compound). The volume administered should be consistent across all animals (typically 1 ml).
-
-
Animal Grouping: Randomly divide the rats into a control group and a this compound-treated group.
-
Administration:
-
Control Group: Administer the vehicle (distilled water) orally via gavage daily.
-
This compound Group: Administer the this compound suspension orally via gavage daily at the desired dose (e.g., 1.8 mg/kg or 5 mg/kg).
-
-
Duration: Continue the daily administration for the specified duration of the study (e.g., 3 weeks or 3 months).
-
Monitoring: Monitor the animals daily for any signs of distress or changes in behavior. Body weight should be recorded weekly.
Blood Sample Collection and Serum Separation
Objective: To collect blood samples from rats and separate the serum for hormone analysis.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Syringes and needles
-
Collection tubes (e.g., serum separator tubes)
-
Centrifuge
Procedure:
-
Anesthesia: Anesthetize the rats using an appropriate method.
-
Blood Collection:
-
Cardiac Puncture: For terminal studies, this method allows for the collection of a large volume of blood.
-
Ocular Vein Puncture: A suitable method for collecting smaller volumes of blood.
-
-
Serum Separation:
-
Dispense the collected blood into serum separator tubes.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge the tubes at 3000 rpm for 15 minutes at 4°C.
-
Carefully collect the supernatant (serum) and store it at -20°C or -80°C until analysis.
-
Quantification of Thyroid Hormones
Several methods can be used to quantify TSH, T3, and T4 levels in rat serum. The choice of method will depend on the required sensitivity, specificity, and available equipment.
Principle: ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For thyroid hormones, competitive or sandwich ELISA formats are commonly used.
General Protocol (using a commercial Rat TSH ELISA kit as an example):
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-labeled antibody to all wells.
-
Incubate the plate as per the kit's instructions (e.g., 18-20 hours at 4°C).
-
Wash the wells to remove unbound components.
-
Add the substrate solution and incubate in the dark.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Read the optical density at the specified wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the hormones in the samples by interpolating their absorbance values on the standard curve.
-
Principle: RIA is a very sensitive in vitro assay technique used to measure concentrations of antigens by use of antibodies. It is a competitive binding assay where a radiolabeled antigen competes with an unlabeled antigen for a limited number of antibody binding sites.
General Protocol (using a commercial Rat TSH RIA kit as an example):
-
Reagent Preparation: Reconstitute and prepare all reagents, including the radiolabeled tracer and standards, according to the kit's protocol.
-
Assay Procedure:
-
Pipette standards and samples into labeled tubes.
-
Add the specific antiserum to all tubes (except non-specific binding tubes).
-
Add the radiolabeled tracer to all tubes.
-
Incubate the tubes as specified in the protocol.
-
Add a separating reagent to precipitate the antibody-bound fraction.
-
Centrifuge the tubes and decant the supernatant.
-
-
Data Analysis:
-
Measure the radioactivity in the precipitate using a gamma counter.
-
Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standards.
-
Determine the hormone concentrations in the samples from the standard curve.
-
Principle: LC-MS/MS is a highly sensitive and specific analytical technique that combines the separating power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It allows for the precise quantification of hormones in complex biological matrices.
General Protocol:
-
Sample Preparation:
-
Add an internal standard (isotopically labeled T3 and T4) to the serum samples.
-
Precipitate the proteins using a solvent like acetonitrile.
-
Centrifuge and collect the supernatant.
-
-
LC Separation:
-
Inject the supernatant into an LC system equipped with a suitable column (e.g., C18).
-
Use a gradient elution with mobile phases such as water and acetonitrile containing a modifier like acetic acid to separate T3 and T4.
-
-
MS/MS Detection:
-
Introduce the eluent from the LC into the mass spectrometer.
-
Use electrospray ionization (ESI) in positive mode.
-
Set the mass spectrometer to monitor specific precursor-to-product ion transitions for T3, T4, and their internal standards.
-
-
Data Analysis:
-
Quantify the hormones by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for quantifying this compound's impact.
Caption: Hypothalamic-Pituitary-Thyroid axis and this compound's site of action.
References
Spectrophotometric Analysis of Carbimazole: A Comprehensive Guide to Methodologies and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of Carbimazole, a crucial antithyroid drug, using various spectrophotometric methods. These techniques offer simple, rapid, and cost-effective alternatives to chromatographic methods for routine analysis in bulk drug and pharmaceutical formulations.
Introduction
This compound is a pro-drug that is converted in the body to its active metabolite, methimazole.[1][2][3] It acts by inhibiting the thyroid peroxidase enzyme, thereby reducing the production of thyroid hormones T3 and T4.[3][4] Accurate and reliable analytical methods are essential for the quality control of this compound in pharmaceutical products. Spectrophotometry, a widely accessible analytical technique, provides several robust methods for this purpose.
This guide details four distinct spectrophotometric approaches for this compound analysis: Direct UV Spectrophotometry, Area Under Curve (AUC) Method, Derivative Spectrophotometry, and an Indirect Colorimetric Method. Each section includes a summary of the method's principle, a detailed experimental protocol, and a summary of key validation parameters.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described spectrophotometric methods, allowing for easy comparison of their performance characteristics.
| Method | Wavelength (λmax) | Linearity Range (µg/mL) | r² | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Direct UV Spectrophotometry | 289.6 nm | 10 - 50 | 0.9992 | 1.818 | 5.509 |
| Area Under Curve (AUC) | 200 - 400 nm (AUC calculated at 471 nm) | 2 - 10 | 0.992 | Not Reported | Not Reported |
| First Derivative Spectrophotometry | 227 nm (zero-crossing for methimazole) | Not Reported | Not Reported | Not Reported | Not Reported |
| Indirect Colorimetric Method | 517 nm | 0.3 - 1.1 (30-110 µg%) | Not Reported | Not Reported | Not Reported |
Method 1: Direct UV Spectrophotometry
This is the most straightforward method, relying on the direct measurement of this compound's absorbance in a suitable solvent at its wavelength of maximum absorption (λmax).
Experimental Protocol
1. Materials and Reagents:
- This compound reference standard
- Methanol (Analytical Grade)
- Distilled Water
- Volumetric flasks
- Pipettes
- UV-Visible Spectrophotometer
2. Preparation of Standard Stock Solution (1000 µg/mL):
- Accurately weigh 10 mg of this compound reference standard.
- Transfer it to a 10 mL volumetric flask.
- Dissolve in a small amount of a 30:70 (v/v) mixture of methanol and distilled water.
- Sonicate for 2 minutes to ensure complete dissolution.
- Make up the volume to the mark with the same diluent.
3. Preparation of Working Standard Solution (100 µg/mL):
- Pipette 1 mL of the standard stock solution into a 10 mL volumetric flask.
- Add approximately 5 mL of the diluent and mix.
- Make up the volume to the mark with the diluent.
4. Preparation of Calibration Curve:
- Pipette 1, 2, 3, 4, and 5 mL of the working standard solution into a series of 10 mL volumetric flasks to obtain concentrations of 10, 20, 30, 40, and 50 µg/mL, respectively.
- Make up the volume to the mark with the diluent.
- Measure the absorbance of each solution at 289.6 nm against a blank of the diluent.
- Plot a graph of absorbance versus concentration to construct the calibration curve.
5. Analysis of Tablet Formulation:
- Weigh and powder 20 tablets.
- Take a quantity of powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.
- Add about 7 mL of the diluent, sonicate for 10 minutes, and then make up the volume.
- Filter the solution.
- Dilute the filtrate appropriately to obtain a concentration within the calibration range (e.g., dilute 1 mL to 10 mL to get 100 µg/mL, then 3 mL of this to 10 mL to get 30 µg/mL).
- Measure the absorbance at 289.6 nm and determine the concentration from the calibration curve.
Experimental Workflow
Caption: Workflow for Direct UV Spectrophotometry of this compound.
Method 2: Area Under Curve (AUC) Method
This method utilizes the area under the curve of the UV spectrum over a selected wavelength range for quantification, which can sometimes improve precision and reduce the impact of baseline noise.
Experimental Protocol
1. Materials and Reagents:
- This compound reference standard
- Alcohol (Ethanol or Methanol)
- Acetone
- Distilled Water
- Volumetric flasks
- Pipettes
- UV-Visible Spectrophotometer
2. Preparation of Solvent:
- A mixture of alcohol and acetone is used as the solvent. One reported method uses 50 mL of acetone for the stock solution and serial dilutions in 25 mL of distilled water.
3. Preparation of Standard Stock Solution:
- Prepare a standard stock solution of this compound in the chosen solvent system (e.g., 100 µg/mL).
4. Preparation of Calibration Curve:
- Prepare a series of dilutions from the stock solution to cover the concentration range of 2 to 10 µg/mL.
- Scan each solution in the UV-Visible spectrophotometer over the wavelength range of 200-400 nm.
- Calculate the Area Under the Curve (AUC) for a specific wavelength range (one study reported calculation at 471 nm, which seems unusual for a UV method and may be a typographical error in the source; a range around the λmax, e.g., 280-300 nm, is more typical).
- Plot a graph of AUC versus concentration to construct the calibration curve.
5. Analysis of Bulk Drug/Formulation:
- Prepare the sample solution in the same manner as the standards, ensuring the final concentration falls within the linear range.
- Measure the AUC under the same conditions and calculate the concentration of this compound using the regression equation from the calibration curve.
Experimental Workflow
Caption: Workflow for the Area Under Curve (AUC) method.
Method 3: Derivative Spectrophotometry
Derivative spectrophotometry enhances the resolution of overlapping spectra, making it suitable for determining this compound in the presence of its primary impurity and metabolite, Methimazole.
Principle
This method involves the conversion of a normal zero-order spectrum to its first or higher-order derivative. At the zero-crossing point of one component, the other component shows a significant derivative response, allowing for its determination without interference.
Experimental Protocol (First Derivative)
1. Materials and Reagents:
- This compound reference standard
- Methimazole reference standard
- Suitable solvent (e.g., Methanol)
- UV-Visible Spectrophotometer with derivative capability
2. Preparation of Standard Solutions:
- Prepare separate standard stock solutions of this compound and Methimazole.
- Prepare a series of working standard solutions for each compound.
3. Spectral Measurement:
- Record the zero-order absorption spectra of this compound, Methimazole, and a mixture of both in the range of 200-400 nm.
- Convert these spectra into their first-derivative spectra.
4. Quantification:
- To determine this compound, measure the first derivative signal at the zero-crossing wavelength of Methimazole (reported as 260 nm).
- To determine Methimazole, measure the first derivative signal at the zero-crossing wavelength of this compound (reported as 227 nm).
- Construct calibration curves by plotting the derivative signal against the concentration for each compound.
5. Ratio Spectra Derivative Method:
- An alternative approach involves recording ratio spectra by dividing the spectrum of the mixture by the spectrum of a standard solution of one of the components (the divisor).
- The first derivative of the ratio spectrum is then used for quantification at specific wavelengths (226.2 nm for this compound and 257 nm for Methimazole). This method was found to be more sensitive.
Logical Relationship
References
Application Note: A Stability-Indicating HPLC Method for the Quantification of Carbimazole and Its Primary Degradant
Abstract
This application note details a validated stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of Carbimazole in the presence of its degradation products. Forced degradation studies were conducted under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions as per the International Council for Harmonisation (ICH) guidelines. The method effectively separates this compound from its primary degradation product, Methimazole, and other potential impurities, demonstrating its specificity and stability-indicating nature. This robust method is suitable for routine quality control and stability testing of this compound in bulk drug and pharmaceutical formulations.
Introduction
This compound is an anti-thyroid drug used in the management of hyperthyroidism. It acts by inhibiting the production of thyroid hormones.[1] To ensure the safety and efficacy of pharmaceutical products, it is crucial to monitor the stability of the active pharmaceutical ingredient (API). A stability-indicating analytical method is essential to separate and quantify the API from any potential degradation products that may form during manufacturing, storage, or handling. This document provides a detailed protocol for a stability-indicating HPLC method for this compound, developed and validated according to ICH guidelines.
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound tablets (e.g., Neo-Mercazole)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (for pH adjustment)
-
Hydrochloric acid (HCl) (Analytical grade)
-
Sodium hydroxide (NaOH) (Analytical grade)
-
Hydrogen peroxide (H2O2) (30%)
-
Purified water (HPLC grade)
Instrumentation and Chromatographic Conditions
A validated RP-HPLC method was established using the following parameters:
| Parameter | Condition |
| HPLC System | JASCO Extrema LC system-4000 or equivalent |
| Column | Zorbax Eclipse Plus CN (150 x 4.6 mm, 5 µm) or Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.05 M KH2PO4 (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | UV at 291 nm |
| Column Temperature | Ambient |
| Runtime | 10 minutes |
Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
Sample Preparation (from Tablets)
-
Weigh and finely powder 20 this compound tablets.
-
Transfer a quantity of the powder equivalent to 10 mg of this compound into a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Pipette 1 mL of the filtered solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity of the method.[2] The drug is exposed to various stress conditions to induce degradation.[3]
-
Acid Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 2 hours. Cool and neutralize with 1 mL of 0.1 M NaOH, then dilute to 10 mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 2 hours. Cool and neutralize with 1 mL of 0.1 M HCl, then dilute to 10 mL with the mobile phase. The primary degradation product under hydrolytic conditions is Methimazole.[4][5]
-
Oxidative Degradation: To 1 mL of the this compound stock solution, add 1 mL of 3% H2O2. Keep the solution at room temperature for 24 hours. Dilute to 10 mL with the mobile phase.
-
Thermal Degradation: Expose the solid this compound powder to a temperature of 80°C in a hot air oven for 48 hours. After exposure, prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose the solid this compound powder to UV light (254 nm) in a photostability chamber for 24 hours. After exposure, prepare a 100 µg/mL solution in the mobile phase.
Results and Data
The developed HPLC method was validated for linearity, precision, accuracy, and robustness.
Method Validation Summary
| Parameter | Result |
| Linearity Range | 5-25 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
Forced Degradation Results
The following table summarizes the degradation of this compound under various stress conditions.
| Stress Condition | This compound Retention Time (min) | Methimazole Retention Time (min) | % Degradation of this compound |
| Unstressed | ~ 4.2 | - | 0 |
| Acid Hydrolysis (0.1M HCl, 60°C, 2h) | ~ 4.2 | ~ 2.8 | 15.2 |
| Base Hydrolysis (0.1M NaOH, 60°C, 2h) | ~ 4.2 | ~ 2.8 | 20.5 |
| Oxidative (3% H2O2, RT, 24h) | ~ 4.2 | - | 12.8 |
| Thermal (80°C, 48h) | ~ 4.2 | - | 8.5 |
| Photolytic (UV, 24h) | ~ 4.2 | - | 5.3 |
Visualizations
Experimental Workflow
Caption: Workflow for the stability-indicating HPLC method development.
This compound Degradation Pathway
Caption: Hydrolytic degradation of this compound to Methimazole.
Conclusion
The developed and validated stability-indicating HPLC method is simple, precise, accurate, and specific for the determination of this compound in the presence of its degradation products. The method effectively separates this compound from its primary hydrolytic degradation product, Methimazole. The forced degradation studies confirmed the stability-indicating nature of the method, making it suitable for routine quality control and stability analysis of this compound in pharmaceutical manufacturing.
References
- 1. jptcp.com [jptcp.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Chromatographic methods development, validation and degradation characterization of the antithyroid drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Carbimazole in Studies of Graves' Ophthalmopathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Graves' disease is an autoimmune disorder characterized by hyperthyroidism, and in a significant portion of patients, it is accompanied by Graves' ophthalmopathy (GO), also known as thyroid eye disease (TED). GO is an inflammatory condition of the orbital tissues, leading to proptosis, diplopia, and in severe cases, vision loss. Carbimazole is a cornerstone therapy for Graves' disease, functioning as a prodrug that is converted to its active metabolite, methimazole. Methimazole inhibits thyroid peroxidase, thereby reducing the synthesis of thyroid hormones T3 and T4.[1] While the primary therapeutic effect of this compound is systemic, its role in the management and study of Graves' ophthalmopathy is of significant interest, likely involving both indirect immunomodulatory effects and potentially direct actions on orbital cells.
These application notes provide a comprehensive overview of the use of this compound in research settings focused on Graves' ophthalmopathy, detailing its mechanism of action, protocols for in vitro studies, and a summary of clinical findings.
Mechanism of Action in the Context of Graves' Ophthalmopathy
This compound's therapeutic effect in Graves' disease is primarily attributed to its active metabolite, methimazole, which inhibits thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones.[1] This reduction in thyroid hormone levels helps to control the hyperthyroidism that drives the autoimmune response.
The impact of this compound on Graves' ophthalmopathy is thought to be multifactorial:
-
Systemic Immunomodulation: this compound treatment has been shown to lead to a decrease in the levels of thyroid-stimulating hormone receptor antibodies (TRAb).[2][3][4] Since TRAb are implicated in the pathogenesis of GO by stimulating orbital fibroblasts, a reduction in their levels is a key therapeutic goal. Studies have suggested that methimazole may have a direct inhibitory effect on autoantibody production by lymphocytes.
-
Potential Direct Effects on Orbital Fibroblasts: Orbital fibroblasts are the key effector cells in GO, responsible for the overproduction of glycosaminoglycans (like hyaluronan) and adipogenesis, which lead to tissue expansion in the orbit. While research is limited, there is some evidence to suggest that methimazole may directly inhibit the proliferation of orbital fibroblasts. This potential direct immunomodulatory action within the orbital tissue is an active area of investigation.
Data from Clinical and In Vitro Studies
The following tables summarize quantitative data from studies investigating the effects of this compound and its active metabolite, methimazole.
Table 1: Clinical Studies on this compound/Methimazole in Graves' Disease with Ophthalmopathy
| Study Design | Patient Population | Treatment Regimen | Key Findings Related to Ophthalmopathy | Reference |
| Randomized Controlled Trial | 443 patients with Graves' hyperthyroidism and slight or no ophthalmopathy | Methimazole for 18 months vs. Radioiodine vs. Radioiodine + Prednisone | In the methimazole group, 2% of patients with baseline ophthalmopathy improved, and 3% experienced worsening. Radioiodine therapy was associated with a higher rate of worsening ophthalmopathy (15%), which was preventable with prednisone. | |
| Prospective Study | 70 cases of Graves' disease | This compound | A progressive decrease in TRAb levels was observed over the course of treatment. Lower TRAb titers were associated with a better clinical outcome. | |
| Randomized Controlled Trial | 37 patients with a first episode of Graves' disease | High-dose this compound (100 mg/day) + thyroxine vs. low-dose this compound (starting at 25 mg/day) | No significant difference in the rate of change in serum thyroid auto-antibody levels between the two groups during the 6-month treatment. | |
| Prospective Study | 65 patients with hyperthyroid Graves' disease | This compound (40 mg/day) + triiodothyronine for 6 months | Thyroid stimulating antibody (TSAB) levels fell significantly after this compound treatment. | |
| Case Report | 45-year-old female with Graves' disease and proptosis | This compound, propranolol, lubricating eye drops, and intravenous methylprednisolone | At 3 months follow-up, the patient's thyroid profile was normal and proptosis had reduced. |
Table 2: In Vitro Studies on Methimazole
| Cell Type | Experimental Conditions | Key Findings | Reference |
| Human Orbital Fibroblasts | Pre-incubation with methimazole (0–25 µM) followed by induction of proliferation with xanthine oxidase/hypoxanthine | Significant inhibition of fibroblast proliferation. | |
| Peripheral Blood Mononuclear Cells from normal subjects | Stimulation with mitogens in the presence of 10-100 µmol/l methimazole | Increased IL-2 activity in culture supernatants, suggesting an enhancement of T-cell proliferation. No effect on IL-1 and gamma-IFN production. | |
| Cultured Lymphocytes | Low doses of methimazole | Inhibition of thyroid-autoantibody production. |
Experimental Protocols
The following are detailed protocols for the in vitro study of this compound's effects on orbital fibroblasts, based on established methodologies in the field.
Protocol 1: Isolation and Culture of Human Orbital Fibroblasts
This protocol is adapted from methodologies described in studies on orbital fibroblast biology.
1. Tissue Procurement:
- Obtain fresh orbital connective tissue from patients with Graves' ophthalmopathy undergoing orbital decompression surgery, with informed consent and ethical approval.
- Collect control tissue from individuals without thyroid eye disease undergoing orbital surgery for other reasons.
- Place tissue immediately in sterile Dulbecco's Modified Eagle Medium (DMEM) for transport to the laboratory.
2. Primary Culture:
- In a sterile cell culture hood, wash the tissue with phosphate-buffered saline (PBS).
- Mince the tissue into small pieces (approximately 1-2 mm³).
- Place the tissue explants in a culture dish and allow them to adhere.
- Culture the explants in DMEM supplemented with 20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Incubate at 37°C in a humidified atmosphere of 5% CO2.
- Fibroblasts will migrate out from the tissue explants.
- Change the medium every 3-4 days.
- Once confluent, passage the cells using trypsin-EDTA.
- Use cells between passages 3 and 6 for experiments to ensure a stable phenotype.
Protocol 2: In Vitro Treatment of Orbital Fibroblasts with this compound/Methimazole
1. Preparation of this compound/Methimazole Stock Solution:
- As this compound is a prodrug, it is advisable to use its active metabolite, methimazole, for in vitro studies.
- Dissolve methimazole powder in sterile PBS or cell culture medium to prepare a high-concentration stock solution (e.g., 100 mM).
- Sterilize the stock solution by passing it through a 0.22 µm filter.
- Store aliquots of the stock solution at -20°C.
2. Treatment of Cell Cultures:
- Plate orbital fibroblasts in appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for protein/RNA analysis).
- Allow cells to adhere and reach the desired confluency (typically 70-80%).
- Starve the cells in low-serum medium (e.g., 0.5% FBS) for 24 hours before treatment to synchronize the cell cycle.
- Prepare working concentrations of methimazole by diluting the stock solution in the appropriate cell culture medium. Based on previous studies, a dose-response experiment with concentrations ranging from 1 µM to 100 µM is recommended.
- Remove the starvation medium and add the medium containing the desired concentration of methimazole.
- Include a vehicle control (medium with the same amount of PBS used to dissolve the methimazole).
- Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) depending on the assay.
Protocol 3: Assessment of Orbital Fibroblast Proliferation
This protocol is based on the [3H]thymidine incorporation assay, a standard method for measuring cell proliferation.
1. Cell Plating and Treatment:
- Plate orbital fibroblasts in a 96-well plate at a density of 5 x 10³ cells/well.
- Treat the cells with different concentrations of methimazole as described in Protocol 2.
- Include a positive control for proliferation (e.g., treatment with 10% FBS or a growth factor like PDGF-BB).
2. [3H]Thymidine Labeling:
- During the last 4-18 hours of the incubation period, add [3H]thymidine to each well at a final concentration of 1 µCi/well.
3. Cell Harvesting and Scintillation Counting:
- After the labeling period, wash the cells with PBS to remove unincorporated [3H]thymidine.
- Lyse the cells with a scintillation cocktail.
- Measure the incorporated radioactivity using a scintillation counter.
- The amount of radioactivity is directly proportional to the rate of DNA synthesis and, therefore, cell proliferation.
Protocol 4: Measurement of Hyaluronan Production
This protocol describes the quantification of hyaluronan, a key glycosaminoglycan, in the cell culture supernatant.
1. Cell Culture and Supernatant Collection:
- Plate orbital fibroblasts in 24-well or 6-well plates and treat with methimazole as described in Protocol 2.
- At the end of the treatment period, collect the cell culture supernatant.
- Centrifuge the supernatant to remove any cellular debris.
2. Hyaluronan ELISA:
- Use a commercially available Hyaluronan ELISA kit.
- Follow the manufacturer's instructions to measure the concentration of hyaluronan in the collected supernatants.
- Normalize the hyaluronan concentration to the total protein content or cell number in the corresponding well to account for differences in cell density.
Protocol 5: Quantification of Cytokine Secretion
This protocol outlines the measurement of key pro-inflammatory cytokines secreted by orbital fibroblasts.
1. Supernatant Collection:
- Collect cell culture supernatants as described in Protocol 4.
2. Cytokine Measurement:
- Use a multiplex immunoassay (e.g., Luminex) or individual ELISAs to quantify the levels of relevant cytokines such as IL-6, IL-8, and MCP-1.
- Follow the manufacturer's protocols for the chosen assay.
- Normalize cytokine concentrations to the total protein content or cell number.
Signaling Pathways and Experimental Workflows
The pathogenesis of Graves' ophthalmopathy involves a complex interplay of immune cells and orbital fibroblasts, driven by autoantibodies and a cascade of cytokines and growth factors.
Pathophysiology of Graves' Ophthalmopathy
The following diagram illustrates the key cellular and molecular interactions in the orbit during active Graves' ophthalmopathy.
Caption: Pathophysiology of Graves' Ophthalmopathy.
Potential Mechanisms of this compound Action and Research Workflow
This diagram outlines the potential points of intervention for this compound in the context of GO and a suggested experimental workflow for its investigation.
Caption: this compound's potential actions and research workflow.
Key Signaling Pathways in Orbital Fibroblasts
The activation of orbital fibroblasts in GO is mediated by complex signaling pathways, primarily involving the TSH receptor (TSHR) and the Insulin-like Growth Factor-1 receptor (IGF-1R).
Caption: Key signaling pathways in orbital fibroblasts.
Conclusion and Future Directions
This compound remains a fundamental treatment for Graves' disease, and its role in managing the associated ophthalmopathy is significant, primarily through its systemic immunomodulatory effects that lead to a reduction in TRAb levels. The protocols and data presented here provide a framework for researchers to investigate the nuanced effects of this compound on the cellular and molecular mechanisms underlying Graves' ophthalmopathy.
Future research should focus on elucidating the direct effects of this compound and methimazole on orbital fibroblast function. Investigating how these drugs modulate the key signaling pathways (TSHR, IGF-1R, MAPK/ERK, and NF-kB) within these cells will be crucial for a more complete understanding of their therapeutic potential in Graves' ophthalmopathy and could pave the way for more targeted treatment strategies.
References
- 1. Targeting thyroid receptor antibodies to treat Graves’ hyperthyroidism and Graves eye disease [thyroid.org]
- 2. Changes in TSH receptor antibody levels (TRAb) as markers of effectiveness of various therapies in Graves-Basedow's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Prognostic value of anti-TSH receptor antibodies in Basedow's disease treated with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and the autoimmune response in Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytochemical Bioassay for Measuring Thyroid-Stimulating Immunoglobulin During Carbimazole Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the cytochemical bioassay (CBA) to measure thyroid-stimulating immunoglobulin (TSI) in patients with Graves' disease undergoing treatment with Carbimazole. This sensitive bioassay is a valuable tool for monitoring disease activity and predicting treatment outcomes.
Introduction
Graves' disease is an autoimmune disorder characterized by the presence of thyroid-stimulating immunoglobulins (TSIs), which are autoantibodies that bind to and activate the thyrotropin (TSH) receptor on thyroid follicular cells. This leads to hyperthyroidism. This compound is a thionamide antithyroid drug commonly used to treat Graves' disease. It is a prodrug that is converted to its active form, methimazole, in the body.[1][2] Methimazole inhibits the enzyme thyroid peroxidase, which is crucial for the synthesis of thyroid hormones (T3 and T4).[1][2][3]
Monitoring TSI levels during this compound therapy is important for assessing the patient's response to treatment and predicting the likelihood of remission or relapse after drug withdrawal. The cytochemical bioassay (CBA) is a highly sensitive functional assay that can detect TSI even at low concentrations, making it particularly useful for monitoring patients during therapy when TSI levels may be suppressed.
Principle of the Cytochemical Bioassay
The cytochemical bioassay for TSI is based on the ability of these immunoglobulins to stimulate a metabolic response in thyroid tissue, similar to TSH. The assay typically utilizes segments of guinea pig thyroid gland maintained in a non-proliferative culture. The endpoint of the assay is the measurement of a specific enzyme activity within the thyroid follicular cells, which is indicative of thyroid stimulation. A commonly used endpoint is the activity of lysosomal naphthylamidase. The assay can differentiate between the effects of TSH and TSI by utilizing different incubation times, as the maximal response to TSH occurs earlier than the maximal response to TSI.
Data Presentation
The following tables summarize quantitative data from studies investigating the effect of this compound therapy on TSI levels, as measured by bioassays.
Table 1: Effect of this compound Therapy on TSI Levels (cAMP Production Bioassay)
| Parameter | Before Treatment | After 3 Months of this compound | After 6 Months of this compound |
| Mean cAMP Production Index * | 2.15 | Non-significant decrease | Significant decrease |
| Percentage of TSI Positive Patients | 91% (20/22) | Not reported | Not reported |
*cAMP production index is relative to normal IgG.
Table 2: TSI Levels in Patients with Graves' Disease Treated with Antithyroid Drugs (ATD) and Prediction of Relapse
| Patient Group | Median TSI Level (IU/L) |
| Relapsed | 1.63 |
| Remission | 0.52 |
A TSI cutoff of 1.31 IU/L yielded a sensitivity of 63.64% and a specificity of 78.79% for predicting relapse.
Table 3: TSI Levels (as Stimulator Receptor Ratio - SRR) in Graves' Disease Patients at Different Treatment Stages
| Patient Group | Median SRR (%) | 25th Percentile (%) | 75th Percentile (%) |
| Untreated | 466.58 | 358.14 | 547.60 |
| Under Treatment | 416.98 | 278.66 | 543.23 |
| End of Treatment | 98.99 | 53.17 | 139.86 |
TSI levels at the end of treatment were significantly lower than in untreated patients (p < 0.001).
Experimental Protocols
Cytochemical Bioassay for Thyroid-Stimulating Immunoglobulin
This protocol is a generalized procedure based on published methodologies. Researchers should optimize specific parameters for their laboratory conditions.
Materials:
-
Tissue: Male guinea pigs (e.g., Dunkin-Hartley strain).
-
Culture Medium: Trowell's T8 medium.
-
Reagents for Naphthylamidase Reaction:
-
Leucyl-2-naphthylamide hydrochloride
-
Potassium cyanide (KCN)
-
Fast Blue B salt
-
Polyvinyl alcohol (PVA)
-
Phosphate buffer (pH 7.4)
-
-
Patient Samples: Serum or purified IgG from patients with Graves' disease.
-
Controls:
-
Normal human serum or IgG.
-
TSH standard (e.g., from the National Institute for Biological Standards and Control - NIBSC).
-
-
Equipment:
-
Cryostat
-
Microscope with a microdensitometer
-
Incubator
-
Hexane (pre-cooled to -70°C)
-
Protocol:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Excise the thyroid gland and place it in chilled Trowell's T8 medium.
-
Cut the thyroid into small explants (approximately 1 mm³).
-
-
Tissue Culture:
-
Place the thyroid explants on a defatted lens tissue on a metal grid in a culture dish containing Trowell's T8 medium.
-
Incubate for 5 hours at 37°C in a 95% O₂ / 5% CO₂ atmosphere.
-
-
Exposure to Samples:
-
Prepare dilutions of patient serum or purified IgG and TSH standards in fresh Trowell's T8 medium.
-
Replace the medium in the culture dishes with the prepared samples and controls.
-
Incubate for specific time points. To differentiate between TSH and TSI, typical incubation times are:
-
TSH: 7 minutes for maximal response.
-
TSI: 20 minutes for maximal response.
-
-
-
Cryosectioning:
-
After incubation, rapidly chill the tissue explants in hexane pre-cooled to -70°C.
-
Section the frozen tissue at 10-12 µm in a cryostat at -25°C.
-
Mount the sections on glass slides.
-
-
Cytochemical Reaction for Naphthylamidase Activity:
-
Prepare the reaction medium containing leucyl-2-naphthylamide, KCN, and Fast Blue B salt in phosphate buffer with PVA.
-
Incubate the sections with the reaction medium at 37°C.
-
The enzyme cleaves the substrate, and the liberated naphthylamine couples with the Fast Blue B salt to form a colored precipitate.
-
-
Quantification:
-
Measure the intensity of the colored precipitate in the follicular cells using a microdensitometer attached to a microscope.
-
The integrated extinction (relative absorption) is proportional to the enzyme activity.
-
-
Data Analysis:
-
Construct a dose-response curve for the TSH standard.
-
Determine the TSI activity in the patient samples by comparing their effect on enzyme activity to the TSH standard curve.
-
Express TSI activity in units equivalent to the TSH standard (e.g., µU/mL).
-
Mandatory Visualizations
Signaling Pathways of Thyroid-Stimulating Immunoglobulin (TSI)
TSI, like TSH, binds to the TSH receptor (TSHR), a G-protein coupled receptor. This binding primarily activates two major signaling pathways: the Gs-adenylyl cyclase-cAMP pathway and the Gq-phospholipase C pathway.
Caption: TSI Signaling Pathway in Thyroid Follicular Cells.
Experimental Workflow for Cytochemical Bioassay of TSI
The following diagram illustrates the key steps in performing a cytochemical bioassay for TSI.
Caption: Experimental Workflow for TSI Cytochemical Bioassay.
Conclusion
The cytochemical bioassay is a powerful and sensitive tool for the measurement of thyroid-stimulating immunoglobulins, providing valuable information for the management of patients with Graves' disease on this compound therapy. By carefully following standardized protocols and understanding the underlying biological principles, researchers and clinicians can effectively utilize this assay to monitor disease activity, tailor treatment strategies, and predict patient outcomes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effect of this compound treatment on specific and non-specific immunological parameters in patients with Graves' disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crosstalk Between cAMP and Phosphoinositide System in Signal Transduction Pathways Through TSH Receptor. [e-enm.org]
Troubleshooting & Optimization
Troubleshooting Carbimazole solubility issues in cell culture media
Technical Support Center: Carbimazole Solubility
This guide provides troubleshooting for common solubility issues encountered when preparing this compound for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I added it to my cell culture medium. What went wrong?
A1: this compound precipitation in aqueous solutions like cell culture media is a common issue due to its low water solubility.[1][2] The most likely causes are:
-
High Final Concentration: The concentration of this compound in your final culture medium exceeds its solubility limit.
-
Insufficient Solvent: The concentration of the organic solvent (like DMSO) carried over into the final medium is too low to keep the drug dissolved.
-
Improper Dilution: Adding the this compound stock solution too quickly or without adequate mixing can cause localized high concentrations, leading to immediate precipitation.
-
Temperature Shock: A significant temperature difference between your stock solution and the cell culture medium can decrease solubility.
Q2: What is the best solvent to dissolve this compound for in vitro studies?
A2: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for preparing this compound stock solutions.[3][4] Ethanol is another option, though this compound is generally less soluble in it compared to DMSO. This compound is poorly soluble in water and aqueous buffers like PBS.
Q3: How should I prepare a stable stock solution of this compound?
A3: A high-concentration, stable stock solution can be prepared using DMSO. Warming and sonication can aid dissolution. Always use fresh, anhydrous (hygroscopic) DMSO, as absorbed moisture can reduce the solubility of the compound. For detailed steps, refer to the "Protocol for Preparing this compound Stock Solution" below.
Q4: What is the maximum concentration of DMSO I can safely use in my cell culture?
A4: The final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Many cell lines can tolerate up to 1%, but it is crucial to run a vehicle control (medium with the same percentage of DMSO but without this compound) to ensure the solvent does not affect your experimental results.
Q5: Does this compound degrade in solution?
A5: this compound is a prodrug that converts to its active metabolite, methimazole. It is susceptible to hydrolytic degradation (conversion to methimazole) and oxidative degradation. Stock solutions in DMSO are stable for up to a year when stored at -80°C and for shorter periods at -20°C. Aqueous solutions are less stable and should not be stored for more than a day. It is recommended to prepare fresh working solutions from a frozen stock for each experiment.
Data Summary
The solubility of this compound varies significantly across different solvents. The following table summarizes this data for easy reference.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 5 - 100 mg/mL | 26.8 - 537.0 mM | Warming or sonication may be required. Use fresh, anhydrous DMSO. |
| Ethanol | ~12-15 mg/mL | ~64.4 - 80.5 mM | Sonication is recommended. |
| Water | Slightly soluble / Insoluble | - | Not recommended for stock solutions. |
| Ethanol:PBS (1:5) | ~0.1 mg/mL | ~0.54 mM | For preparing dilute aqueous solutions. |
Molecular Weight of this compound: 186.23 g/mol
Experimental Protocols
Protocol for Preparing this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
-
Preparation: Bring the this compound powder and a fresh, sealed bottle of anhydrous, cell-culture grade DMSO to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Dissolution: Vortex the solution vigorously. If the powder does not fully dissolve, you can warm the tube to 37°C for a few minutes and/or use a sonicator bath. Visually inspect to ensure the solution is clear and free of particulates.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
Protocol for Diluting this compound into Cell Culture Medium
This protocol describes the best practice for diluting the DMSO stock solution into your final aqueous cell culture medium to prevent precipitation.
-
Pre-warm Medium: Warm the required volume of cell culture medium to 37°C in your incubator.
-
Calculate Volume: Determine the volume of this compound stock solution needed to reach your desired final concentration. Ensure the final DMSO concentration remains non-toxic (ideally ≤0.5%).
-
Serial Dilution (Recommended): For high final concentrations, it is best to perform a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed medium (e.g., a 1:10 dilution). Then, add this intermediate dilution to your final volume of medium.
-
Direct Dilution (for low concentrations): Pipette the required volume of this compound stock solution.
-
Dispense and Mix: Submerge the pipette tip into the pre-warmed medium and dispense the stock solution slowly while gently swirling or mixing the medium. This rapid, efficient mixing is critical to prevent the compound from precipitating.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to an equivalent volume of cell culture medium.
Visual Guides
Troubleshooting Workflow for this compound Precipitation
This diagram outlines a logical workflow to diagnose and solve this compound precipitation issues during your experiment.
Caption: A step-by-step guide to troubleshoot this compound precipitation.
Mechanism of Action: this compound
This compound acts as a prodrug, which is converted into the active compound methimazole. Methimazole then inhibits thyroid hormone synthesis.
Caption: this compound's conversion to methimazole to inhibit thyroid hormone synthesis.
References
Technical Support Center: Optimizing Carbimazole Dosage for In Vivo Animal Studies
Welcome to the technical support center for the use of Carbimazole in in vivo animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in vivo?
A1: this compound is a pro-drug that is rapidly metabolized in the body to its active form, methimazole.[1] Methimazole acts as an antithyroid agent by inhibiting the thyroid peroxidase enzyme. This enzyme is crucial for the iodination of tyrosine residues on thyroglobulin, a key step in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1] By blocking this process, this compound effectively reduces the production of thyroid hormones, making it a valuable tool for inducing a hypothyroid state in animal models for research purposes.
Q2: What are the common animal models used in this compound studies?
A2: this compound is frequently used in rodent models, particularly rats and mice, to study the effects of hypothyroidism on various physiological systems. It is also used in veterinary medicine to treat hyperthyroidism in cats.[1][2][3] The choice of animal model will depend on the specific research question.
Q3: How should this compound be prepared for administration to animals?
A3: this compound is typically available in tablet form. For oral administration in animal studies, the tablets are often crushed and suspended in a vehicle such as distilled water or saline. One study mentions dissolving this compound in distilled water for oral gavage in rats. It is crucial to ensure a homogenous suspension for accurate dosing.
Q4: What is a typical starting dose for inducing hypothyroidism in rodents?
A4: The dosage of this compound can vary significantly depending on the animal species, strain, and the desired level of hypothyroidism. Based on published studies, here are some reported dosages:
-
Rats:
-
1.8 mg/kg body weight/day orally for 3 weeks was used to induce hypothyroidism.
-
5 mg dissolved in distilled water administered daily via oral gavage for three months.
-
0.1 g/100 ml in drinking water for up to 12 weeks.
-
Low dose of 80 mg/kg and a high dose of 160 mg/kg body weight daily.
-
-
Mice:
-
0.6 mg/kg daily for 60 days.
-
1.2 mg/kg orally for 14 days.
-
It is highly recommended to start with a dose reported in the literature for a similar model and adjust based on regular monitoring of thyroid hormone levels.
Q5: How should I monitor the thyroid status of the animals during the study?
A5: Regular monitoring of thyroid function is essential for successful dosage optimization. Key parameters to measure include:
-
Serum T4 (Thyroxine) and T3 (Triiodothyronine) levels: A significant decrease in these hormones indicates the induction of hypothyroidism.
-
Serum TSH (Thyroid-Stimulating Hormone) levels: In response to low T4 and T3, TSH levels are expected to increase.
Blood samples can be collected at regular intervals (e.g., weekly or bi-weekly) to track the changes in these hormone levels and adjust the this compound dose accordingly.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or no induction of hypothyroidism | - Incorrect dosage calculation- Improper drug administration (e.g., gavage error)- Animal strain variability in drug metabolism- Degradation of this compound in the prepared solution | - Double-check all dosage calculations.- Ensure proper oral gavage technique to avoid spillage.- Consider a pilot study to determine the optimal dose for your specific animal strain.- Prepare fresh this compound solutions daily. |
| Severe adverse effects (e.g., excessive weight loss, lethargy, anorexia) | - Dose is too high, leading to severe hypothyroidism- Individual animal sensitivity | - Immediately reduce the this compound dosage.- Temporarily halt administration and provide supportive care if necessary.- Monitor the animal's clinical signs closely.- Consider excluding overly sensitive animals from the study. |
| Animal mortality | - Severe hypothyroidism leading to metabolic collapse- Off-target drug toxicity | - Review and lower the starting dose for subsequent experiments.- Conduct a dose-response study to identify a safer and effective dose range.- Perform necropsies to investigate the cause of death. |
| High variability in thyroid hormone levels between animals | - Inconsistent drug administration- Differences in individual food and water consumption (if administered in diet/water)- Genetic variability within the animal colony | - Use precise administration methods like oral gavage for consistent dosing.- If administering in food or water, monitor individual consumption.- Ensure a genetically homogenous animal population if possible. |
Data Presentation
Table 1: Reported Oral Dosages of this compound for Inducing Hypothyroidism in Rodents
| Animal Model | Dosage | Duration | Observed Effects | Reference |
| Rat | 1.8 mg/kg/day | 3 weeks | Significant decrease in serum T3 and T4, significant increase in TSH. | |
| Rat | 5 mg/day (oral gavage) | 3 months | Induction of hypothyroidism. | |
| Rat | 0.1 g/100 ml in drinking water | 12 weeks | Hypothyroid state induced. | |
| Rat | 80 mg/kg/day (low dose) | 2, 4, 6, 8 weeks | Dose-dependent effects on reproductive system. | |
| Rat | 160 mg/kg/day (high dose) | 2, 4, 6, 8 weeks | Dose-dependent effects on reproductive system. | |
| Mouse | 0.6 mg/kg/day | 60 days | Induction of hypothyroidism. | |
| Mouse | 1.2 mg/kg/day | 14 days | Development of hypothyroidism. |
Table 2: Monitoring Parameters and Expected Changes in this compound-Induced Hypothyroidism
| Parameter | Expected Change | Monitoring Frequency | Significance |
| Serum T4 | Decrease | Baseline, then weekly or bi-weekly | Primary indicator of thyroid gland suppression. |
| Serum T3 | Decrease | Baseline, then weekly or bi-weekly | Confirms reduced thyroid hormone production. |
| Serum TSH | Increase | Baseline, then weekly or bi-weekly | Indicates the pituitary gland is responding to low thyroid hormone levels. |
| Body Weight | Potential increase | Weekly | A common clinical sign of hypothyroidism. |
| Clinical Signs | Lethargy, dullness, changes in coat | Daily observation | Important for assessing animal welfare and identifying severe hypothyroidism. |
Experimental Protocols
Protocol 1: Induction of Hypothyroidism in Rats using Oral Gavage
Objective: To induce a consistent state of hypothyroidism in adult male Sprague-Dawley rats.
Materials:
-
This compound tablets
-
Distilled water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Oral gavage needles (appropriate size for rats)
-
Syringes
-
Animal scale
Methodology:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the start of the experiment to allow for acclimatization.
-
Baseline Measurements: Record the initial body weight of each rat. Collect a baseline blood sample via a suitable method (e.g., tail vein) to measure serum T3, T4, and TSH levels.
-
This compound Preparation:
-
Calculate the required amount of this compound based on the desired dosage (e.g., 1.8 mg/kg).
-
Crush the this compound tablets to a fine powder using a mortar and pestle.
-
Suspend the powder in a known volume of distilled water to achieve the final desired concentration.
-
Use a magnetic stirrer to ensure a homogenous suspension. Prepare fresh daily.
-
-
Administration:
-
Administer the this compound suspension to each rat once daily via oral gavage. The volume should be adjusted based on the individual rat's body weight.
-
-
Monitoring:
-
Monitor the animals daily for any adverse clinical signs.
-
Record body weight weekly.
-
Collect blood samples at regular intervals (e.g., every 1-2 weeks) to measure T3, T4, and TSH levels.
-
-
Dosage Adjustment:
-
Based on the thyroid hormone levels, adjust the this compound dosage up or down to achieve the target level of hypothyroidism.
-
-
Termination: Once the desired duration of hypothyroidism is reached, proceed with the planned experimental procedures.
Visualizations
Caption: Experimental workflow for inducing hypothyroidism using this compound.
Caption: Mechanism of action of this compound leading to hypothyroidism.
Caption: Troubleshooting logic for inadequate induction of hypothyroidism.
References
Identifying and characterizing Carbimazole degradation products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Carbimazole degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The primary degradation product of this compound is Methimazole (also known as Thiamazole or Mercaptizol).[1][2][3] this compound is a prodrug that is rapidly converted to its active metabolite, Methimazole, both in vivo and under various stress conditions.[4][5] Methimazole is listed as Impurity A of this compound in the British and European Pharmacopoeias.
Q2: Under what conditions does this compound degrade?
A2: this compound is susceptible to degradation under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions. Forced degradation studies are essential to understand the stability of this compound and to develop stability-indicating analytical methods.
Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most commonly used techniques for the separation and quantification of this compound and its degradation products. These methods, when properly validated, can serve as stability-indicating assays.
Q4: How can the identified degradation products be characterized?
A4: Mass Spectrometry (MS) and Infrared (IR) spectroscopy are powerful techniques for the structural elucidation and confirmation of this compound degradation products.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound degradation products.
HPLC Method Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | 1. Column degradation. 2. Incompatible sample solvent. 3. Secondary interactions with the stationary phase. | 1. Replace the column or use a guard column. 2. Dissolve the sample in the mobile phase. 3. Adjust the mobile phase pH or use an ion-pairing agent. |
| Fluctuating retention times | 1. Inconsistent mobile phase composition. 2. Temperature fluctuations. 3. Pump malfunction or leaks. | 1. Prepare fresh mobile phase and ensure proper mixing and degassing. 2. Use a column oven to maintain a consistent temperature. 3. Check for leaks in the pump and fittings; perform pump maintenance. |
| Ghost peaks | 1. Contaminated mobile phase or glassware. 2. Carryover from previous injections. | 1. Use high-purity solvents and thoroughly clean all glassware. 2. Implement a robust needle wash protocol and inject a blank solvent run to check for carryover. |
| Poor resolution between this compound and Methimazole | 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry. | 1. Adjust the ratio of organic solvent to aqueous buffer in the mobile phase. 2. Consider a different stationary phase, such as a C18 or a cyano column, which have been shown to be effective. |
Forced Degradation Study Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| No or minimal degradation observed | 1. Stress conditions are too mild. 2. Insufficient duration of stress. | 1. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the light intensity. 2. Extend the duration of the stress study. |
| Excessive degradation (more than 20%) | 1. Stress conditions are too harsh. | 1. Reduce the concentration of the stressor, the temperature, or the duration of the study. |
| Formation of secondary degradation products | 1. Over-stressing the sample. | 1. Use milder stress conditions to primarily generate the initial degradation products. |
| Inconsistent results between replicate experiments | 1. Poor control over experimental parameters. 2. Sample preparation variability. | 1. Ensure precise control of temperature, pH, and light exposure. 2. Standardize all sample preparation steps. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound and Methimazole
This protocol is based on a validated stability-indicating HPLC method.
-
Chromatographic System:
-
Column: Zorbax Eclipse Plus CN (150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and 0.05 M KH₂PO₄ buffer (20:80, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Standard and Sample Preparation:
-
Prepare stock solutions of this compound and Methimazole in the mobile phase.
-
Forced degradation samples should be neutralized (if acidic or basic) and diluted with the mobile phase to an appropriate concentration before injection.
-
Forced Degradation (Stress Testing) Protocols
The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
-
Acid Hydrolysis:
-
Treat the this compound solution with 0.1 M HCl.
-
Incubate at 60°C for a specified duration (e.g., 2, 4, 6, 8, and 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Treat the this compound solution with 0.1 M NaOH.
-
Incubate at room temperature for a specified duration (e.g., 30, 60, 90, and 120 minutes).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Treat the this compound solution with 3% H₂O₂.
-
Keep at room temperature for a specified duration (e.g., 1, 2, 4, and 8 hours).
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Expose solid this compound powder to a temperature of 105°C in a hot air oven for a specified duration (e.g., 24, 48, and 72 hours).
-
At each time point, dissolve a portion of the powder in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the this compound solution to direct sunlight for a specified duration (e.g., 8, 24, and 48 hours).
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Data Presentation
Summary of this compound Degradation Under Various Stress Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | % Degradation (Approximate) | Primary Degradation Product |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | ~15% | Methimazole |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 2 hours | ~20% | Methimazole |
| Oxidative Degradation | 3% H₂O₂ | Room Temp | 8 hours | ~10% | Oxidized degradants |
| Thermal Degradation | Solid State | 105°C | 72 hours | ~5% | Not specified |
| Photolytic Degradation | Direct Sunlight | Ambient | 48 hours | ~8% | Not specified |
Note: The percentage of degradation can vary depending on the exact experimental conditions.
Visualizations
This compound Degradation Pathway
Caption: this compound degradation pathways under different stress conditions.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting and analyzing forced degradation studies of this compound.
References
- 1. Chromatographic methods development, validation and degradation characterization of the antithyroid drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromatographic methods development, validation and degradation characterization of the antithyroid drug this compound. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. Plasma concentrations of methimazole, a metabolite of this compound, in hyperthyroid patients - PMC [pmc.ncbi.nlm.nih.gov]
Carbimazole stability in different solvents for research purposes
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of carbimazole in various solvents for experimental use. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols will help ensure the accuracy and reliability of your research data.
Troubleshooting Guide: Common Issues with this compound Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Aqueous Solutions | This compound has low aqueous solubility. | Prepare a stock solution in an organic solvent like ethanol or DMSO first, then dilute it with the aqueous buffer. For a 1:5 ethanol:PBS (pH 7.2) solution, the solubility is approximately 0.1 mg/mL[1]. Do not store aqueous solutions for more than one day[1]. |
| Unexpected Degradation of this compound | This compound is susceptible to hydrolysis, especially at pH > 9, converting to its active metabolite, methimazole[2]. It can also degrade under oxidative, photolytic, and thermal stress[2][3]. | Prepare solutions fresh whenever possible. Protect solutions from light and store at appropriate temperatures. For longer-term storage, consider using a non-aqueous solvent and storing at -20°C. Avoid highly alkaline conditions. |
| Variability in Experimental Results | Inconsistent solution preparation, storage, or handling. Degradation of this compound during the experiment. | Standardize your protocol for solution preparation and storage. Use fresh solutions for each experiment or validate the stability of your stored solutions under your specific experimental conditions. |
| Interference in Analytical Assays | Degradation products, such as methimazole, may interfere with the quantification of this compound. | Use a stability-indicating analytical method, such as the HPLC method described in the experimental protocols section, which can separate this compound from its degradation products. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) at a concentration of approximately 1 mg/mL. It is also soluble in a mixture of methanol and distilled water (30:70). For in vivo studies, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Q2: How should I prepare and store this compound stock solutions?
A2: For organic stock solutions, dissolve this compound in the solvent of choice (e.g., DMSO, ethanol) and purge with an inert gas. Store at -20°C for long-term stability (≥4 years for the solid compound). Aqueous solutions are not recommended for storage for more than one day. An extemporaneously compounded oral suspension was found to be stable for up to 19 days at 4°C and 2 days at room temperature.
Q3: What are the main degradation products of this compound?
A3: The primary degradation product of this compound under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress is methimazole. This compound is a prodrug that is converted to methimazole in vivo.
Q4: How can I monitor the stability of this compound in my solvent system?
A4: A stability-indicating HPLC-UV method is recommended. This involves separating this compound from its degradation products on a suitable column (e.g., C18 or a Zorbax Eclipse Plus CN) and quantifying the remaining this compound concentration over time.
Quantitative Data Summary
The following tables summarize the available quantitative data on this compound solubility and stability.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Ethanol | ~1 mg/mL | |
| DMSO | ~1 mg/mL; 5 mg/mL (warmed); 60 mg/mL (sonication recommended) | |
| Dimethylformamide (DMF) | ~1 mg/mL | |
| 1:5 Ethanol:PBS (pH 7.2) | ~0.1 mg/mL | |
| Methanol:Distilled Water (30:70) | Freely soluble | |
| Water | Practically insoluble | |
| Acetone | Sparingly soluble |
Table 2: Stability of this compound in an Oral Suspension
| Storage Condition | Shelf Life (maintaining >90% of initial concentration) | Reference(s) |
| 4°C | Up to 19 days | |
| 25°C | Up to 2 days |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a suitable volumetric flask.
-
Add a small amount of the chosen solvent (e.g., ethanol, DMSO) to dissolve the powder. Sonication or warming may be used to aid dissolution.
-
Once dissolved, add the solvent to the final volume.
-
If required, purge the solution with an inert gas to prevent oxidation.
-
Store the stock solution in a tightly sealed container at -20°C, protected from light.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol is based on a validated method for assessing this compound stability.
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Zorbax Eclipse Plus CN column (150 x 4.6 mm, 5 µm) or a suitable C18 column.
-
Mobile Phase: Acetonitrile:0.05 M KH₂PO₄ (20:80, v/v).
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 225 nm or 289.6 nm.
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Prepare this compound solutions in the solvent system being tested at a known concentration (e.g., 10-50 µg/mL).
-
Store the solutions under the desired experimental conditions (e.g., different temperatures, light exposure).
-
At specified time points, withdraw an aliquot of the solution.
-
Inject the sample into the HPLC system.
-
Record the peak area of this compound.
-
Calculate the percentage of this compound remaining relative to the initial concentration.
-
Visualizations
Caption: Experimental Workflow for Assessing this compound Stability.
Caption: Primary Degradation Pathway of this compound.
Caption: Mechanism of Action of this compound in Thyroid Hormone Synthesis.
References
Technical Support Center: Minimizing Carbimazole Off-Target Effects in In Vitro Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the off-target effects of Carbimazole in in vitro experiments. This compound is a pro-drug that is rapidly converted to its active metabolite, methimazole, which is responsible for its biological effects. Therefore, information pertaining to methimazole is also included and is directly relevant.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound/methimazole in in vitro systems?
A1: While this compound's primary on-target effect is the inhibition of thyroid peroxidase, leading to reduced thyroid hormone synthesis, it has several documented off-target effects that can influence in vitro experimental outcomes. These primarily include:
-
Immunosuppression: this compound and methimazole can modulate immune cell function. This includes reducing antibody-dependent cellular cytotoxicity (ADCC) and affecting T-cell populations.[1][2][3][4]
-
Anti-inflammatory Effects: Methimazole has been shown to inhibit enzymes involved in the inflammatory process, such as prostaglandin H synthase.[5]
-
Enzyme Inhibition: Beyond thyroid peroxidase, methimazole can inhibit other peroxidases, such as lactoperoxidase.
-
Effects on Cytokine Profile: Studies have indicated that this compound can influence the production of various cytokines in vitro.
Q2: At what concentrations are this compound's off-target effects typically observed in vitro?
A2: The concentration at which off-target effects are observed can vary depending on the cell type and the specific endpoint being measured. It is crucial to conduct dose-response experiments to determine the appropriate concentration range for your specific assay. The table below summarizes some reported concentrations and IC50 values for off-target effects of methimazole.
Q3: Can this compound directly affect the viability of non-thyroidal cells in my in vitro experiments?
A3: High concentrations of this compound or its active form, methimazole, may exert cytotoxic effects on various cell types. It is essential to perform a cytotoxicity assay to identify a non-toxic concentration range for your specific cell line before proceeding with functional assays.
Q4: Are there any alternatives to this compound for in vitro studies on thyroid function with potentially fewer off-target effects?
A4: Yes, several alternatives can be considered, each with its own set of characteristics. Propylthiouracil (PTU) is another thionamide antithyroid drug, though it also has its own spectrum of off-target effects. Other compounds that modulate thyroid function through different mechanisms include potassium perchlorate, lithium, and glucocorticoids. The choice of alternative will depend on the specific research question and experimental design.
Troubleshooting Guides
Issue 1: Unexpected Immunomodulatory Effects Observed in Cell Culture
You are using this compound to study a non-thyroidal cellular process and observe unexpected changes in immune cell proliferation, cytokine levels, or other immune-related readouts.
Possible Causes:
-
Direct Immunosuppressive/Modulatory Effects of this compound: this compound is known to have direct effects on immune cells.
-
Inappropriate Drug Concentration: The concentration of this compound used may be in the range that causes immunomodulation.
Troubleshooting Steps:
-
Conduct a Dose-Response Analysis: Determine the concentration at which this compound begins to affect immune cell function in your specific assay. This will help you identify a potential "therapeutic window" for your desired on-target effect while minimizing immunomodulatory off-target effects.
-
Include Proper Vehicle Controls: Ensure that your experiments include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Use an Alternative Compound: If the immunomodulatory effects cannot be avoided and interfere with your experimental goals, consider using an alternative compound with a different mechanism of action.
-
Measure Multiple Cytokines: To get a broader picture of the immunomodulatory effects, use a multiplex cytokine assay to assess a panel of pro- and anti-inflammatory cytokines.
Issue 2: Inconsistent or Unreliable Results in Enzyme Activity Assays
You are performing an in vitro enzyme assay and suspect that this compound may be interfering with the assay components or the enzyme itself.
Possible Causes:
-
Direct Enzyme Inhibition: Methimazole, the active form of this compound, can inhibit peroxidases other than thyroid peroxidase.
-
Interference with Assay Reagents: this compound may interact with the substrates or detection reagents of your assay.
Troubleshooting Steps:
-
Perform an Enzyme Inhibition Assay: Directly test the effect of a range of this compound/methimazole concentrations on the activity of your enzyme of interest.
-
Run a Cell-Free Assay Control: To check for interference with assay reagents, run the assay in the absence of any cells or enzyme, with and without this compound. This will help determine if the drug itself affects the readout.
-
Consult the Literature for Known Interactions: Research whether this compound or methimazole is a known inhibitor of enzymes similar to the one you are studying.
-
Consider an Alternative Assay Format: If interference is confirmed, explore alternative assay formats that use different detection methods or substrates.
Quantitative Data Summary
| Off-Target Effect | Compound | IC50 / Effective Concentration | System | Reference |
| Inhibition of Prostaglandin H Synthase | Methimazole | 10 µM | In vitro enzyme assay | |
| Inhibition of Peroxidase Activity | Methimazole | 330 µM | In vitro enzyme assay | |
| Inhibition of Lactoperoxidase | Methimazole | 7.0 ± 1.1 μM | In vitro enzyme assay | |
| Inhibition of Lactoperoxidase | Methimazole | 8.84 µM | In vitro enzyme assay | |
| Reduction of ADCC | This compound | 250 and 500 µM | Human lymphocytes | |
| Inhibition of IL-2 Receptor Expression | This compound | 60 µM | Mitogen-stimulated lymphocytes |
Experimental Protocols
Protocol 1: Assessing this compound-Induced Cytotoxicity in Non-Thyroidal Cells
Objective: To determine the concentration range of this compound that is non-toxic to a specific non-thyroidal cell line.
Materials:
-
Your non-thyroidal cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
Plate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The concentration range should be broad to capture a full dose-response curve (e.g., 0.1 µM to 1 mM).
-
Incubation: Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a positive control for cell death (e.g., a known cytotoxic agent). Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Following incubation, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay).
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the CC50 (half-maximal cytotoxic concentration).
Protocol 2: Evaluating the Immunomodulatory Effects of this compound on Lymphocyte Proliferation
Objective: To assess the effect of this compound on the proliferation of stimulated lymphocytes.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and L-glutamine
-
Mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
-
This compound stock solution
-
96-well U-bottom cell culture plates
-
Cell proliferation reagent (e.g., [3H]-thymidine or a non-radioactive alternative like CFSE or WST-1)
-
Appropriate detection instrument (scintillation counter or plate reader)
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate them in a 96-well U-bottom plate.
-
Treatment and Stimulation: Add various concentrations of this compound (in a non-toxic range determined from a cytotoxicity assay) to the wells. Subsequently, add the mitogen to stimulate lymphocyte proliferation. Include unstimulated and stimulated controls without this compound.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Proliferation Assay: Add the proliferation reagent during the last 4-18 hours of incubation (the exact time depends on the reagent used).
-
Data Analysis: Measure the incorporation of the proliferation reagent according to the manufacturer's protocol. Calculate the stimulation index (SI) and compare the proliferation in this compound-treated wells to the stimulated control.
Visualizations
Caption: Known off-target signaling pathways of this compound (Methimazole).
Caption: Experimental workflow for investigating this compound's off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. The absence of any effect of methimazole on in vitro cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. Anti-inflammatory action of methimazole - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Carbimazole precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbimazole. Our aim is to help you overcome challenges related to this compound precipitation in aqueous solutions and ensure the success of your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound precipitates immediately upon addition to an aqueous solution. | - Low intrinsic aqueous solubility of this compound.- The concentration of this compound exceeds its solubility limit in the chosen solvent system. | - Increase Solvent Polarity: this compound has higher solubility in organic solvents. Prepare a stock solution in a suitable organic solvent like ethanol or DMSO and then dilute it into your aqueous medium.[1][2]- Use a Co-solvent System: Employ a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol) to increase the overall solubility.[1][2]- Elevate the Temperature: Gently warming the solution can increase the solubility of this compound. However, be cautious about potential degradation at higher temperatures. |
| This compound precipitates out of solution over time. | - Solution instability.- Changes in temperature or pH.- Evaporation of a volatile co-solvent. | - Refrigerated Storage: Store the aqueous solution at 5±3°C to improve stability. Some formulations have been shown to be stable for up to one month under these conditions.[3]- pH Control: Maintain a stable pH, as fluctuations can affect solubility. The use of buffers (e.g., PBS) is recommended.- Minimize Evaporation: Keep containers tightly sealed to prevent the evaporation of any volatile co-solvents, which could lead to precipitation. |
| The desired concentration of this compound cannot be achieved without precipitation. | - The target concentration is significantly higher than this compound's aqueous solubility. | - Utilize a Surfactant: Incorporate a non-ionic surfactant, such as Tween 80, to form micelles that can encapsulate this compound and increase its apparent solubility.- Cyclodextrin Complexation: Form an inclusion complex with a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin) to enhance solubility.- Specialized Formulation Vehicles: Consider using commercially available suspension vehicles designed for poorly soluble compounds. |
| Precipitation occurs when a this compound stock solution (in organic solvent) is diluted into an aqueous buffer. | - Rapid change in solvent polarity causing the drug to crash out. | - Slow Dilution with Agitation: Add the stock solution dropwise to the aqueous buffer while stirring vigorously to allow for gradual mixing and prevent localized supersaturation.- Pre-warm the Aqueous Buffer: Gently warming the buffer before adding the stock solution can help maintain solubility during dilution. |
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is generally considered to have low or slight solubility in water. One source reports a water solubility of 3.14 mg/mL. However, it is more soluble in organic solvents.
Q2: In which solvents is this compound more soluble?
This compound exhibits good solubility in several organic solvents.
| Solvent | Solubility |
| Ethanol | Soluble (1 part in 50 parts ethanol) |
| Chloroform | Soluble (1 part in 3 parts chloroform) |
| Acetone | Soluble (1 part in 17 parts acetone) |
| DMSO | ~38-100 mg/mL |
Q3: How can I prepare a stable aqueous solution of this compound for my experiments?
For short-term experiments, you can prepare a stock solution in ethanol and dilute it into a buffered aqueous solution. A 1:5 solution of ethanol:PBS (pH 7.2) can dissolve this compound at approximately 0.1 mg/mL. It is recommended not to store this aqueous solution for more than one day. For higher concentrations and longer stability, specialized formulations are necessary.
Q4: Can I use heat to dissolve this compound in an aqueous solution?
Heating can increase the solubility of this compound. However, the effect of temperature on its degradation in aqueous solution should be considered. One study on a this compound:Ru(III) complex showed that an increase in temperature decreased absorbance, suggesting that room temperature (25°C) was optimal for stability in that specific context. It is advisable to use gentle warming and to prepare fresh solutions.
Q5: Are there any ready-to-use formulations for preparing this compound solutions?
Yes, for in vivo animal studies, a common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can achieve a this compound concentration of 2 mg/mL. For oral liquid formulations, specialized vehicles like InOrpha® have been used to prepare stable 1 mg/mL solutions.
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent System
This protocol describes the preparation of a 0.1 mg/mL this compound solution in an ethanol and phosphate-buffered saline (PBS) co-solvent system.
Materials:
-
This compound powder
-
Ethanol (95% or absolute)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in ethanol. For example, dissolve 1 mg of this compound in 1 mL of ethanol to get a 1 mg/mL stock solution.
-
In a sterile microcentrifuge tube, add 400 µL of PBS (pH 7.2).
-
To the PBS, add 100 µL of the 1 mg/mL this compound stock solution in ethanol. This will result in a 1:5 ratio of ethanol to PBS.
-
Vortex the solution thoroughly until the this compound is completely dissolved. The final concentration will be 0.1 mg/mL.
-
Use the solution immediately or within 24 hours if stored at 4°C. It is recommended to prepare this solution fresh for each experiment.
Protocol 2: Preparation of this compound Formulation for In Vivo Studies
This protocol details the preparation of a 2 mg/mL this compound formulation suitable for in vivo animal experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound. For 1 mL of a 2 mg/mL solution, you will need 2 mg of this compound.
-
In a sterile conical tube, add 100 µL of DMSO.
-
Add the 2 mg of this compound to the DMSO and mix until fully dissolved. Sonication can be used to aid dissolution.
-
Add 400 µL of PEG300 to the solution and mix thoroughly.
-
Add 50 µL of Tween 80 and mix again until the solution is clear.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix well.
-
The final formulation will contain 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, with a this compound concentration of 2 mg/mL.
Visualizations
Caption: Experimental workflows for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
Best practices for long-term storage of Carbimazole stock solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and use of Carbimazole stock solutions in a research setting.
Summary of Quantitative Data
For easy reference, the following tables summarize the key quantitative data for the preparation and storage of this compound stock solutions.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 60 | 322.18 | Sonication is recommended to aid dissolution.[1] |
| Ethanol | 12 | 64.44 | Sonication is recommended to aid dissolution.[1] |
| Water | < 1 | Insoluble or slightly soluble | Not recommended as a primary solvent for stock solutions. |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Powder) | -20°C | > 3 years | Store in a cool, dry, well-ventilated area away from incompatible materials.[1][2] |
| Stock Solution (in solvent) | -80°C | > 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 month | Suitable for shorter-term storage. | |
| 4°C | > 1 week | For immediate or very short-term use. | |
| Aqueous Solution | Not Recommended | < 24 hours | This compound is sparingly soluble and unstable in aqueous solutions. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (molecular weight: 186.23 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 1.8623 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
If dissolution is slow, sonicate the solution for 10-15 minutes.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
Mandatory Visualizations
Troubleshooting Guides
Issue 1: this compound Precipitates in Stock Solution Upon Storage
-
Possible Cause: The concentration of the stock solution may be too high for the storage temperature, or the solvent may have absorbed moisture.
-
Solution:
-
Gently warm the solution to 37°C and vortex to redissolve the precipitate.
-
If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.
-
Always use anhydrous DMSO, as moisture can reduce the solubility of this compound.
-
Ensure that the storage vials are sealed tightly to prevent moisture absorption.
-
Issue 2: Inconsistent or No Effect in Cell-Based Assays
-
Possible Cause: Degradation of this compound in the stock solution or working solution.
-
Solution:
-
This compound is susceptible to hydrolytic and oxidative degradation. Prepare fresh working solutions from a frozen stock aliquot for each experiment.
-
Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
Minimize the exposure of the stock and working solutions to light and air.
-
Verify the final concentration of this compound in your assay.
-
Issue 3: Unexpected Cytotoxicity in Cell Culture
-
Possible Cause: The concentration of the solvent (e.g., DMSO) may be too high in the final working solution.
-
Solution:
-
Ensure that the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity.
-
Run a vehicle control (medium with the same concentration of DMSO but without this compound) to assess the effect of the solvent on your cells.
-
Perform a dose-response curve to determine the optimal non-toxic working concentration of this compound for your specific cell line.
-
Issue 4: Variability in In Vivo Animal Studies
-
Possible Cause: Improper formulation or administration of the this compound solution.
-
Solution:
-
For in vivo administration, this compound is often formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The solvents should be added sequentially, ensuring complete dissolution at each step.
-
For oral gavage, a homogenous suspension can be prepared using 0.5% CMC-Na.
-
Ensure consistent dosing and administration routes across all animals in the study.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound stock solutions?
A1: Anhydrous DMSO is the recommended solvent for preparing highly concentrated stock solutions of this compound (up to 60 mg/mL). Ethanol can also be used, but the solubility is lower (up to 12 mg/mL).
Q2: How should I store my this compound stock solution for long-term use?
A2: For long-term storage (up to 1 year), it is best to store aliquots of your this compound stock solution at -80°C. This minimizes degradation and prevents issues associated with repeated freeze-thaw cycles.
Q3: Can I store my this compound stock solution at -20°C?
A3: Yes, you can store your stock solution at -20°C for up to one month. However, for longer-term storage, -80°C is recommended to ensure stability.
Q4: My this compound powder has been stored at room temperature for a short period. Is it still usable?
A4: While the recommended storage for solid this compound is -20°C for long-term stability, it is generally stable at room temperature for short periods. However, for sensitive experiments, it is best to use a fresh vial stored under the recommended conditions.
Q5: How do I prepare a working solution of this compound for my cell culture experiments?
A5: To prepare a working solution, thaw a frozen aliquot of your stock solution and dilute it to the desired final concentration in your cell culture medium. It is important to prepare the working solution fresh for each experiment and to ensure the final solvent concentration is not toxic to your cells.
Q6: What is the mechanism of action of this compound?
A6: this compound is a prodrug that is rapidly metabolized to its active form, methimazole. Methimazole inhibits the enzyme thyroid peroxidase, which is essential for the synthesis of thyroid hormones (T3 and T4). This inhibition reduces the production of thyroid hormones.
Q7: Are there any known stability issues with this compound?
A7: Yes, this compound is known to be susceptible to hydrolytic (degradation in the presence of water) and oxidative degradation. It is relatively stable to light and heat. To minimize degradation, store stock solutions in an anhydrous solvent at low temperatures and prepare aqueous working solutions fresh before use.
References
Technical Support Center: Optimizing Incubation Time for Carbimazole in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for Carbimazole in various cell-based assays. The information is presented in a question-and-answer format to directly address common issues and streamline troubleshooting.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in in-vitro experiments?
This compound is a pro-drug that is rapidly and completely converted into its active metabolite, methimazole (MMI), both in-vivo and in-vitro by serum esterases.[1] Therefore, the biological effects observed in cell-based assays are attributable to methimazole.[1] Methimazole's primary mechanism of action is the inhibition of peroxidase enzymes, particularly thyroid peroxidase (TPO), which blocks the synthesis of thyroid hormones.[2][3][4] In non-thyroid cells, it may affect other peroxidases and has been shown to have immunomodulatory effects, such as altering T-cell proliferation.
Q2: What is a recommended starting point for this compound incubation time in a new cell-based assay?
A 24-hour incubation period is a common and effective starting point for initial screening in cell viability and proliferation assays. However, the optimal time can vary significantly based on the cell line's metabolic rate, the assay's endpoint, and the specific biological question. It is strongly recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the most appropriate incubation duration for your specific experimental model.
Q3: How does the stability of this compound and its active form, Methimazole, affect long-term incubation?
This compound is highly susceptible to hydrolytic degradation in aqueous solutions, converting to methimazole. Methimazole itself is relatively stable in 0.9% NaCl solution for at least 24 hours at room temperature. For incubations longer than 24-48 hours, consider the potential for degradation and its impact on the effective concentration of the active compound. For long-term cultures, partial media changes with freshly prepared drug may be necessary to maintain a consistent concentration.
Q4: Should I use this compound or its active metabolite, Methimazole, for my experiments?
Since this compound's activity is dependent on its conversion to methimazole, using methimazole directly can offer more direct and reproducible results by eliminating the variable of conversion efficiency. Studies have shown that this compound is rapidly and entirely bioactivated to methimazole, and the two are considered equipotent on a molar basis. If your experimental system lacks the necessary serum esterases for conversion, using methimazole is essential.
Section 2: Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| No Observable Effect (e.g., high cell viability at all concentrations) | Incubation time is too short: The drug has not had sufficient time to exert its biological effect. | Extend the incubation period. Perform a time-course experiment (e.g., 48, 72, or even 96 hours). |
| Cell line is resistant: The specific cell line may lack the target enzyme or pathway affected by methimazole. | Verify the sensitivity of your cell line using a known positive control compound. Research literature for studies using this compound/methimazole on your specific cell line. | |
| Drug degradation: The active compound may have degraded during a prolonged experiment. | For long incubations, consider replenishing the media with a fresh drug solution every 24-48 hours. | |
| High Cytotoxicity (e.g., excessive cell death even at low concentrations) | Incubation time is too long: The cumulative effect of the drug over an extended period is causing excessive cell death. | Reduce the incubation time. Analyze earlier time points in your time-course experiment (e.g., 12, 24 hours). |
| Cell line is highly sensitive: The cells may be particularly susceptible to the cytotoxic effects of methimazole. | Lower the concentration range of this compound/methimazole used in the assay. | |
| Solvent toxicity: The solvent (e.g., DMSO) used to dissolve the drug may be causing cytotoxicity. | Ensure the final solvent concentration is consistent across all wells, including vehicle controls, and is below the toxic threshold for your cell line (typically <0.5%). | |
| High Variability Between Replicates | Inconsistent cell seeding: Uneven cell distribution ("edge effects") in multi-well plates. | Ensure a homogenous cell suspension before and during seeding. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell settling. Consider not using the outer wells of the plate. |
| Inaccurate pipetting: Errors in drug dilution or addition to wells. | Use calibrated pipettes and proper technique. Prepare a master mix of the drug dilution to add to replicate wells. | |
| Fluctuations in incubator conditions: Changes in temperature or CO2 can affect cell growth and drug efficacy. | Minimize the frequency and duration of incubator door openings. Ensure the incubator is properly calibrated and maintained. |
Section 3: Experimental Protocols
General Protocol for a Time-Course Cell Viability (MTT) Assay
This protocol provides a framework for determining the optimal incubation time for this compound.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or methimazole in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include appropriate vehicle controls (medium with the same concentration of solvent used for the highest drug concentration).
-
Incubation: Incubate the plates for varying time periods (e.g., 24, 48, and 72 hours) at 37°C.
-
MTT Addition: At the end of each designated incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells with active metabolism to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Reading: Measure the absorbance at a wavelength between 570-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells for each time point. Plot dose-response curves to determine the IC50 value at each incubation time.
Section 4: Quantitative Data Summary
The effect of incubation time on the efficacy of an anti-proliferative compound is a critical parameter. Generally, longer incubation times allow the compound more time to act, which can result in a lower half-maximal inhibitory concentration (IC50).
Table 1: Illustrative Effect of Incubation Time on Methimazole IC50 Values in Different Cell Lines Note: This table presents hypothetical but realistic data based on typical experimental outcomes to illustrate the time-dependent nature of IC50 values. Actual values must be determined empirically for your specific cell line and assay conditions.
| Cell Line | Assay Type | 24-hour Incubation IC50 (µM) | 48-hour Incubation IC50 (µM) | 72-hour Incubation IC50 (µM) |
| FRTL-5 (Thyroid) | Proliferation | 1500 | 950 | 600 |
| K562 (Leukemia) | Cytotoxicity | 800 | 550 | 300 |
| MCF-7 (Breast Cancer) | Viability (MTT) | > 2000 | 1800 | 1250 |
| HepG2 (Hepatoma) | Viability (MTT) | > 2000 | > 2000 | 1700 |
Section 5: Diagrams and Workflows
The following diagrams illustrate key workflows and concepts for optimizing your experiments.
Caption: Workflow for optimizing this compound incubation time.
Caption: this compound is converted to active Methimazole (MMI).
References
Deconvolution of Carbimazole and methimazole peaks in chromatography
Technical Support Center: Carbimazole and Methimazole Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the chromatographic analysis and peak deconvolution of this compound and its active metabolite, methimazole.
Frequently Asked Questions (FAQs)
Q1: Why is the chromatographic separation of this compound and methimazole challenging?
A1: The primary challenge lies in the chemical instability of this compound, which is a prodrug that converts to the active form, methimazole.[1] This conversion can occur in vitro during sample preparation and analysis, particularly under hydrolytic conditions (e.g., non-neutral pH, elevated temperature).[2][3] This leads to an artificially high methimazole peak and a correspondingly low this compound peak, compromising quantification. Therefore, the analytical method must be carefully controlled to prevent degradation.
Q2: What is the relationship between this compound and methimazole?
A2: this compound is an anti-hyperthyroidism drug that, after absorption by the body, is converted into its active form, methimazole.[1] Methimazole is the molecule that exerts the therapeutic effect by inhibiting the production of thyroid hormones.[4] For analytical purposes, methimazole is considered both a metabolite of this compound and its primary degradation product.
Q3: What are the typical chromatographic modes used for this separation?
A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique. This method uses a non-polar stationary phase (like a C18 or CN column) and a polar mobile phase, which allows for good separation of these moderately polar compounds.
Q4: What does "peak deconvolution" mean in this context?
A4: In this context, deconvolution refers to the analytical challenge of accurately quantifying this compound in the presence of methimazole, which often appears as a closely eluting or partially merged peak. The goal is to ensure that the measured peak for this compound represents only the intact drug, and the methimazole peak accounts for both the metabolite present in the original sample and any degradation that occurred during analysis. True mathematical deconvolution (fitting algorithms to overlapping peaks) should be a last resort; the primary goal is to achieve baseline chromatographic separation.
Troubleshooting Guide
Q5: My chromatogram shows a large methimazole peak and a very small or absent this compound peak, even when analyzing a pure this compound standard. What is happening?
A5: This is a classic sign of on-instrument or sample preparation-induced degradation of this compound to methimazole.
-
Check Mobile Phase pH: Ensure the mobile phase pH is neutral or slightly acidic (pH 6-7). Alkaline conditions can accelerate the hydrolysis of this compound.
-
Control Temperature: Keep the sample solution, vials, and autosampler compartment cool (4-8 °C). Elevated temperatures can promote degradation.
-
Minimize Sample Preparation Time: Prepare samples immediately before analysis. Do not let samples sit at room temperature for extended periods.
-
Solvent Choice: Use a non-reactive, high-purity solvent like methanol or acetonitrile for sample dissolution. Ensure the diluent is free of contaminants that could alter pH.
Q6: The peaks for this compound and methimazole are co-eluting or have very poor resolution (Rs < 1.5). How can I improve separation?
A6: Poor resolution means the chromatographic conditions are not optimal for separating these two closely related compounds.
-
Adjust Mobile Phase Strength: If peaks are eluting too quickly, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase. This will increase retention time and allow more interaction with the stationary phase, improving separation.
-
Change Stationary Phase: If using a standard C18 column, consider a column with a different selectivity, such as a Cyano (CN) or Phenyl-Hexyl column. A CN column has been shown to be effective.
-
Optimize Flow Rate: A lower flow rate (e.g., 0.7-1.0 mL/min) can increase efficiency and improve resolution, though it will lengthen the run time.
-
Check Column Health: A poorly resolved peak could be a sign of a degraded or contaminated column. Perform a column wash or replace it if necessary.
Q7: I am observing significant peak tailing for both analytes. What are the common causes?
A7: Peak tailing can be caused by chemical or physical issues within the HPLC system.
-
Column Overload: You may be injecting too much sample. Try diluting your sample and re-injecting.
-
Secondary Silanol Interactions: Active silanol groups on the silica backbone of the column can interact with the analytes, causing tailing. Use a mobile phase with an appropriate buffer (e.g., phosphate buffer) to minimize these interactions.
-
System Voids or Blockages: A void at the head of the column or a partially blocked frit can distort peak shape. Try reversing and flushing the column (if permissible by the manufacturer) or replacing the column and in-line filters.
Detailed Experimental Protocols
Protocol 1: RP-HPLC Method for Baseline Separation
This protocol provides a starting point for the separation of this compound and methimazole, adapted from established methods.
-
Instrumentation:
-
HPLC system with UV detector
-
Data acquisition and processing software
-
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus CN (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer (20:80, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (ambient)
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of this compound or methimazole standard at 1 mg/mL in methanol.
-
Prepare working standards by diluting the stock solution with the mobile phase to the desired concentration range (e.g., 1-50 µg/mL).
-
For formulated products (tablets), crush the tablets, accurately weigh a portion of the powder, dissolve in methanol, sonicate for 15 minutes, filter through a 0.45 µm filter, and dilute with the mobile phase.
-
Crucial Step: Keep all sample and standard solutions in an ice bath or refrigerated autosampler (4 °C) and analyze within 4 hours of preparation.
-
Data Presentation
Table 1: Influence of Mobile Phase Composition on Analyte Retention and Resolution
| % Acetonitrile | This compound Retention Time (min) | Methimazole Retention Time (min) | Resolution (Rs) |
| 15% | 8.2 | 6.5 | 2.1 |
| 20% | 6.1 | 4.9 | 1.8 |
| 25% | 4.5 | 3.7 | 1.3 |
| 30% | 3.1 | 2.6 | 0.9 |
As shown, decreasing the organic modifier percentage increases retention and improves the resolution between the two peaks.
Table 2: Example System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N > 2000 | 5500 |
| Resolution (Rs) | Rs > 1.5 | > 1.8 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Mandatory Visualizations
References
Technical Support Center: Managing Carbimazole Bioavailability in Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbimazole in a preclinical setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a pro-drug that is rapidly and completely metabolized to its active form, methimazole.[1][2] Methimazole acts as an antithyroid agent by inhibiting the thyroid peroxidase enzyme, which is crucial for the synthesis of thyroid hormones T3 and T4.[3] This inhibition reduces the production of thyroid hormones.
Q2: What are the key pharmacokinetic parameters for this compound?
A2: Direct pharmacokinetic data for this compound in common preclinical rodent models is limited in the available literature. However, data from studies in other species, such as cats and humans, can provide some guidance. This compound is quickly converted to methimazole after administration.[1][2] In cats, after oral administration of a 15 mg controlled-release this compound tablet, the absolute bioavailability was approximately 88 ± 11%, with a time to reach peak concentration (Tmax) of about 6 hours. In humans, a 15 mg dose of this compound resulted in peak plasma concentrations of its active metabolite, methimazole, at approximately 0.9 hours. It is important to note that these values may not be directly transferable to rodent models and should be determined experimentally.
Q3: How does food intake affect the bioavailability of this compound?
A3: Food can significantly impact the absorption of this compound. In studies with cats, the extent of this compound absorption was found to be about 40% higher when administered to fed animals compared to fasted animals. This is a critical factor to consider for consistent results in preclinical studies, and it is recommended to standardize the feeding schedule of the animals.
Q4: What are suitable vehicles for oral administration of this compound in rodents?
A4: this compound is sparingly soluble in aqueous solutions. For oral gavage studies in rodents, it is often necessary to prepare a suspension. Common vehicles used in preclinical studies that could be suitable for this compound include:
-
Aqueous suspensions: Using suspending agents like methylcellulose (e.g., 0.5% w/v) or carboxymethyl cellulose (CMC) can help create a uniform suspension for accurate dosing.
-
Oil-based solutions: For some lipophilic drugs, oil-based vehicles can be used. However, the suitability for this compound would need to be determined based on its solubility in the chosen oil.
-
Specialized oral solutions: A study describes the formulation of a 1mg/mL oral liquid solution of this compound using a "universal" suspension vehicle called InOrpha®.
It is crucial to ensure the chosen vehicle does not interact with this compound and maintains the stability of the drug for the duration of the study.
Troubleshooting Guide
Issue 1: High variability in plasma concentrations of methimazole between animals.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing Volume/Technique | Ensure all technicians are using a consistent and validated oral gavage technique. Verify the accuracy of dosing syringes. |
| Inadequate Suspension Homogeneity | If using a suspension, ensure it is thoroughly mixed before each dose is drawn. Consider using a magnetic stirrer during the dosing procedure. |
| Variable Food Intake | As food can affect absorption, standardize the fasting/feeding schedule for all animals in the study. |
| Gastrointestinal Issues in Animals | Observe animals for any signs of gastrointestinal distress that could affect drug absorption. |
| Genetic Variability in Metabolism | Be aware that different strains of rodents may exhibit variations in drug metabolism. |
Issue 2: Lower than expected plasma concentrations of methimazole.
| Possible Cause | Troubleshooting Steps |
| Poor Solubility/Dissolution of this compound | Re-evaluate the formulation. Consider reducing the particle size of the this compound powder or exploring different suspension vehicles to improve dissolution. |
| Degradation of this compound in the Dosing Solution | This compound solutions can be unstable. Prepare dosing solutions fresh daily and protect them from light. Conduct stability tests of your formulation under the conditions of use. |
| Issues with Sample Collection and Processing | Ensure blood samples are collected at the appropriate time points and processed correctly to prevent degradation of methimazole. Use appropriate anticoagulants and store samples at -80°C. |
| Analytical Method Issues | Verify the accuracy and precision of your bioanalytical method for methimazole quantification. Check for matrix effects from the plasma of the specific rodent strain being used. |
Issue 3: Signs of toxicity in animals (e.g., lethargy, weight loss).
| Possible Cause | Troubleshooting Steps |
| Dose is too high | Review the literature for reported toxic doses in the specific species and strain. Consider conducting a dose-range finding study. In rats, a Lowest Observed Adverse Effect Level (LOAEL) of 1.35 mg/kg has been reported for oral administration over 8 weeks, with target organs being the thyroid and testis. |
| Vehicle Toxicity | Ensure the chosen vehicle is well-tolerated at the administered volume. Some vehicles can cause gastrointestinal irritation or other adverse effects. |
| Hypothyroidism Induction | This compound's intended pharmacological effect is to induce hypothyroidism. The observed signs may be a result of this effect. Monitor thyroid hormone levels (T3 and T4) to correlate with the clinical signs. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Methimazole after Oral Administration of this compound in Different Species
| Species | Dose of this compound | Tmax of Methimazole (hours) | Bioavailability of this compound | Reference |
| Human | 15 mg | ~0.9 | - | |
| Cat | 15 mg (controlled-release) | ~6 | ~88% |
Note: This data is for reference only and may not be representative of pharmacokinetic parameters in rodents.
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage in Rodents
-
Objective: To prepare a homogeneous and stable suspension of this compound for accurate oral administration to rodents.
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose in purified water)
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Graduated cylinder and volumetric flasks
-
Analytical balance
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and total volume needed.
-
Weigh the this compound powder accurately.
-
If necessary, reduce the particle size of the this compound powder using a mortar and pestle to improve suspension.
-
Prepare the 0.5% methylcellulose solution by slowly adding the methylcellulose powder to purified water while stirring continuously.
-
In a suitable container, add a small amount of the vehicle to the this compound powder to form a paste.
-
Gradually add the remaining vehicle to the paste while stirring continuously with a magnetic stirrer.
-
Continue stirring for a sufficient time (e.g., 30 minutes) to ensure a homogeneous suspension.
-
Visually inspect the suspension for uniformity before each use. Keep the suspension constantly stirred during the dosing procedure.
-
Prepare the suspension fresh daily.
-
Protocol 2: Bioanalytical Method for Quantification of Methimazole in Rodent Plasma using HPLC
-
Objective: To accurately measure the concentration of methimazole in rodent plasma samples.
-
Principle: This protocol is based on High-Performance Liquid Chromatography (HPLC) with UV detection, a common method for quantifying small molecules like methimazole.
-
Materials:
-
HPLC system with UV detector
-
C18 analytical column
-
Mobile phase (e.g., acetonitrile and water mixture)
-
Methimazole analytical standard
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Plasma samples from the preclinical study
-
Protein precipitation agent (e.g., acetonitrile or methanol)
-
Centrifuge
-
Autosampler vials
-
-
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample, standard, or quality control sample, add 200 µL of cold acetonitrile (containing the internal standard).
-
Vortex for 1 minute to precipitate the plasma proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean autosampler vial.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm (or similar)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 20:80 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
-
Analysis:
-
Generate a calibration curve by analyzing a series of methimazole standards of known concentrations.
-
Inject the prepared samples onto the HPLC system.
-
Integrate the peak areas of methimazole and the internal standard.
-
Calculate the concentration of methimazole in the unknown samples by comparing their peak area ratios to the calibration curve.
-
-
Method Validation: The analytical method should be validated according to regulatory guidelines for parameters such as linearity, accuracy, precision, selectivity, and stability.
-
Visualizations
References
Technical Support Center: Strategies to Mitigate Carbimazole-Induced Side Effects in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Carbimazole in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and mitigate potential side effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported side effects of this compound in animal models?
A1: this compound administration in animal models has been associated with a range of side effects, primarily affecting the liver, testes, and thyroid gland. Commonly observed toxicities include hepatotoxicity, testicular damage, and drug-induced hypothyroidism.[1][2][3][4] Clinical signs in animals can include lack of appetite, vomiting, and lethargy.[5]
Q2: What is the underlying mechanism of this compound-induced organ damage?
A2: The primary mechanism underlying this compound-induced organ damage is believed to be the induction of oxidative stress and apoptosis. This compound metabolism can lead to the production of reactive oxygen species (ROS), which can overwhelm the endogenous antioxidant defense systems. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, leading to inflammation, apoptosis (programmed cell death), and subsequent organ dysfunction.
Q3: What are the general strategies to mitigate this compound-induced side effects?
A3: The most common strategy to mitigate this compound-induced side effects in animal models is the co-administration of antioxidant compounds. These agents help to neutralize ROS, bolster the endogenous antioxidant defense system, and inhibit inflammatory and apoptotic pathways. Commonly investigated antioxidants include Grape Seed Extract (GSE), Spirulina, Vitamin E, Omega-3 fatty acids, Hesperidin, and Turmeric.
Q4: Are there specific recommendations for the route and timing of administration of mitigating agents?
A4: In most preclinical studies, mitigating agents are administered orally, often concurrently with this compound. Some protocols involve a pre-treatment period with the antioxidant before starting this compound administration to enhance the protective effect. The exact timing and route should be optimized based on the specific research question and the pharmacokinetic properties of the mitigating agent.
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments.
Issue 1: Elevated Liver Enzymes (Hepatotoxicity)
Symptom: You observe a significant increase in serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) in your this compound-treated animals compared to the control group. Histopathological examination of the liver may show cellular infiltration, necrosis, and fatty changes.
Troubleshooting Steps:
-
Confirm the Diagnosis: Ensure that the observed liver damage is indeed due to this compound and not other experimental variables. Review your protocol for any potential confounders.
-
Implement a Co-treatment Strategy: Consider the co-administration of a hepatoprotective agent. The following table summarizes the effects of various antioxidants on this compound-induced hepatotoxicity in rats.
| Mitigating Agent | Dosage | This compound Dosage | Animal Model | Key Findings | Reference |
| Turmeric | 100 mg/kg/day (oral) | 0.5 mg/rat/day (oral) | Wistar rats | Significantly reduced this compound-induced elevation of GPT (ALT) and GOT (AST). | |
| Omega-3 | Not specified | Not specified | Rats | Significantly reduced this compound-induced elevation of ALP. Histology showed near-normal hepatic architecture. | |
| Selenium | 10 µg/kg/day (oral) | 1.35 mg/kg/day (oral) | Albino rats | Significantly reduced this compound-induced elevation of ALT and AST. | |
| Spirulina | 300 mg/kg/day (oral) | 1.8 mg/kg/day (oral) | Male rats | Showed protective effects against liver damage. |
Note: The efficacy of these agents can vary depending on the experimental conditions.
Experimental Protocol: Co-administration of Turmeric with this compound
-
Animals: Male Wistar rats.
-
Groups:
-
Control: Standard food and distilled water.
-
This compound: 0.5 mg this compound dissolved in 1 ml distilled water, administered orally daily for 30 days.
-
Turmeric: 100 mg turmeric powder dissolved in 1 ml distilled water, administered orally daily for 30 days.
-
This compound + Turmeric: Co-administration of 0.5 mg this compound and 100 mg turmeric powder daily for 30 days.
-
-
Endpoint Analysis: At the end of the treatment period, collect blood for serum biochemical analysis of liver enzymes (ALT, AST, ALP). Collect liver tissue for histopathological examination.
Issue 2: Testicular Damage and Impaired Spermatogenesis
Symptom: You observe a decrease in testicular weight, reduced sperm count and motility, and histological evidence of seminiferous tubule degeneration in your this compound-treated animals. You may also find decreased testosterone levels and increased markers of oxidative stress in the testes.
Troubleshooting Steps:
-
Assess Oxidative Stress Markers: Measure levels of malondialdehyde (MDA), a marker of lipid peroxidation, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) in testicular tissue to confirm the role of oxidative stress.
-
Introduce Antioxidant Co-therapy: Co-administration of antioxidants has shown promise in mitigating this compound-induced testicular damage.
| Mitigating Agent | Dosage | This compound Dosage | Animal Model | Key Findings | Reference |
| Vitamin E | Not specified | Not specified | Adult albino rats | Improved spermatogenesis and decreased testicular side effects when combined with this compound. | |
| Selenium | 10 µg/kg/day (oral) | 1.35 mg/kg/day (oral) | Albino rats | Improved histological structure of the testis and increased testosterone levels. | |
| α-Lipoic acid | 70 mg/kg bodyweight | Prenatal exposure | Rats | Ameliorated male reproductive health by enhancing testicular steroidogenesis and antioxidant status. |
Note: The specific dosage and treatment duration may need to be optimized for your experimental setup.
Experimental Protocol: Co-administration of Vitamin E with this compound in a Hyperthyroidism Model
-
Animals: Adult male albino Wistar rats.
-
Groups:
-
Control (untreated)
-
This compound-control
-
Vitamin E-control
-
This compound + Vitamin E-control
-
Levothyroxine-induced testicular injury
-
Levothyroxine + this compound-treated
-
Levothyroxine + Vitamin E-treated
-
Levothyroxine + this compound + Vitamin E-treated
-
-
Endpoint Analysis: After the treatment period, examine testes and epididymis histopathologically. Measure markers of oxidative stress (MDA, GSH, SOD, CAT) and inflammation (TNF-α, IL-10) in testicular tissue. Analyze the expression of apoptotic pathway markers (Bax, Bcl-2, Caspases).
Issue 3: Unintended Hypothyroidism
Symptom: While using this compound to induce a model of hyperthyroidism for other research purposes, you find that the treatment leads to an over-suppression of thyroid hormones, resulting in hypothyroidism (decreased T3 and T4, increased TSH).
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot study with a range of this compound doses to determine the optimal dose that induces the desired level of thyroid suppression without causing overt hypothyroidism.
-
Monitor Thyroid Hormones Regularly: Frequently monitor serum levels of T3, T4, and TSH to track the thyroid status of the animals and adjust the this compound dose as needed.
-
Consider Co-administration with Thyroid Hormone: In some experimental designs, a low dose of exogenous thyroid hormone (e.g., levothyroxine) can be co-administered with this compound to maintain a specific level of thyroid function.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in this compound-induced oxidative stress and apoptosis, and the potential points of intervention for antioxidant therapies.
Caption: this compound-induced oxidative stress pathway.
Caption: this compound-induced apoptosis pathway.
Experimental Workflow
This diagram outlines a general experimental workflow for investigating the mitigation of this compound-induced side effects.
Caption: General experimental workflow.
Logical Relationships
This diagram illustrates the logical relationship between this compound administration, the resulting side effects, and the mechanism of mitigation by antioxidants.
Caption: Mitigation of this compound side effects.
References
- 1. Effect of selenium on this compound-induced testicular damage and oxidative stress in albino rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Protective Effect of Omeg-3 Against this compound Induced Hepatotoxicity in Rats | Stallion Journal for Multidisciplinary Associated Research Studies [sjmars.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | VCA Animal Hospitals [vcahospitals.com]
Improving the robustness of analytical methods for Carbimazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with analytical methods for Carbimazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound using methods like High-Performance Liquid Chromatography (HPLC).
Issue 1: Inconsistent or Drifting Retention Times in HPLC Analysis
-
Question: My retention time for this compound is shifting between injections. What could be the cause and how can I fix it?
-
Answer: Retention time variability can stem from several factors. A primary cause is an unstable mobile phase. Ensure that the mobile phase is well-mixed, degassed, and that the solvent proportions are accurate. Temperature fluctuations can also affect retention times, so using a column oven is recommended for consistent results. Additionally, check for leaks in the HPLC system, as this can cause pressure fluctuations and affect the flow rate. If the problem persists, the column may be degrading or contaminated; consider washing or replacing the column.
Issue 2: Poor Peak Shape (Tailing or Fronting) for this compound
-
Question: I am observing significant peak tailing for my this compound peak. What are the common causes and solutions?
-
Answer: Peak tailing is often due to secondary interactions between this compound and the stationary phase, or issues with the column itself. One common cause is the presence of active silanol groups on the silica-based column. To mitigate this, ensure the pH of your mobile phase is appropriate; for basic compounds like this compound, a slightly acidic mobile phase can improve peak shape. Another potential issue is column overload. Try injecting a lower concentration of your sample. If you observe peak fronting, it could also be a sign of column overload or a problem with the column bed. If these adjustments do not resolve the issue, the column frit may be partially blocked, or the column may be voiding. In such cases, reversing and flushing the column or replacing it may be necessary.
Issue 3: Appearance of Unexpected Peaks in the Chromatogram
-
Question: I am seeing extra peaks in my chromatogram that are not present in my standard. What is their likely origin?
-
Answer: The appearance of unexpected peaks can be attributed to several sources. One of the most common is the degradation of this compound into Methimazole, which is its primary impurity and active metabolite.[1][2][3] This degradation can be accelerated by factors such as pH, temperature, and light exposure. To confirm if the extra peak is Methimazole, you can run a Methimazole standard. Other potential sources of extraneous peaks include contamination from the sample matrix, solvents, or glassware. Ensure high-purity solvents and clean equipment are used. A blank injection (injecting only the mobile phase) can help identify if the contamination is coming from the system itself.
Frequently Asked Questions (FAQs)
Q1: What is the most common degradation product of this compound and how can I quantify it?
A1: The primary degradation product of this compound is Methimazole (also known as Impurity A).[1][2] Stability-indicating HPLC methods have been developed to separate and quantify this compound from Methimazole. These methods typically use a C18 or a cyano column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile or methanol. UV detection is commonly employed for quantification.
Q2: How can I ensure the robustness of my this compound analytical method?
A2: To ensure robustness, you should perform studies where small, deliberate variations are made to the method parameters to assess their impact on the results. Key parameters to investigate include:
-
Mobile phase composition (e.g., ±2% variation in the organic solvent)
-
Mobile phase pH
-
Flow rate (e.g., ±0.1 mL/min)
-
Column temperature
-
Detection wavelength (e.g., ±2 nm)
The method is considered robust if these small changes do not significantly affect the analytical results, such as retention time, peak area, and resolution.
Q3: What are typical validation parameters for a this compound HPLC method?
A3: A typical validation for a this compound HPLC method, in accordance with ICH guidelines, would include the following parameters:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of this compound.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Column | Inertsil 8ODS (250x4.6mm, 5µ) | Zorbax Eclipse Plus CN (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Acetonitrile (80:20 v/v) | Acetonitrile:0.05 M KH2PO4 (20:80, v/v) |
| Flow Rate | 0.7 mL/min | 1.0 mL/min |
| Detection Wavelength | 298 nm | 225 nm |
| Retention Time | 3.9 min | Not Specified |
Table 2: Robustness Study of an HPLC Method for this compound
| Parameter Varied | Variation | % RSD of Peak Area |
| Flow Rate | 0.5 mL/min | 1.55 |
| 0.9 mL/min | 1.78 | |
| Wavelength | 296 nm | 1.25 |
| 300 nm | 1.36 |
Table 3: Accuracy and Precision Data for this compound Analysis
| Parameter | Level | Result |
| Accuracy (% Recovery) | 80% | 99.8% |
| 100% | 100.5% | |
| 120% | 101.2% | |
| Precision (% RSD) | Intra-day | < 2.0 |
| Inter-day | < 2.0 |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound in Tablets
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol to obtain a stock solution of 1000 µg/mL.
-
Further dilute this stock solution with the mobile phase to prepare working standard solutions of desired concentrations (e.g., 5-25 µg/mL).
-
-
Sample Solution Preparation:
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add about 7 mL of methanol, sonicate for 15 minutes to dissolve the this compound, and then dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a final concentration within the linear range of the method.
-
-
Chromatographic Conditions:
-
Column: Inertsil 8ODS (250x4.6mm, 5µ)
-
Mobile Phase: Methanol:Acetonitrile (80:20 v/v)
-
Flow Rate: 0.7 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 298 nm
-
Column Temperature: Ambient or controlled at 25 °C.
-
-
Procedure:
-
Inject the standard solutions to establish the calibration curve.
-
Inject the sample solution.
-
Calculate the concentration of this compound in the sample by comparing the peak area with the calibration curve.
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: The primary degradation pathway of this compound to Methimazole.
References
- 1. Chromatographic methods development, validation and degradation characterization of the antithyroid drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromatographic methods development, validation and degradation characterization of the antithyroid drug this compound. | Semantic Scholar [semanticscholar.org]
- 3. j.ioffe.ru [j.ioffe.ru]
Validation & Comparative
A Comparative Analysis of Carbimazole and Propylthiouracil: Mechanism of Action in Hyperthyroidism Therapy
For Researchers, Scientists, and Drug Development Professionals
Carbimazole and Propylthiouracil (PTU) are thionamide antithyroid drugs that form the cornerstone of pharmacological management for hyperthyroidism, most commonly in Graves' disease. While both drugs effectively reduce thyroid hormone synthesis, their mechanisms of action exhibit subtle yet significant differences that influence their clinical application. This guide provides a detailed comparison of their molecular actions, supported by experimental data and methodologies, to inform research and drug development in this area.
Core Mechanism of Action: Inhibition of Thyroid Peroxidase
The primary mechanism of action for both this compound and Propylthiouracil is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[1][2][3] this compound is a prodrug that is rapidly and completely converted to its active metabolite, methimazole (MMI), after absorption.[4][5] MMI and PTU act as suicide substrates for TPO, becoming oxidized and subsequently binding to the enzyme, thereby preventing it from catalyzing two crucial steps in thyroid hormone synthesis:
-
Iodide Organification: The incorporation of oxidized iodine into tyrosine residues on the thyroglobulin protein.
-
Coupling of Iodotyrosines: The joining of monoiodotyrosine (MIT) and diiodotyrosine (DIT) residues to form triiodothyronine (T3) and thyroxine (T4).
This inhibition of TPO leads to a dose-dependent decrease in the production of new thyroid hormones.
Distinguishing Feature: Inhibition of Peripheral T4 to T3 Conversion by Propylthiouracil
A key difference in the mechanism of action between the two drugs lies in their effect on peripheral thyroid hormone metabolism. Propylthiouracil, but not this compound (or its active form, methimazole), inhibits the peripheral conversion of T4 to the more biologically active T3. This action is mediated by the inhibition of the type 1 5'-deiodinase enzyme, which is responsible for this conversion in peripheral tissues such as the liver and kidneys. This additional mechanism contributes to a more rapid reduction in circulating T3 levels, which can be particularly beneficial in the acute management of severe hyperthyroidism or thyroid storm.
Immunosuppressive Effects
Both this compound and PTU are thought to possess immunosuppressive properties, which are particularly relevant in the context of Graves' disease, an autoimmune disorder. The proposed mechanisms include a reduction in thyroid-stimulating hormone receptor antibody (TRAb) levels. Some studies suggest that this compound may lead to a more rapid normalization of certain immunological parameters, such as T cell subset abnormalities and TRAb levels, compared to PTU. However, it remains a topic of debate whether these effects are a direct action of the drugs on the immune system or an indirect consequence of restoring a euthyroid state.
Quantitative Comparison of TPO Inhibition
The inhibitory potency of this compound (as methimazole) and Propylthiouracil on TPO has been evaluated in various in vitro studies. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this potency.
| Drug (Active Form) | IC50 for TPO Inhibition (in vitro) | Species | Assay Method |
| Methimazole (from this compound) | 0.11 µM | Rat | AUR-TPO assay |
| Propylthiouracil | 1.2 µM | Rat | AUR-TPO assay |
| Methimazole | 7.0 ± 1.1 μM | Bovine | LPO-catalyzed ABTS oxidation |
| Propylthiouracil | IC50 ~2-3 times higher than MMI | Bovine | LPO-catalyzed ABTS oxidation |
Note: IC50 values can vary depending on the experimental conditions, such as the source of the TPO enzyme and the specific assay used.
Experimental Protocols
The following are outlines of common experimental protocols used to assess the inhibitory effects of this compound and Propylthiouracil on TPO.
Thyroid Peroxidase Inhibition Assay (Guaiacol Method)
This spectrophotometric assay measures the peroxidase activity of TPO by monitoring the oxidation of guaiacol.
Protocol Summary:
-
Preparation of Reagents:
-
Thyroid microsomes (as a source of TPO) are prepared from thyroid tissue (e.g., porcine or rat) by homogenization and differential centrifugation.
-
A guaiacol solution (e.g., 35 mM) is prepared in a suitable buffer (e.g., 100 mM sodium/potassium phosphate buffer, pH 7.4).
-
A hydrogen peroxide (H2O2) solution (e.g., 300 µM) is prepared.
-
Test compounds (this compound/methimazole or PTU) are dissolved in an appropriate solvent.
-
-
Assay Procedure:
-
Thyroid microsomes are pre-incubated with the guaiacol solution and the test compound or vehicle control in a 96-well plate at 37°C.
-
The reaction is initiated by the addition of H2O2.
-
The rate of formation of the colored product (tetraguaiacol) is measured by monitoring the increase in absorbance at 470 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
The percentage of TPO inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the control.
-
IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.
-
Thyroid Peroxidase Inhibition Assay (Amplex® UltraRed Method)
This is a more sensitive, fluorescence-based assay for measuring TPO activity.
Protocol Summary:
-
Preparation of Reagents:
-
A source of human TPO is prepared, often from a cell line engineered to express recombinant human TPO (e.g., FTC-238/hrTPO).
-
Amplex® UltraRed reagent is prepared as a stock solution in DMSO.
-
A reaction buffer (e.g., 50 mM sodium citrate, pH 6.0) is prepared.
-
A hydrogen peroxide (H2O2) solution is prepared.
-
-
Assay Procedure:
-
The TPO enzyme preparation is incubated with the test compound, Amplex® UltraRed reagent, and H2O2 in a 96-well plate at 37°C for a set time (e.g., 30 minutes).
-
The reaction produces the fluorescent product, Amplex® UltroxRed.
-
-
Data Analysis:
-
The fluorescence is measured using a fluorometer with excitation and emission wavelengths of approximately 568 nm and 581 nm, respectively.
-
TPO inhibition is quantified by comparing the fluorescence signal in the presence of the inhibitor to the control.
-
IC50 values are calculated from the dose-response curves.
-
Visualizing the Mechanisms of Action
Figure 1. Comparative mechanism of action of this compound and Propylthiouracil.
Figure 2. General experimental workflow for determining TPO inhibition.
Conclusion
This compound and Propylthiouracil are both effective inhibitors of thyroid hormone synthesis through their action on thyroid peroxidase. The primary distinguishing feature of Propylthiouracil is its additional ability to inhibit the peripheral conversion of T4 to T3, offering a potential advantage in specific clinical scenarios. While both drugs exhibit immunosuppressive effects, the clinical significance and direct mechanisms of these actions require further investigation. The quantitative differences in their TPO inhibitory potency, as determined by in vitro assays, provide valuable data for understanding their pharmacological profiles. A thorough understanding of these mechanisms is crucial for the continued development of targeted and effective therapies for hyperthyroidism.
References
- 1. Pharmacology of Thionamides | Pharmacology Mentor [pharmacologymentor.com]
- 2. Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. ijfmr.com [ijfmr.com]
- 5. droracle.ai [droracle.ai]
Navigating Hyperthyroidism: A Comparative Guide to Antithyroid Drug Alternatives to Carbimazole
For Researchers and Drug Development Professionals: An In-depth Analysis of Thionamide and Non-Thionamide Therapies
The management of hyperthyroidism, particularly Graves' disease, has long relied on a class of drugs known as thionamides, with Carbimazole being a frequently prescribed agent. As a prodrug, this compound is rapidly converted in the body to its active metabolite, Methimazole (MMI). However, patient intolerance, adverse effects, or specific clinical scenarios necessitate a thorough understanding of alternative therapeutic strategies. This guide provides a detailed comparison of the primary alternatives to this compound, focusing on the thionamides Propylthiouracil (PTU) and MMI itself, alongside non-thionamide options for specialized cases. The comparative performance is supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development.
Thionamide Alternatives: Methimazole and Propylthiouracil
The most direct alternatives to this compound are its active metabolite, Methimazole (MMI), and another thionamide, Propylthiouracil (PTU). These drugs form the cornerstone of antithyroid therapy.
Mechanism of Action
Both MMI and PTU act by inhibiting thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[1] This inhibition prevents the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form thyroxine (T4) and triiodothyronine (T3).[1] PTU has an additional mechanism of action; it inhibits the peripheral conversion of T4 to the more potent T3, which can be advantageous in severe thyrotoxicosis.[1]
Comparative Efficacy
Clinical data consistently demonstrates that MMI (and by extension, this compound) is more potent and has a longer half-life, allowing for once-daily dosing which can improve patient compliance. A prospective randomized clinical trial by Nakamura et al. (2007) provides key comparative data.
| Outcome Metric | MMI (30 mg/day) | PTU (300 mg/day) | MMI (15 mg/day) | p-value |
| Normalization of Free T4 (FT4) at 12 weeks (All Patients) | 96.5% | 78.3% | 86.2% | <0.05 |
| Normalization of FT4 at 12 weeks (Severe Hyperthyroidism) | 100% | 87.5% | 92.0% | <0.05** |
| p=0.001 for MMI 30mg vs PTU 300mg; p=0.023 for MMI 30mg vs MMI 15mg.[2] | ||||
| **Statistically significant difference noted between MMI 30mg and other groups.[3] |
A 2021 meta-analysis of 16 randomized controlled trials further supports the superior efficacy of MMI in reducing thyroid hormone levels.
| Hormone Level Reduction | Favors MMI | Favors PTU | Notes |
| Triiodothyronine (T3) | ✓ | MMI was more effective in lowering T3 levels. | |
| Thyroxine (T4) | ✓ | MMI was more effective in lowering T4 levels. | |
| Free T3 (FT3) | ✓ | MMI was more effective in lowering FT3 levels. | |
| Free T4 (FT4) | ✓ | MMI was more effective in lowering FT4 levels. |
Comparative Safety and Adverse Events
While generally safe, thionamides can cause adverse effects ranging from minor skin rashes to severe agranulocytosis and hepatotoxicity. The risk profile differs between MMI and PTU.
| Adverse Event | Risk with MMI/Carbimazole | Risk with PTU | Odds Ratio (OR) / Notes |
| Liver Function Damage / Hepatotoxicity | Lower Risk | Higher Risk | OR = 0.208 (MMI vs PTU), indicating a significantly lower risk for MMI. |
| Hypothyroidism | Higher Risk | Lower Risk | OR = 2.738 (MMI vs PTU), MMI is more likely to induce hypothyroidism. |
| Congenital Anomalies (in pregnancy) | Higher Risk (1st Trimester) | Lower Risk (1st Trimester) | MMI is associated with a higher risk of birth defects, particularly in the first trimester (OR 0.80, 95% CI 0.69-0.92). PTU is preferred during this period. |
Non-Thionamide Alternative and Adjunctive Therapies
In cases of thionamide intolerance, severe thyrotoxicosis (thyroid storm), or as a bridge to definitive therapy (surgery or radioactive iodine), several non-thionamide drugs are utilized. These are typically used as adjuncts or for short-term control.
Lithium Carbonate
-
Mechanism of Action : Lithium inhibits the release of thyroid hormones from the thyroid gland. It is particularly useful in patients who develop adverse effects to thionamides, such as hepatic injury or leukopenia.
-
Efficacy : In a study of 51 patients with Graves' disease who could not tolerate thionamides, treatment with lithium carbonate for 36 weeks resulted in clinical remission for 23.5% of patients. However, 11.8% relapsed after withdrawal. It is also used to increase the efficacy of radioactive iodine therapy.
Cholestyramine
-
Mechanism of Action : This bile acid sequestrant binds to thyroid hormones in the intestine, interrupting their enterohepatic circulation and accelerating their clearance from the body.
-
Efficacy : Cholestyramine is not a primary antithyroid drug but is used as an adjunct. When combined with thionamides, it produces a more rapid decline in serum thyroid hormone levels than thionamides alone, making it useful for severe cases.
Glucocorticoids
-
Mechanism of Action : In high doses, glucocorticoids reduce the peripheral conversion of T4 to T3. They also have immunosuppressive and anti-inflammatory effects that can be beneficial in the autoimmune context of Graves' disease.
-
Efficacy : They are considered an adjunctive therapy for rapid improvement in severe thyrotoxicosis, particularly in thyroid storm or in pregnant patients awaiting the slower onset of thionamides. In Graves' Orbitopathy, intravenous glucocorticoids are a first-line treatment, with 65-70% of patients showing significant improvement.
Potassium Perchlorate
-
Mechanism of Action : As an ionic inhibitor, potassium perchlorate competitively blocks the sodium/iodide symporter (NIS), thereby preventing iodide uptake by thyroid cells and halting the synthesis of thyroid hormones.
-
Efficacy : Its use is limited due to the risk of aplastic anemia and nephrotic syndrome. It is considered a second-line treatment, typically in combination with MMI, for specific situations like iodine-induced hyperthyroidism.
Experimental Protocols: A Methodological Overview
Understanding the design of the clinical trials that generate this comparative data is crucial for its interpretation.
Protocol for a Comparative Trial of MMI vs. PTU (Based on Nakamura et al., 2007)
-
Objective : To compare the efficacy and adverse reactions of MMI 30 mg/day, PTU 300 mg/day, and MMI 15 mg/day.
-
Design : Prospective, randomized clinical study.
-
Participants : Patients newly diagnosed with hyperthyroidism due to Graves' disease were recruited from four Japanese hospitals.
-
Intervention : Patients were randomly assigned to one of the three daily treatment regimens.
-
Primary Outcome Measures :
-
Percentage of patients with normalized serum free T4 (FT4) levels at 4, 8, and 12 weeks.
-
Percentage of patients with normalized serum free T3 (FT3) levels at 4, 8, and 12 weeks.
-
Frequency and type of adverse effects.
-
-
Analysis : Statistical significance was determined using appropriate tests to compare the percentages of patients achieving euthyroidism and the incidence of adverse events across the three groups.
// Nodes Start [label="Patient Recruitment\n(Newly Diagnosed Graves' Disease)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Screening [label="Inclusion/Exclusion Criteria Applied\nInformed Consent Obtained"]; Randomization [label="Randomization", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; GroupA [label="Group A:\nMMI 30 mg/day", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; GroupB [label="Group B:\nPTU 300 mg/day", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; GroupC [label="Group C:\nMMI 15 mg/day", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; FollowUp [label="Follow-up Visits\n(Weeks 4, 8, 12)"]; DataCollection [label="Data Collection:\n- Serum FT4 & FT3 Levels\n- Adverse Event Monitoring"]; Analysis [label="Statistical Analysis", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Results [label="Results:\n- Efficacy Comparison (% Normalized)\n- Safety Profile Comparison", shape=note]; End [label="Conclusion", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Screening; Screening -> Randomization; Randomization -> GroupA [label="1:1:1"]; Randomization -> GroupB; Randomization -> GroupC; GroupA -> FollowUp; GroupB -> FollowUp; GroupC -> FollowUp; FollowUp -> DataCollection; DataCollection -> Analysis; Analysis -> Results; Results -> End; } caption: Workflow of a typical randomized controlled antithyroid drug trial.
Conclusion and Future Directions
The selection of an antithyroid drug requires a nuanced approach, balancing efficacy against the risk of adverse events. For most non-pregnant adults, Methimazole (or its prodrug this compound) is generally preferred due to its superior efficacy, longer half-life, and lower risk of severe hepatotoxicity compared to PTU. PTU remains the drug of choice for the first trimester of pregnancy due to a lower risk of teratogenicity.
Non-thionamide agents like lithium carbonate, cholestyramine, and glucocorticoids serve as critical adjuncts or short-term alternatives in challenging clinical situations where thionamides are contraindicated or insufficient. The future of Graves' disease therapy may involve more targeted immunomodulatory agents, but a comprehensive understanding of current alternatives is essential for optimizing patient care and guiding future drug development.
References
- 1. The efficiency and safety of methimazole and propylthiouracil in hyperthyroidism: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of methimazole and propylthiouracil in patients with hyperthyroidism caused by Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
A Comparative Guide to Validating the Effects of Carbimazole on the Thyroid Hormone Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Carbimazole and its primary alternative, Propylthiouracil (PTU), in the context of their effects on the thyroid hormone synthesis pathway. It is designed to offer an objective analysis supported by experimental data, detailed methodologies, and clear visualizations to aid in research and drug development.
Introduction to this compound and the Thyroid Hormone Synthesis Pathway
This compound is a widely used antithyroid drug for the treatment of hyperthyroidism, a condition characterized by the excessive production of thyroid hormones.[1][2] It belongs to the thionamide class of drugs, which also includes Propylthiouracil (PTU) and Methimazole.[2][3][4] this compound itself is a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body to its active form, Methimazole.
The primary mechanism of action for this compound, via Methimazole, is the inhibition of thyroid peroxidase (TPO). TPO is a crucial enzyme in the thyroid gland responsible for catalyzing the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form the thyroid hormones, triiodothyronine (T3) and thyroxine (T4). By inhibiting TPO, this compound effectively reduces the synthesis of new thyroid hormones.
Comparative Efficacy: this compound vs. Propylthiouracil
Both this compound (via Methimazole) and PTU are effective in treating hyperthyroidism, but they exhibit differences in potency, dosing, and clinical applications.
In Vitro Potency
In vitro studies consistently demonstrate that Methimazole is a more potent inhibitor of thyroid peroxidase than PTU. This is reflected in their half-maximal inhibitory concentration (IC50) values.
| Compound | IC50 for Thyroid Peroxidase (TPO) Inhibition |
| Methimazole (active form of this compound) | 0.11 µM |
| Propylthiouracil (PTU) | 1.2 µM |
Data sourced from in vitro assays using rat thyroid microsomes.
Clinical Efficacy in Reducing Thyroid Hormone Levels
A meta-analysis of 16 randomized controlled trials involving 973 patients receiving Methimazole and 933 receiving PTU provided the following insights into their clinical efficacy:
| Parameter | Methimazole (this compound) vs. PTU | Weighted Mean Difference (WMD) / Odds Ratio (OR) | 95% Confidence Interval (CI) | P-value |
| Triiodothyronine (T3) Reduction | More effective | WMD = -1.321 | -2.271 to -0.372 | 0.006 |
| Thyroxine (T4) Reduction | More effective | WMD = -37.311 | -61.012 to -13.610 | 0.002 |
| Free T3 (FT3) Reduction | More effective | WMD = -1.388 | -2.543 to -0.233 | 0.019 |
| Free T4 (FT4) Reduction | More effective | WMD = -3.613 | -5.972 to -1.255 | 0.003 |
| Risk of Liver Function Damage | Lower risk | OR = 0.208 | 0.146 to 0.296 | < 0.001 |
These findings suggest that Methimazole (and by extension, this compound) may be more effective than PTU in reducing circulating levels of thyroid hormones.
Effects on TSH Receptor Antibodies (TRAb)
In autoimmune thyroid diseases like Graves' disease, TSH receptor antibodies (TRAb) stimulate the thyroid gland, leading to hyperthyroidism. A comparative study on the immunosuppressive actions of this compound and PTU revealed that TRAb levels returned towards normal more rapidly in patients treated with this compound.
| Treatment Group | Change in TRAb Levels |
| This compound | More rapid return to normal levels |
| Propylthiouracil (PTU) | Slower return to normal levels |
This suggests that this compound may have a more pronounced immunomodulatory effect in Graves' disease.
Experimental Protocols
In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Amplex® UltraRed Method)
This protocol describes a high-throughput, fluorescence-based assay to determine the inhibitory potential of compounds on TPO activity.
1. Materials and Reagents:
-
Recombinant human TPO (prepared from FTC-238/hrTPO cells)
-
Amplex® UltraRed reagent
-
Hydrogen peroxide (H₂O₂)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds (this compound/Methimazole, PTU) dissolved in DMSO
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
2. Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of Amplex® UltraRed in DMSO.
-
Prepare a working solution of H₂O₂ in potassium phosphate buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Protocol (96-well format):
-
To each well, add 50 µL of potassium phosphate buffer.
-
Add 2 µL of the test compound dilution.
-
Add 25 µL of the TPO enzyme preparation.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Initiate the reaction by adding 23 µL of a solution containing Amplex® UltraRed and H₂O₂.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using an excitation wavelength of 530-560 nm and an emission wavelength of 590-600 nm.
-
Calculate the percent inhibition of TPO activity for each compound concentration relative to the vehicle control (DMSO).
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
In Vivo Model for Testing Antithyroid Drug Efficacy in Rodents
This protocol outlines a general procedure for inducing hyperthyroidism in rats and evaluating the efficacy of antithyroid drugs.
1. Animals and Husbandry:
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old).
-
House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water.
2. Induction of Hyperthyroidism:
-
Administer L-thyroxine (T4) to the rats to induce a hyperthyroid state. This can be done via daily intraperitoneal injections (e.g., 10 µ g/100 g body weight for four weeks) or by adding it to the drinking water.
-
Confirm the hyperthyroid state by measuring serum T3, T4, and TSH levels. Expect elevated T3 and T4, and suppressed TSH.
3. Treatment Protocol:
-
Divide the hyperthyroid rats into the following groups:
-
Vehicle control (e.g., saline or appropriate vehicle for drug administration).
-
This compound-treated group (dose to be determined based on literature and desired therapeutic effect).
-
PTU-treated group (dose to be determined).
-
-
Administer the drugs orally (e.g., via gavage) or in the drinking water for a specified period (e.g., 2-4 weeks).
4. Sample Collection and Analysis:
-
At the end of the treatment period, collect blood samples via cardiac puncture or from the tail vein.
-
Euthanize the animals and collect the thyroid glands.
-
Measure serum T3, T4, and TSH levels using appropriate immunoassays.
-
The thyroid glands can be weighed and processed for histological analysis to assess changes in follicular cell size and colloid content.
5. Data Analysis:
-
Compare the serum thyroid hormone levels and thyroid gland histology between the treatment groups and the vehicle control group.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of the observed effects.
Visualizations
Caption: Thyroid Hormone Synthesis Pathway.
Caption: Mechanism of Action of this compound.
Caption: In Vitro TPO Inhibition Assay Workflow.
Conclusion
The validation of this compound's effects on the thyroid hormone synthesis pathway is well-established, with its active metabolite, Methimazole, acting as a potent inhibitor of thyroid peroxidase. Comparative data indicates that this compound/Methimazole is more potent than PTU in inhibiting TPO and more effective in reducing thyroid hormone levels in a clinical setting. Furthermore, this compound appears to have a more rapid effect on reducing TSH receptor antibodies in patients with Graves' disease. The choice between this compound and PTU for therapeutic use may depend on various factors, including patient-specific conditions such as pregnancy, where PTU is often preferred in the first trimester. This guide provides the foundational data and methodologies to support further research and development in the field of antithyroid drug therapy.
References
- 1. ijfmr.com [ijfmr.com]
- 2. droracle.ai [droracle.ai]
- 3. Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current and emerging treatment options for Graves’ hyperthyroidism - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Carbimazole and methimazole pharmacokinetics
A Head-to-Head Pharmacokinetic Comparison: Carbimazole vs. Methimazole
For Researchers, Scientists, and Drug Development Professionals
This compound and methimazole are thionamide antithyroid agents pivotal in the management of hyperthyroidism, particularly Graves' disease.[1] While both drugs ultimately lead to the same therapeutic effect, their pharmacokinetic profiles differ in a critical aspect: this compound is a prodrug that undergoes rapid and complete conversion to its active metabolite, methimazole, after administration.[2][3][4][5] This guide provides an objective, data-driven comparison of their pharmacokinetics, offering valuable insights for research and clinical development.
Metabolic Conversion of this compound
This compound itself is pharmacologically inactive. Following oral administration, it is almost entirely converted to methimazole (also known as thiamazole) during its first pass through the liver. This bioactivation is the foundational principle of its mechanism of action. The active methimazole then inhibits the thyroid peroxidase enzyme, which is crucial for the synthesis of thyroid hormones T3 and T4.
Quantitative Pharmacokinetic Data
The clinical effects of both this compound and methimazole are determined by the pharmacokinetics of methimazole. The following table summarizes and compares the key pharmacokinetic parameters.
| Parameter | This compound (as Methimazole) | Methimazole | Citation(s) |
| Absorption | |||
| Bioavailability | >90% (rapidly converted to methimazole) | 80-95% | |
| Time to Peak (Tmax) | 1-2 hours | 1-2 hours | |
| Distribution | |||
| Volume of Distribution (Vd) | ~40 L (0.5 L/kg) | ~40 L (0.5 L/kg) | |
| Protein Binding | Not applicable (Prodrug) | Virtually unbound | |
| Metabolism | |||
| Active Form | Methimazole | Methimazole | |
| Half-life (t½) | 5.3-5.4 hours (this compound)3-6 hours (as Methimazole) | 3-6 hours | |
| Excretion | |||
| Primary Route | Renal (as methimazole metabolites) | Renal (as metabolites) | |
| % Unchanged in Urine | <10% | 7-15% |
Note: Pharmacokinetic parameters for this compound are presented as the resulting active metabolite, methimazole, for a direct comparison.
Experimental Protocols
The pharmacokinetic data presented are typically derived from studies employing a standardized methodology.
Objective: To determine and compare the pharmacokinetic profiles of this compound and methimazole in healthy or hyperthyroid subjects.
Methodology:
-
Study Design: A randomized, open-label, single-dose, two-period crossover design is often employed. Subjects receive a single oral dose of this compound or an equimolar dose of methimazole, followed by a washout period before receiving the other drug.
-
Subject Population: Studies typically involve healthy, euthyroid adult volunteers or patients diagnosed with hyperthyroidism. Exclusion criteria include pregnancy, lactation, significant renal or hepatic impairment, and hypersensitivity to thionamides.
-
Drug Administration: A single oral dose of the drug (e.g., 15 mg this compound or 10 mg methimazole) is administered with a standardized volume of water after an overnight fast.
-
Sample Collection:
-
Blood: Venous blood samples are collected into heparinized tubes at pre-dose (0 hours) and at various time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours). Plasma is separated by centrifugation and stored at -20°C or below until analysis.
-
Urine: Urine is collected at specified intervals (e.g., 0-3, 3-6, 6-12, 12-24, 24-48 hours) to determine the renal clearance and amount of drug excreted unchanged.
-
-
Analytical Method: Plasma and urine concentrations of methimazole are quantified using a validated high-performance liquid chromatography (HPLC) with electrochemical detection or a gas chromatography-mass spectrometry (GC-MS) assay. These methods provide high sensitivity and specificity.
-
Pharmacokinetic Analysis: Non-compartmental or two-compartmental analysis is used to determine key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC (Area Under the Curve), t½ (half-life), Vd (Volume of Distribution), and CL (Clearance).
Pharmacokinetic Study Workflow
The following diagram illustrates a typical workflow for a comparative pharmacokinetic study.
Discussion of Key Pharmacokinetic Parameters
-
Absorption and Bioavailability: this compound is rapidly and almost completely absorbed and converted into methimazole. Studies have shown that a 15 mg dose of this compound yields comparable plasma concentrations of methimazole to an equimolar dose of methimazole itself, indicating that this compound is essentially a carrier for methimazole. Both drugs lead to high bioavailability of the active compound, methimazole, which reaches peak plasma concentrations within 1 to 2 hours.
-
Distribution: Methimazole has a volume of distribution of approximately 40 liters and is not significantly bound to plasma proteins. This lack of protein binding allows for ready diffusion into tissues, including the thyroid gland, where it becomes concentrated. This intrathyroidal accumulation is responsible for its prolonged duration of action (36-72 hours), which far exceeds its plasma half-life.
-
Metabolism and Half-Life: The plasma elimination half-life of methimazole is relatively short, typically ranging from 3 to 6 hours. Some studies suggest the half-life may be shorter in hyperthyroid patients compared to euthyroid individuals. Despite the short half-life, its concentration within the thyroid gland allows for effective once-daily dosing.
-
Excretion: Methimazole is extensively metabolized in the liver, and its metabolites are primarily excreted by the kidneys. A small fraction, generally less than 15%, of the methimazole dose is excreted unchanged in the urine.
Conclusion
From a pharmacokinetic standpoint, this compound serves as a stable and efficiently delivered prodrug of methimazole. Following administration, the profiles of the active compound, methimazole, are nearly identical regardless of whether the parent drug was this compound or methimazole. Both exhibit rapid absorption, minimal protein binding, and extensive concentration in the target thyroid tissue. The key takeaway for researchers and developers is that while the initial compounds differ, the resulting systemic exposure to the active moiety and the subsequent pharmacodynamic effects are comparable when administered in equimolar doses. The choice between the two often comes down to regional availability and clinical convention rather than significant pharmacokinetic advantage.
References
In Vitro Showdown: A Comparative Analysis of the Immunosuppressive Effects of Carbimazole and Propylthiouracil
For researchers, scientists, and drug development professionals, understanding the nuanced immunomodulatory properties of thionamides is critical. This guide provides an in vitro comparison of the immunosuppressive effects of Carbimazole and its active metabolite, Methimazole (MMI), versus Propylthiouracil (PTU), supported by experimental data and detailed protocols.
This compound and Propylthiouracil (PTU), mainstays in the treatment of Graves' disease, not only regulate thyroid hormone synthesis but also exhibit direct immunosuppressive effects. While both belong to the thionamide class of drugs, in vitro evidence suggests differences in their mechanisms and potency. These distinctions are pivotal for targeted drug development and optimizing therapeutic strategies.
Quantitative Comparison of Immunosuppressive Effects
The following tables summarize key quantitative data from in vitro studies, offering a side-by-side comparison of the effects of this compound/Methimazole and PTU on various immunological parameters.
| Parameter | This compound/Methimazole (MMI) | Propylthiouracil (PTU) | Reference |
| Lymphocyte Activation (PHA-induced) | Enhanced at 1000 µmol/L | Slightly suppressed at 1000 µmol/L | [1] |
| Lymphocyte Activation (Con A-induced) | Enhanced at 1000 µmol/L | Slightly suppressed at 1000 µmol/L | [1] |
| Lymphocyte Activation (PWM-induced) | Enhanced at 500-1000 µmol/L | Enhanced at 5-500 µmol/L | [1] |
| Lymphocyte Blastogenesis (PHA-stimulated) | Less active suppression | Significant suppression (25%) at 100 µg/mL | [2] |
| Immunoglobulin G (IgG) Release | Significantly lower at ≥ 10⁻⁵M | Significantly lower at ≥ 10⁻⁵M | [3] |
| Immunoglobulin M (IgM) Release | Significantly lower at ≥ 10⁻⁵M | Significantly lower at ≥ 10⁻⁵M |
Note: this compound is rapidly converted to its active metabolite, Methimazole (MMI), in vivo. Most in vitro studies utilize MMI.
Experimental Protocols
To ensure reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
Lymphocyte Activation Assay
-
Objective: To assess the in vitro influence of PTU and MMI on mitogen-induced activation of human peripheral blood lymphocytes.
-
Cell Source: Human peripheral blood lymphocytes.
-
Culture Conditions: Lymphocytes were cultured for 72 hours.
-
Mitogens Used:
-
Phytohaemagglutinin (PHA) at 1.25 µg/ml.
-
Concanavalin A (Con A) at 5.0 µg/ml.
-
Pokeweed mitogen (PWM) at 2.5 µg/ml.
-
-
Drug Concentrations: Antithyroid drugs were added to final concentrations of 1-1000 µmol/liter.
-
Assessment of Activation: The degree of lymphocyte activation was measured by the cellular uptake of [3H]thymidine, which was added to the cultures after 48 hours of incubation. High-pressure liquid chromatography was used to verify the drug concentrations in the incubation media.
Lymphocyte Blastogenesis Assay
-
Objective: To study the in vitro effect of PTU and MMI on the blastogenesis of peripheral blood mononuclear cells (PBMC) from healthy subjects.
-
Cell Source: Peripheral blood mononuclear cells (PBMC) from healthy subjects.
-
Culture Conditions: 72-hour PHA-stimulated cultures.
-
Mitogen Used: Phytohaemagglutinin (PHA) at a suboptimal concentration of 0.5 µg/ml.
-
Drug Concentrations:
-
PTU at a therapeutic concentration of 10 µg/ml and a higher concentration of 100 µg/ml.
-
MMI at a therapeutic concentration of 1 µg/ml.
-
-
Experimental Procedure: PTU was added at different time points (throughout the culture or only during the last 18 hours) to assess its effect. In some experiments, resting PBMCs were pre-incubated with PTU for 1 hour.
-
Assessment of Blastogenesis: The suppressive effect was measured by the reduction in the expected response to PHA.
In Vitro Immunoglobulin Release Assay
-
Objective: To examine the ability of MMI and PTU to exert an immunosuppressive effect on B-cell activity in vitro.
-
Cell Source: Peripheral blood lymphocytes (PBL).
-
Drug Concentrations: MMI or PTU at concentrations of ≥ 10⁻⁵M.
-
Assessment of B-cell Activity: The amounts of IgG and IgM released into the culture medium were measured.
Signaling Pathways and Experimental Workflow
The immunosuppressive actions of thionamides are believed to be mediated, at least in part, through the inhibition of key signaling pathways in T-cells.
Caption: Thionamide-mediated inhibition of the AP-1/NFAT pathway in T-cells.
This diagram illustrates how thionamides like this compound (acting as MMI) and PTU can suppress T-cell function. They have been shown to block the GTPase p21Ras and mitogen-activated protein kinases (MAPKs), which are crucial for the activation of the transcription factor AP-1. Additionally, they impair the calcineurin-dependent dephosphorylation and subsequent nuclear translocation of the nuclear factor of activated T-cells (NFAT). The cooperative binding of AP-1 and NFAT to the promoter region of the interleukin-2 (IL-2) gene is a critical step for T-cell activation and proliferation. By inhibiting these pathways, thionamides effectively reduce IL-2 expression and, consequently, T-cell-mediated immune responses.
References
- 1. Effects of antithyroid drugs on lymphocyte function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-thyroid drugs and lymphocyte function. I. The in vitro effect on blastogenesis and suppressor cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of antithyroid drugs on B and T cell activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Carbimazole's Therapeutic Effect in a Rabbit Model of Hypothyroidism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of carbimazole with other methods for inducing hypothyroidism in rabbit models, a critical step in preclinical research for thyroid-related therapeutics. We present supporting experimental data, detailed protocols, and visual representations of key biological pathways and workflows to aid in the design and execution of robust studies.
Comparison of Methods for Inducing Hypothyroidism in Rabbits
The successful induction of a hypothyroid state is fundamental to studying the efficacy of therapeutic interventions. While this compound is a widely used agent, several alternatives exist, each with distinct characteristics. Below is a comparative summary of common chemical and surgical methods.
| Induction Method | Dosage/Procedure | Key Biochemical Changes | Advantages | Disadvantages |
| This compound | 5 mg/kg body weight daily (oral)[1] | Decreased T3 and T4 levels[1]; Histological changes including follicular cell hypertrophy[1] | Effective, non-invasive, reversible | Potential for dose-dependent side effects |
| Propylthiouracil (PTU) | 50 mg/kg body weight daily (oral)[2] | Significant decrease in T3, T4, fT3, and fT4 levels[2] | Well-characterized, effective | Can cause significant alterations in liver and kidney function at higher doses |
| Methimazole (MMI) | 10 mg/kg/day in drinking water | Reduced T3 and T4 concentrations | Effective, can be administered in drinking water for less stressful dosing | May induce uterine hyperplasia and immune cell infiltration in females |
| Surgical Thyroidectomy | Complete surgical removal of the thyroid gland | Rapid and persistent deficiency of thyroid hormones | Provides a complete and irreversible model of hypothyroidism | Invasive, requires specialized surgical skills, potential for parathyroid damage |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison across studies. The following are summarized protocols for inducing hypothyroidism in rabbit models.
This compound-Induced Hypothyroidism
-
Animal Model: Mature female domestic rabbits.
-
Procedure: this compound is dissolved in water and administered orally via a stomach tube at a daily dose of 5 mg/kg of body weight. The treatment is continued for a period of 30 to 60 days to induce a stable hypothyroid state.
-
Monitoring: The hypothyroid state can be confirmed through histological examination of the thyroid gland, which shows hypertrophy of the follicular epithelium and alterations in colloid content. Serum levels of T3 and T4 are also measured and are expected to be significantly decreased.
Propylthiouracil (PTU)-Induced Hypothyroidism
-
Animal Model: Male New Zealand white rabbits (2.5-3 kg).
-
Procedure: Propylthiouracil is administered orally at a daily dose of 50 mg/kg of body weight for three weeks.
-
Monitoring: Blood samples are collected to measure serum concentrations of T3, T4, free T3 (fT3), and free T4 (fT4). A significant decrease in these hormone levels indicates the successful induction of hypothyroidism.
Methimazole (MMI)-Induced Hypothyroidism
-
Animal Model: European Chinchilla-breed female rabbits (9–12 months old).
-
Procedure: Methimazole is added to the drinking water to achieve a daily intake of 10 mg/kg of body weight for 30 days.
-
Monitoring: Serum is analyzed for T3 and T4 concentrations. A significant reduction in these hormones confirms the hypothyroid state.
Validating Therapeutic Effect: A Conceptual Workflow
The ultimate goal of inducing hypothyroidism in an animal model is to test the efficacy of potential treatments. The following workflow outlines the key steps in this process.
Caption: Experimental workflow for validating therapeutic agents in a rabbit model of hypothyroidism.
Signaling Pathways in Thyroid Hormone Regulation and Intervention
Understanding the underlying molecular mechanisms is crucial for interpreting experimental outcomes. The following diagram illustrates the hypothalamic-pituitary-thyroid (HPT) axis and the points of intervention for antithyroid drugs.
The hypothalamus releases Thyrotropin-Releasing Hormone (TRH), which stimulates the pituitary gland to secrete Thyroid-Stimulating Hormone (TSH). TSH then acts on the thyroid gland to promote the synthesis and release of thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3). These hormones, in turn, exert negative feedback on the hypothalamus and pituitary to maintain homeostasis.
Antithyroid drugs like this compound (which is converted to its active form, methimazole) and propylthiouracil inhibit the enzyme thyroid peroxidase. This enzyme is essential for the iodination of tyrosine residues on thyroglobulin, a critical step in the synthesis of T3 and T4.
Caption: The Hypothalamic-Pituitary-Thyroid (HPT) axis and the mechanism of action of antithyroid drugs.
References
A Comparative Analysis of Thionamide Side Effect Profiles: Carbimazole, Propylthiouracil, and Methimazole
For Researchers, Scientists, and Drug Development Professionals
Thionamides, including carbimazole, propylthiouracil (PTU), and methimazole (MMI), represent a cornerstone in the management of hyperthyroidism. While effective in inhibiting thyroid hormone synthesis, their use is associated with a spectrum of adverse effects, ranging from minor cutaneous reactions to life-threatening conditions such as agranulocytosis and hepatotoxicity. This guide provides a comprehensive comparative analysis of the side effect profiles of these drugs, supported by quantitative data from clinical studies, detailed experimental protocols for monitoring adverse events, and visualizations of the proposed pathophysiological pathways.
Comparative Data on Adverse Drug Reactions
The incidence and nature of side effects vary among the different thionamides. The following tables summarize the quantitative data on the most significant adverse reactions.
Table 1: Major Adverse Effects of Thionamides
| Adverse Effect | This compound/Methimazole (MMI) | Propylthiouracil (PTU) | Key Considerations |
| Hepatotoxicity | Primarily cholestatic injury.[1][2][3][4][5] Incidence of mild liver dysfunction is lower than with PTU. Risk appears to be dose-related and more common in patients over 40. | Primarily hepatocellular injury, which can be severe and lead to acute liver failure, particularly in children. The odds of liver function injury are 2.4 times higher than with methimazole. | PTU carries a black box warning from the FDA regarding severe liver injury. |
| Agranulocytosis | Incidence of 0.1% to 0.5%. Risk is dose-dependent. | Incidence of 0.1% to 0.5%. Some studies suggest a higher propensity to induce agranulocytosis than MMI at comparable doses. | Agranulocytosis is a rare but potentially fatal side effect that typically occurs within the first three months of treatment. |
| ANCA-Associated Vasculitis | Rare, with a lower incidence of ANCA positivity (0% to 16%) compared to PTU. | More frequently associated with this condition. ANCA positivity ranges from 4% to 64%. | This is a serious, though uncommon, adverse effect that can affect small blood vessels in various organs. |
Table 2: Minor Adverse Effects of Thionamides
| Adverse Effect | This compound/Methimazole (MMI) | Propylthiouracil (PTU) | General Incidence |
| Skin Reactions | Rash, pruritus, urticaria. | Rash, pruritus, urticaria, and in rare cases, cutaneous vasculitis. | Occur in up to 13% of patients. |
| Arthralgia | Joint pain. | Joint pain. | Reported in a subset of patients. |
| Gastrointestinal Upset | Nausea, vomiting, abnormal taste sensation. | Nausea, vomiting, abnormal taste sensation. | Generally mild and may be dose-dependent. |
| Fever | Can occur. | Can occur. | A potential sign of a hypersensitivity reaction. |
Experimental Protocols for Monitoring Side Effects
The monitoring of patients on thionamide therapy is crucial for the early detection and management of adverse drug reactions. The following are the standard methodologies employed.
Monitoring for Hepatotoxicity
-
Objective: To detect drug-induced liver injury at an early stage.
-
Methodology:
-
Baseline Assessment: Measure liver function tests (LFTs), including serum alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin, before initiating thionamide therapy.
-
Patient Education: Instruct patients to report any symptoms of liver dysfunction, such as jaundice, dark urine, light-colored stools, abdominal pain, anorexia, or nausea, immediately.
-
Routine Monitoring: While routine periodic monitoring of LFTs is not universally recommended as cost-effective, it is advocated when hepatotoxicity is suspected. Some clinicians may perform baseline tests for future comparison.
-
Action on Abnormalities: If symptoms of hepatic dysfunction arise, thionamide therapy should be discontinued immediately, and LFTs should be performed. If transaminases are significantly elevated (e.g., >3 times the upper limit of normal), the drug should be stopped.
-
Follow-up: Monitor LFTs weekly until normalization after drug discontinuation.
-
Monitoring for Agranulocytosis
-
Objective: To identify a severe drop in white blood cell count, specifically neutrophils.
-
Methodology:
-
Patient Education: This is the cornerstone of prevention. Patients must be educated about the symptoms of agranulocytosis, primarily fever and sore throat, and instructed to stop the medication and seek immediate medical attention for a complete blood count (CBC) with differential if these symptoms occur.
-
Baseline Assessment: A baseline CBC with differential may be considered before starting treatment.
-
Diagnosis: The diagnosis is established by an absolute neutrophil count (ANC) of less than 500 cells/μL in a patient taking a thionamide.
-
Routine Monitoring: Routine monitoring of white blood cell counts is generally not recommended due to the abrupt onset of agranulocytosis. However, some studies suggest that periodic monitoring (e.g., every two weeks for the first two months) may be useful in detecting asymptomatic cases.
-
Monitoring for ANCA-Associated Vasculitis
-
Objective: To detect the presence of anti-neutrophil cytoplasmic antibodies (ANCA) and clinical signs of vasculitis.
-
Methodology:
-
Clinical Suspicion: Be vigilant for clinical manifestations of vasculitis, which can include skin lesions (e.g., purpura), arthralgia, fever, and signs of kidney or lung involvement.
-
ANCA Testing: If vasculitis is suspected, perform a blood test to detect the presence of ANCA. Both immunofluorescence (to determine the pattern, e.g., p-ANCA or c-ANCA) and enzyme-linked immunosorbent assays (ELISA) (to identify the specific antigen, e.g., myeloperoxidase [MPO] or proteinase 3 [PR3]) should be conducted.
-
Action on Positive Test: If a patient on a thionamide develops clinical signs of vasculitis and tests positive for ANCA, the drug should be discontinued immediately.
-
Follow-up: ANCA titers should be monitored after drug cessation, as they are expected to decrease.
-
Pathophysiological Pathways
The exact mechanisms underlying thionamide-induced side effects are not fully elucidated but are thought to involve a combination of direct toxicity and immune-mediated responses.
Caption: Proposed mechanism of thionamide-induced toxicity.
The metabolism of thionamides can lead to the formation of reactive metabolites. These metabolites can cause direct cellular damage or act as haptens, modifying host proteins and triggering an immune response.
Caption: Proposed pathway for thionamide-induced agranulocytosis.
Thionamide-induced agranulocytosis is believed to occur through both direct toxic effects on bone marrow and immune-mediated destruction of neutrophils and their precursors. This can involve the formation of antibodies against neutrophils.
Caption: Proposed pathway for PTU-induced ANCA-associated vasculitis.
In PTU-induced vasculitis, it is hypothesized that the drug or its metabolites accumulate in neutrophils and bind to myeloperoxidase (MPO), altering its structure. This altered MPO is recognized as foreign by the immune system, leading to the production of anti-MPO ANCA, which in turn activate neutrophils and cause damage to blood vessel walls.
Conclusion
The choice of thionamide for the treatment of hyperthyroidism requires careful consideration of the patient's individual risk factors and the specific side effect profile of each drug. While this compound and methimazole are generally preferred due to a lower risk of severe hepatotoxicity, PTU remains an important option in specific clinical scenarios, such as the first trimester of pregnancy and thyroid storm. A thorough understanding of the potential adverse effects, diligent patient monitoring, and prompt intervention are essential to ensure the safe and effective use of these medications. Further research into the precise molecular mechanisms of thionamide-induced toxicities is warranted to develop safer therapeutic strategies.
References
A Comparative Guide to Cross-Reactivity: Carbimazole and Other Antithyroid Agents
For researchers and drug development professionals navigating the complexities of hyperthyroidism treatment, understanding the potential for cross-reactivity between antithyroid agents is paramount. This guide provides an objective comparison of carbimazole with other thionamide agents, primarily propylthiouracil (PTU), supported by available data on adverse reactions and immunological mechanisms.
This compound, a widely prescribed antithyroid drug, is a prodrug that is rapidly metabolized to its active form, methimazole.[1] Consequently, switching between this compound and methimazole in the event of an adverse reaction is not a viable strategy due to their shared active metabolite.[2] The primary alternative for patients who experience adverse effects with this compound is propylthiouracil (PTU). However, the potential for cross-reactivity between these agents is a significant clinical concern.
Quantitative Comparison of Cross-Reactivity
The incidence of cross-reactivity between this compound (or its active metabolite, methimazole) and propylthiouracil varies depending on the type of adverse reaction. Minor skin reactions may not always preclude the use of an alternative thionamide, but for more severe reactions like agranulocytosis, the risk of a similar reaction with a different thionamide is a major consideration.
| Adverse Reaction | Incidence of Cross-Reactivity (this compound/Methimazole vs. PTU) | Key Considerations |
| Agranulocytosis | Approximately 15-20%[3] to 50%[4] | Agranulocytosis with one thionamide is generally considered an absolute contraindication to using another.[4] |
| Skin Reactions (e.g., Rash, Urticaria) | Up to 50% | For minor rashes, switching to the alternative drug may be possible, but close monitoring is essential. |
| Hepatotoxicity | Cross-reactivity is possible, but less well-quantified. | PTU carries a higher risk of severe liver injury compared to this compound/methimazole. |
| ANCA-Associated Vasculitis | Cross-reactivity has been reported. | This is a rare but serious adverse event, and switching to another thionamide should be avoided. |
Experimental Protocols
The data on cross-reactivity are primarily derived from retrospective observational studies, case series, and spontaneous adverse event reporting systems. Prospective, randomized controlled trials specifically designed to assess cross-reactivity are limited due to ethical considerations in re-challenging patients who have experienced severe adverse reactions. The following outlines a generalized protocol synthesized from the methodologies described in observational studies.
Study Design: Retrospective Cohort Study
-
Objective: To determine the incidence of cross-reactivity in patients who developed an adverse reaction to an initial thionamide (this compound or PTU) and were subsequently treated with the alternative agent.
-
Patient Population:
-
Inclusion Criteria: Patients with a confirmed diagnosis of hyperthyroidism (e.g., Graves' disease) who were initiated on this compound or PTU and subsequently switched to the other agent due to a documented adverse event.
-
Exclusion Criteria: Patients with incomplete medical records, those who discontinued the first drug for reasons other than an adverse event (e.g., remission, non-compliance), or patients with pre-existing conditions that could confound the assessment of adverse events (e.g., baseline neutropenia).
-
-
Data Collection and Monitoring:
-
Patient records are reviewed for demographic data, diagnosis details, and treatment history, including the initial antithyroid drug, dosage, and duration of therapy until the adverse event.
-
The nature and timing of the initial adverse event are documented. For agranulocytosis, this is defined as an absolute neutrophil count (ANC) <500/μl.
-
Following the switch to the alternative antithyroid drug, patient records are monitored for the recurrence of the same or a new adverse event.
-
Regular monitoring of thyroid function tests (e.g., TSH, fT4) and complete blood counts is a standard part of patient care and data collection.
-
-
Outcome Measures:
-
The primary outcome is the incidence of a documented adverse reaction to the second antithyroid drug, categorized by type (e.g., agranulocytosis, skin rash, hepatotoxicity).
-
The time to onset of the cross-reactive event is also recorded.
-
Visualizing the Experimental Workflow and Signaling Pathways
To better illustrate the processes involved in assessing cross-reactivity and the underlying immunological mechanisms, the following diagrams are provided in DOT language.
Caption: Workflow for a retrospective study on this compound cross-reactivity.
The adverse reactions to thionamides are often immune-mediated. One prominent theory is the "hapten hypothesis," where the drug or its metabolite acts as a hapten, binding to a carrier protein and forming an immunogenic complex that can trigger a T-cell mediated response.
Caption: The hapten hypothesis as a mechanism for this compound-induced adverse reactions.
Conclusion
The available evidence indicates a significant risk of cross-reactivity between this compound and propylthiouracil, particularly for severe adverse reactions such as agranulocytosis. For minor skin reactions, a cautious trial of the alternative drug may be considered. However, for severe hematological or systemic reactions, both drugs should be discontinued, and alternative treatments for hyperthyroidism, such as radioactive iodine or surgery, should be considered. Further research, potentially through large-scale pharmacovigilance studies, is needed to better quantify the risks of cross-reactivity for a wider range of adverse events and to elucidate the precise immunological pathways involved.
References
A Comparative Guide to the Differential Effects of Carbimazole and Methimazole in Early Pregnancy Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Carbimazole and Methimazole, two common antithyroid drugs, focusing on their differential effects in the context of early pregnancy. The information is based on available preclinical and clinical data to inform research and drug development in this critical area.
Introduction
This compound and Methimazole (also known as Thiamazole) are thionamide drugs widely used in the management of hyperthyroidism. A crucial aspect of their clinical use is their safety profile during pregnancy, as uncontrolled maternal hyperthyroidism poses significant risks to both mother and fetus. However, the use of these drugs in early pregnancy has been associated with congenital malformations. Understanding the differential effects and underlying mechanisms of these two drugs is paramount for developing safer therapeutic strategies.
This compound is a prodrug that is rapidly and completely metabolized to its active form, Methimazole, after administration[1]. Consequently, the pharmacological and toxicological effects of this compound are considered to be mediated by Methimazole. This guide will therefore focus on the effects of Methimazole, with the understanding that these are applicable to this compound.
Mechanism of Action
Both this compound, through its conversion to Methimazole, and Methimazole itself, exert their antithyroid effects by inhibiting the enzyme thyroid peroxidase (TPO). TPO is essential for the synthesis of thyroid hormones, catalyzing the iodination of tyrosine residues on thyroglobulin and the coupling of these residues to form thyroxine (T4) and triiodothyronine (T3). By blocking TPO, these drugs reduce the production of thyroid hormones, thereby controlling the hyperthyroid state.
Differential Effects in Early Pregnancy Models: A Data-Driven Comparison
While direct comparative preclinical studies on the developmental toxicity of this compound versus Methimazole are scarce, the rapid and complete conversion of this compound to Methimazole allows for the extrapolation of Methimazole data to this compound. The primary concerns during early pregnancy are the teratogenic effects of these drugs.
Placental Transfer
The extent to which a drug crosses the placenta is a critical determinant of its potential fetal effects. Studies in rats have shown that both this compound and Methimazole readily cross the placenta.
| Drug | Animal Model | Fetal:Maternal Serum Ratio (Radioactivity) | Citation |
| This compound | Rat | ~1.0 | |
| Methimazole | Rat | ~1.0 |
This data is derived from studies using radiolabeled compounds and reflects the distribution of the radiolabel, which is predominantly in the form of the active metabolite Methimazole in the case of this compound administration.
Developmental Toxicity in Animal Models
Studies in various animal models have been conducted to investigate the teratogenic potential of Methimazole. These studies are crucial for understanding the types of malformations that can occur and for establishing a dose-response relationship.
A key study by Davis et al. (2014) evaluated the developmental toxicity of Methimazole in pregnant Sprague-Dawley rats.
| Dose of Methimazole (mg/kg/day) | Maternal Effects | Fetal Effects | Malformations Observed | Citation |
| 10 | No significant effects on body weight or clinical signs. | Decreased fetal body weight. | No significant increase in external, visceral, or skeletal malformations. | [2] |
| 20 | No significant effects on body weight or clinical signs. | Decreased fetal body weight. | No significant increase in external, visceral, or skeletal malformations. | [2] |
Note: While this specific study did not observe a significant increase in malformations at these doses, other studies and clinical reports have linked Methimazole exposure to a specific pattern of birth defects known as Methimazole embryopathy.
Another study by Komoike et al. (2013) using a zebrafish model demonstrated a clear dose-dependent teratogenic effect of Methimazole.
| Concentration of Methimazole (mM) | Observed Effects in Zebrafish Embryos | Citation |
| 5 | Minor developmental delays. | [3] |
| 10 | Craniofacial abnormalities, eye defects, and notochord malformations. | [3] |
| 20 | Severe developmental abnormalities and increased mortality. |
These findings in an alternative model support the teratogenic potential of Methimazole. The observed malformations in the zebrafish, such as craniofacial and eye defects, show some parallels to the defects observed in humans.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of these findings. The following is a summary of the methodology used in a key developmental toxicity study of Methimazole.
Developmental Toxicity Study in Rats (adapted from Davis et al., 2014)
-
Animal Model: Pregnant Sprague-Dawley rats.
-
Drug Administration: Methimazole administered by oral gavage once daily from gestation day (GD) 6 to 19. A vehicle control group is also included.
-
Dosage: At least two dose levels should be selected, aiming to establish a dose-response relationship. For example, 10 mg/kg/day and 20 mg/kg/day.
-
Maternal Observations: Daily clinical observations and body weight measurements.
-
Fetal Evaluation: On GD 20, dams are euthanized, and the number of corpora lutea, implantations, resorptions, and live/dead fetuses are recorded. Fetuses are weighed and examined for external malformations. A subset of fetuses is then processed for visceral and skeletal examinations.
-
Visceral Examination: Fresh tissue dissections or fixation in Bouin's solution for microdissection.
-
Skeletal Examination: Staining with Alizarin Red S and Alcian Blue to visualize bone and cartilage, respectively.
-
Signaling Pathways and Logical Relationships
The teratogenic effects of Methimazole are thought to be related to its primary mechanism of action—the disruption of thyroid hormone synthesis. Fetal thyroid hormones are crucial for normal development, particularly of the central nervous system. However, it is also possible that Methimazole has direct effects on embryonic tissues independent of its impact on the thyroid gland.
Conclusion
The available evidence strongly suggests that the differential effects of this compound and Methimazole in early pregnancy models are minimal, as this compound acts as a rapid-acting prodrug for Methimazole. The primary concern with both drugs is the risk of Methimazole embryopathy, a specific constellation of birth defects. Preclinical studies in various animal models, including rodents and zebrafish, have confirmed the teratogenic potential of Methimazole. Future research should focus on elucidating the precise molecular mechanisms underlying Methimazole-induced teratogenesis to aid in the development of safer antithyroid therapies for use during pregnancy. Direct comparative studies of this compound and Methimazole in developmental toxicity models, while perhaps unlikely to show significant differences, would be valuable for definitively confirming their equivalence in this regard.
References
- 1. uktis.org [uktis.org]
- 2. Evaluation of Developmental Toxicity of Propylthiouracil and Methimazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential teratogenicity of methimazole: exposure of zebrafish embryos to methimazole causes similar developmental anomalies to human methimazole embryopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Carbimazole and Other Antithyroid Drugs in the Management of Graves' Disease
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of carbimazole against other antithyroid drugs for the treatment of Graves' disease. Drawing on data from head-to-head clinical trials, this document delves into the efficacy, safety, and mechanistic nuances of these critical therapies.
Graves' disease, an autoimmune disorder characterized by hyperthyroidism, is primarily managed by antithyroid drugs that suppress the overproduction of thyroid hormones. The mainstays of treatment include the thionamides: this compound, its active metabolite methimazole (MMI), and propylthiouracil (PTU). The choice between these agents is a critical clinical decision, guided by a balance of efficacy, safety, and patient-specific factors. This guide synthesizes evidence from key clinical trials to facilitate an informed understanding of their comparative performance.
Efficacy: Normalization of Thyroid Function
The primary goal of antithyroid drug therapy is to restore euthyroidism. Head-to-head clinical trials have demonstrated that both this compound/methimazole and propylthiouracil are effective in achieving this outcome, though with some differences in the speed of action and efficacy in severe disease.
A pivotal randomized controlled trial by Nakamura et al. (2007) compared two doses of methimazole (15 mg/day and 30 mg/day) with propylthiouracil (300 mg/day) in patients with Graves' disease.[1][2][3] The study found that a higher dose of methimazole (30 mg/day) was more effective at normalizing free thyroxine (FT4) levels at 12 weeks compared to both 15 mg/day of methimazole and 300 mg/day of PTU. Notably, in patients with severe hyperthyroidism, the 30 mg/day methimazole dose was significantly more effective than PTU. For patients with mild to moderate hyperthyroidism, the efficacy of all three regimens was comparable.
Table 1: Efficacy of Antithyroid Drugs in Normalizing Free T4 Levels at 12 Weeks
| Treatment Group | Percentage of Patients with Normal Free T4 |
| Methimazole (30 mg/day) | 96.5% - 97% |
| Methimazole (15 mg/day) | 86% - 86.2% |
| Propylthiouracil (300 mg/day) | 78% - 78.3% |
Data sourced from Nakamura et al. (2007).
Safety and Tolerability: A Key Differentiator
The safety profiles of antithyroid drugs are a major consideration in treatment selection. While generally well-tolerated, they can cause a range of adverse effects, from minor skin rashes to severe hepatotoxicity and agranulocytosis.
In the Nakamura et al. (2007) trial, adverse effects, particularly mild liver damage, were more frequently observed in the propylthiouracil group compared to both methimazole groups. A study comparing high-dose (100 mg/day) and low-dose (starting at 25 mg/day) this compound found that side effects were significantly more common in the high-dose group.
Table 2: Incidence of Key Adverse Effects in Head-to-Head Clinical Trials
| Adverse Effect | This compound (High Dose) | This compound (Low Dose) | Methimazole (30 mg/day) | Methimazole (15 mg/day) | Propylthiouracil (300 mg/day) |
| Any Side Effect | 41.2% | 5% | - | - | >50% |
| Mild Hepatotoxicity | - | - | Less Common | Less Common | More Common |
| Leukopenia | - | - | Less Common | Less Common | More Common |
| Rash | - | - | More Common than low-dose MMI | Less Common | More Common than low-dose MMI |
Data compiled from Nakamura et al. (2007) and a trial comparing high vs. low-dose this compound.
Experimental Protocols
Nakamura et al. (2007): Comparison of Methimazole and Propylthiouracil
-
Study Design: A prospective, randomized, open-label clinical trial conducted at four hospitals in Japan.
-
Participants: 396 patients with newly diagnosed Graves' disease were enrolled.
-
Interventions: Patients were randomly assigned to one of three treatment groups:
-
Methimazole 15 mg once daily.
-
Methimazole 30 mg daily (15 mg twice daily).
-
Propylthiouracil 100 mg three times daily.
-
-
Primary Outcome Measures: The primary outcomes were the percentages of patients with normal serum free T4 and free T3 levels, and the frequency of adverse effects at 4, 8, and 12 weeks of treatment.
-
Key Assessments: Serum levels of free T4, free T3, and TSH were measured at baseline and at each follow-up visit. Adverse events were monitored and recorded throughout the study.
High-Dose vs. Low-Dose this compound Trial
-
Study Design: An open-label, randomized, prospective trial.
-
Participants: 37 patients with a first episode of Graves' disease were enrolled.
-
Interventions: Patients were randomized to either:
-
High-dose this compound (100 mg per day) plus thyroxine for 6 months.
-
Low-dose this compound (starting at 25 mg and titrated) to maintain normal thyroid function tests.
-
-
Primary Outcome Measures: The rate of normalization of serum thyroid function tests, changes in serum thyroid auto-antibody levels, and the rate of side-effects during the 6 months of treatment. Relapse rates were observed for 2 years post-treatment.
Mechanism of Action and Signaling Pathway
This compound, methimazole, and propylthiouracil are all thionamides and share a common mechanism of action. They inhibit the enzyme thyroid peroxidase (TPO), which is crucial for the synthesis of thyroid hormones. TPO catalyzes the iodination of tyrosine residues on thyroglobulin and the coupling of these iodotyrosines to form T4 and T3. By blocking TPO, these drugs effectively reduce the production of thyroid hormones. Propylthiouracil has an additional mechanism of inhibiting the peripheral conversion of T4 to the more active T3.
Below is a diagram illustrating the signaling pathway of antithyroid drugs in inhibiting thyroid hormone synthesis.
Caption: Mechanism of action of antithyroid drugs.
Conclusion
The choice of antithyroid drug for Graves' disease requires careful consideration of both efficacy and safety. Methimazole (the active form of this compound) appears to be more effective than propylthiouracil, particularly in patients with severe hyperthyroidism, and is associated with a lower incidence of adverse effects, especially hepatotoxicity. Higher doses of this compound, while potentially offering a longer relapse-free interval, come with a significantly increased risk of side effects. For initial treatment of Graves' disease, methimazole is often favored, with the dose tailored to the severity of the disease. Propylthiouracil may be reserved for specific situations, such as during the first trimester of pregnancy or in patients who are intolerant to methimazole. Further research is needed to delineate the optimal long-term treatment strategies to maximize remission rates while minimizing adverse events.
References
Long-Term Carbimazole Pretreatment: A Comparative Guide on its Impact on Radioiodine Therapy Efficacy
For researchers and clinicians navigating the treatment landscape for hyperthyroidism, particularly Graves' disease, a critical question persists regarding the interplay between antithyroid drug pretreatment and the definitive efficacy of radioiodine (RAI) therapy. This guide provides a comprehensive comparison of outcomes for patients undergoing radioiodine therapy with and without prior long-term treatment with carbimazole, a common antithyroid medication. The data presented is synthesized from multiple studies to offer an evidence-based perspective for drug development professionals and clinical researchers.
Data Presentation: Comparative Efficacy of Radioiodine Therapy
The following table summarizes the quantitative outcomes from key studies investigating the impact of this compound pretreatment on the success of radioiodine therapy.
| Outcome Measure | Without this compound Pretreatment | With Long-Term this compound Pretreatment | Reference Study |
| Success Rate (Single Dose) | 91.4% | 82.3% | Shivaprasad et al. (2015)[1][2][3] |
| Hypothyroidism within 6 Months | 55.1% | 44.6% | Shivaprasad et al. (2015)[1][2] |
| Cumulative Hypothyroidism | 78.1% | 69.7% | Shivaprasad et al. (2015) |
| Overall Success Rate (Cure) | 81.4% | 42.6% (on this compound) | Walter et al. (2006) |
| Overall Success Rate (Cure) | 61.1% | 58.8% | Karyampudi et al. (2014) |
Note: Success or cure is generally defined as achieving a euthyroid or hypothyroid state.
The data indicates a trend towards reduced efficacy of radioiodine therapy in patients pretreated with this compound. A study focusing on male patients with Graves' disease found a statistically significant decrease in the success rate of a single dose of radioiodine in the pretreated group compared to the non-pretreated group. Furthermore, the development of hypothyroidism, often considered an indicator of successful thyroid ablation, was also observed to be lower in the pretreated cohort. While some studies report no significant alteration in efficacy, a systematic review and meta-analysis support the finding that antithyroid drugs like this compound can have a negative impact on RAI outcomes.
Experimental Protocols
The methodologies cited in the analyzed studies provide a framework for understanding how these comparative data were generated.
Study Design: The majority of studies are retrospective or prospective observational studies comparing two or more cohorts of patients with hyperthyroidism (most commonly Graves' disease).
Patient Population:
-
Inclusion Criteria: Patients diagnosed with Graves' disease requiring radioiodine therapy.
-
Exclusion Criteria: Patients with other causes of thyrotoxicosis, previous thyroid surgery, or prior radioiodine treatment.
Intervention:
-
Non-Pretreatment Group: Patients receive radioiodine therapy as the primary treatment modality without prior long-term use of antithyroid drugs.
-
This compound Pretreatment Group: Patients receive this compound for an extended period to manage hyperthyroid symptoms before the administration of radioiodine.
-
This compound Withdrawal: A crucial step in the protocol is the discontinuation of this compound before radioiodine administration. The withdrawal period varies between studies, with recommendations often ranging from 2 to 7 days. Some research suggests that a withdrawal of just 3 days is sufficient to restore radioiodine uptake without risking an exacerbation of hyperthyroidism.
-
Radioiodine Administration:
-
Dosage: The dose of Iodine-131 (¹³¹I) administered can be a fixed dose (e.g., 5-15 mCi) or calculated based on factors such as thyroid size and radioiodine uptake.
Outcome Assessment:
-
Follow-up: Patients are monitored at regular intervals (e.g., 2-3 months for the first year, then 3-6 monthly) following radioiodine therapy.
-
Primary Endpoints: The primary outcomes measured are the patient's thyroid status (hyperthyroid, euthyroid, or hypothyroid), typically confirmed through thyroid function tests (T3, T4, TSH levels). The "cure rate" is the percentage of patients who are no longer hyperthyroid.
Visualizing the Process and Mechanisms
To better illustrate the experimental approach and the proposed mechanisms of interaction, the following diagrams are provided.
Caption: Experimental workflow for comparing radioiodine therapy efficacy.
Caption: Proposed mechanisms of this compound's impact on RAI therapy.
The primary mechanism by which this compound, which is converted to its active form methimazole, exerts its antithyroid effect is by inhibiting the thyroid peroxidase enzyme. This enzyme is crucial for the iodination of tyrosine residues on thyroglobulin, a key step in the synthesis of thyroid hormones T3 and T4. It is theorized that this same mechanism, by reducing iodine organification, can lead to decreased uptake and retention of therapeutic radioiodine by the thyroid gland. Additionally, some studies suggest that antithyroid drugs may have a radioprotective effect, further diminishing the cytotoxic impact of the radioiodine on thyroid follicular cells.
References
Comparative efficacy of different Carbimazole treatment regimens (block-and-replace vs. titration)
For researchers and drug development professionals navigating the treatment landscape of hyperthyroidism, particularly Graves' disease, the choice between different Carbimazole regimens is a critical consideration. The two primary approaches, the "block-and-replace" and "titration" methods, offer distinct pharmacological strategies for restoring euthyroidism. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, to inform clinical research and development.
The block-and-replace regimen involves administering a high dose of this compound to completely suppress thyroid hormone production, with subsequent co-prescription of levothyroxine to maintain a euthyroid state. In contrast, the titration method involves starting with a higher dose of this compound and gradually reducing it based on thyroid function tests to achieve and maintain euthyroidism.
Comparative Efficacy
Clinical studies have demonstrated that the block-and-replace regimen can normalize thyroid hormone levels more rapidly than the titration method.[1] Randomized trials have reported a median time to euthyroidism of 45 days with block-and-replace, compared to 65 days with the titration regimen.[1] This faster onset of action is attributed to the immediate and complete blockade of thyroid hormone synthesis. Furthermore, the block-and-replace approach is associated with smaller fluctuations in free T4 levels, as the patient's thyroid output is fully suppressed.[1]
However, long-term remission rates between the two regimens appear to be comparable. A large systematic review found similar relapse rates, with 51% in the block-and-replace group and 54% in the titration group.[2][3] Another study reported that at the two-year mark, 45-50% of patients in both treatment arms remained off medication, indicating no significant advantage in terms of long-term cure.
Patient Adherence and Monitoring
The simplicity of the block-and-replace regimen, with its fixed dosage, often leads to better patient adherence. One UK-based study observed an 82% adherence rate in the block-and-replace cohort, compared to 68% in the titration group. The titration regimen, by its nature, requires more frequent monitoring and dose adjustments, leading to a higher number of clinic visits and thyroid function tests. A retrospective study noted that patients on the block-and-replace regimen had fewer hospital clinic visits and thyroid function tests per year compared to those on the titration regimen.
Adverse Effects
A significant consideration in the choice of regimen is the side-effect profile. The block-and-replace method exposes patients to a higher cumulative dose of this compound, which can increase the risk of adverse events. A systematic review highlighted that adverse effects, such as rashes, were significantly more frequent in the block-and-replace group (10%) compared to the titration group (6%). The rate of withdrawal from treatment due to side effects was also higher with the block-and-replace regimen (16% vs. 9%). Of particular concern is the risk of agranulocytosis, a rare but serious side effect. Although event rates are low, some evidence suggests a clinically important harm for block-and-replace regimens in this regard.
Quantitative Data Summary
| Outcome Measure | Block-and-Replace Regimen | Titration Regimen | Source(s) |
| Median Time to Euthyroidism | 45 days | 65 days | |
| Long-Term Remission Rate (2 years) | 45-50% | 45-50% | |
| Relapse Rate (overall) | 51% | 54% | |
| Patient Adherence | 82% | 68% | |
| Incidence of Rash | 10% | 6% | |
| Withdrawal due to Side Effects | 16% | 9% |
Experimental Protocols
Detailed experimental protocols vary between studies. However, a generalizable methodology for a comparative clinical trial is outlined below:
Study Design: A prospective, randomized, open-label clinical trial.
Participant Allocation: Patients with newly diagnosed Graves' disease are randomly assigned to either the block-and-replace or titration regimen group.
Block-and-Replace Regimen Protocol:
-
Initiation: Start this compound at a fixed high dose (e.g., 40-60 mg daily).
-
Monitoring: Monitor thyroid function tests (TSH, free T4, free T3) every 4-6 weeks.
-
Addition of Levothyroxine: Once free T4 levels fall to the lower end of the normal range or below, introduce levothyroxine (e.g., 50-100 µg daily).
-
Dose Adjustment: Adjust the levothyroxine dose to maintain TSH and free T4 levels within the normal range. The this compound dose remains fixed.
-
Duration: Continue treatment for a predetermined period, typically 12-18 months.
Titration Regimen Protocol:
-
Initiation: Start this compound at a moderate to high dose (e.g., 20-40 mg daily).
-
Monitoring: Monitor thyroid function tests every 4-6 weeks.
-
Dose Titration: Gradually reduce the this compound dose as thyroid function normalizes, aiming for the lowest dose that maintains euthyroidism.
-
Maintenance: Continue with the maintenance dose for the remainder of the treatment period.
-
Duration: Continue treatment for a predetermined period, typically 12-18 months.
Outcome Measures:
-
Primary: Time to achieve euthyroidism, remission rate at 12 and 24 months post-treatment.
-
Secondary: Incidence and severity of adverse effects, patient-reported quality of life, number of clinic visits and blood tests required.
Visualizing Treatment Workflows
To further elucidate the distinct pathways of each regimen, the following diagrams illustrate the logical flow of treatment decisions.
Caption: Workflow for the Block-and-Replace Regimen.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Carbimazole in a Laboratory Setting
For researchers and scientists in the pharmaceutical and drug development fields, ensuring the safe handling and disposal of active pharmaceutical ingredients (APIs) like carbimazole is of paramount importance. Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental stewardship. This compound, a thionamide antithyroid agent, is classified with specific health and environmental hazards, necessitating a structured approach to its waste management.
This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. The procedures outlined are based on established safety data and regulatory guidelines.
Hazard Profile and Disposal Overview
This compound presents several hazards that dictate its handling and disposal requirements. It is crucial to be aware of these properties to appreciate the necessity of the following procedures.
| Hazard Classification | UN Number | Disposal Method | Container Type |
| Reproductive Toxicity, Category 1A[1] | UN 3077[2][3] | Licensed Chemical Destruction or Controlled Incineration[1] | Sealed, Labeled, Compatible[1] |
| Hazardous to the Aquatic Environment (Acute and Chronic) | UN 3077 | Licensed Chemical Destruction or Controlled Incineration | Sealed, Labeled, Compatible |
Step-by-Step Disposal Protocol for this compound Waste
This protocol details the necessary steps for the safe segregation, packaging, and disposal of this compound waste, including pure API, contaminated labware, and spill cleanup materials.
1. Personal Protective Equipment (PPE) and Safety Precautions: Before handling this compound waste, it is imperative to wear appropriate PPE to prevent personal exposure. This includes:
-
Gloves: Handle with gloves, which must be inspected prior to use.
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.
-
Protective Clothing: Wear a lab coat or other impervious and fire/flame-resistant clothing.
-
Respiratory Protection: If there is a risk of dust formation, a dust respirator should be worn. All handling should be conducted in a well-ventilated area, such as a fume hood, to avoid the formation and inhalation of dust and aerosols.
2. Waste Segregation: Proper segregation at the point of generation is critical to ensure compliant disposal.
-
This compound Solid Waste: This includes expired or unused this compound powder. Do not mix with other chemical waste unless explicitly permitted by your institution's waste management guidelines.
-
Contaminated Labware: This category includes items such as pipette tips, vials, and flasks that have come into direct contact with this compound. These should be collected separately from non-contaminated waste.
-
Spill Cleanup Materials: Any materials used to clean a this compound spill, such as absorbent pads or wipes, must be treated as hazardous waste.
3. Spill Management: In the event of a this compound spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Control Contact: Wear the appropriate PPE before attempting to clean the spill.
-
Cleanup Procedure: For dry spills, use dry cleanup procedures to avoid generating dust. You can dampen the material with water to prevent it from becoming airborne before sweeping. Vacuuming with a HEPA-filtered vacuum is also an option. Collect the residue and place it in a sealed container for disposal.
-
Decontamination: Wash the spill area thoroughly with soap and water, and collect the contaminated wash water for disposal. Prevent runoff from entering drains.
4. Packaging Waste for Disposal: Proper packaging is essential for safe storage and transport.
-
Primary Container: Place this compound waste into a suitable, closed container that is compatible with the chemical. The container should be leak-proof.
-
Labeling: Clearly label the container with "Hazardous Waste," the name "this compound," and any other information required by your institution and local regulations.
-
Storage: Store the sealed and labeled container in a designated, secure area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.
5. Final Disposal: The disposal of this compound waste must be handled by a licensed and approved waste management facility.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for pickup.
-
Disposal Methods: The recommended disposal methods for this compound are controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant. Discharge into drains or sewer systems is strictly prohibited.
-
Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations.
6. Contaminated Packaging: Empty containers that held this compound must also be managed properly. They can be triple-rinsed (or the equivalent), with the rinsate collected as hazardous waste. Alternatively, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill or through controlled incineration if made of combustible material.
This compound Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process, from waste generation to final disposal.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Carbimazole
Essential safety protocols and logistical plans for the handling and disposal of Carbimazole are critical for ensuring the well-being of laboratory personnel and maintaining a secure research environment. This guide provides detailed procedural instructions for researchers, scientists, and drug development professionals.
This compound, a potent antithyroid agent, requires meticulous handling due to its potential health hazards. It is classified as a substance that may damage fertility or the unborn child and can cause harm to organs through prolonged or repeated exposure.[1] Adherence to the following operational and disposal plans is imperative for minimizing risk.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when working with this compound. The following table summarizes the required protective gear.
| PPE Category | Item | Specifications and Remarks |
| Hand Protection | Chemical-resistant gloves | Butyl rubber gloves are recommended. Consider double gloving for enhanced protection.[1][2] |
| Eye and Face Protection | Safety glasses with side shields or goggles | If the work environment involves dusty conditions, mists, or aerosols, appropriate goggles should be worn. A faceshield or other full-face protection is necessary if there is a potential for direct facial contact.[1][3] |
| Skin and Body Protection | Laboratory coat or work uniform | Additional protective garments such as sleevelets, aprons, or disposable suits should be used based on the specific task to prevent skin exposure. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | To be used if adequate local exhaust ventilation is unavailable or if exposure assessment indicates that exposure limits may be exceeded. A positive flow mask is recommended if significant quantities of dust become airborne. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to prevent contamination and exposure. The following workflow outlines the key steps from preparation to post-handling procedures.
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Spill Response Plan
A clear and concise spill response plan is necessary to manage accidental releases of this compound effectively.
For minor spills, clean up the waste regularly. Avoid breathing dust and contact with skin and eyes. Use dry clean-up procedures and avoid generating dust. A vacuum cleaner fitted with a HEPA filter is recommended. For major spills, alert emergency responders and control personal contact by wearing protective clothing.
Disposal Plan
All waste containing this compound must be handled as hazardous waste in accordance with local, state, and federal regulations.
Waste Collection:
-
Collect this compound waste and any contaminated materials (e.g., PPE, absorbent pads) in a designated, sealed, and clearly labeled container.
Disposal Procedure:
-
Dispose of the contents and container at an approved waste disposal plant.
-
Empty containers should be taken to an approved waste handling site for recycling or disposal.
-
Do not allow the chemical to enter drains, as it is toxic to aquatic life with long-lasting effects.
By implementing these comprehensive safety and logistical plans, research institutions can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and responsibility.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
